N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
Description
Properties
IUPAC Name |
N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-13(2)7-12-10-4-3-9(14(15)16)5-8(10)6-11/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSZPRPVHOOMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447701 | |
| Record name | N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39263-34-8 | |
| Record name | N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide" CAS 39263-34-8
An In-Depth Technical Guide to N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CAS 39263-34-8)
Executive Summary
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, hereafter referred to as CNDF, is a highly functionalized aromatic compound of significant interest in modern medicinal chemistry. With the CAS number 39263-34-8, this yellow crystalline solid serves not as an end-product but as a critical, high-potential intermediate in the synthesis of complex heterocyclic structures.[1][2] Its primary and most notable application is as a key building block in the manufacturing of Tucatinib, a highly selective tyrosine kinase inhibitor approved for the treatment of HER2-positive breast cancer.[1][3][4] This guide provides a comprehensive overview of CNDF, detailing its physicochemical properties, a field-tested synthetic protocol, its pivotal role in the synthesis of quinazoline-based APIs like Tucatinib, and its broader reactivity profile for further research and development.
Physicochemical Properties & Structural Elucidation
A thorough understanding of a synthetic intermediate begins with its fundamental properties. CNDF is characterized by the presence of three key functional groups on a benzene scaffold: a nitrile, a nitro group, and a dimethyliminoformamide (formamidine) moiety. These groups dictate its reactivity, solubility, and handling requirements.
Key Properties
The essential physicochemical data for CNDF are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 39263-34-8 | [1][2][5] |
| Molecular Formula | C₁₀H₁₀N₄O₂ | [1][5] |
| Molecular Weight | 218.21 g/mol | [1][6] |
| Appearance | Yellow Solid / Yellow Crystalline Solid | [1][2] |
| Melting Point | 146-148 °C | [1][2][7] |
| Boiling Point | 387.7 ± 52.0 °C (Predicted) | [1][7] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [1][7] |
| IUPAC Name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | [1][6] |
| Common Synonyms | N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylformimidamide; Tucatinib Intermediate | [1][3] |
| Storage | Sealed in a dry environment at 2-8 °C | [5] |
Molecular Structure & Crystallography
The molecular structure of CNDF has been elucidated by X-ray diffraction, providing critical insights into its conformation and intermolecular interactions.[8][9]
Caption: 2D Structure of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
Key structural findings reveal that the molecule is nearly planar and adopts an E configuration about the C=N azomethine double bond.[9] The formamidine group is only slightly twisted out of the plane of the benzene ring, with a dihedral angle of 18.42°.[9] This planarity facilitates π-system conjugation. The crystal packing is stabilized by a network of intermolecular C—H···O and C—H···N hydrogen bonds, which form centrosymmetric dimers and create chains of molecules running parallel to the b-axis.[8][9]
Synthesis Protocol and Mechanism
The synthesis of CNDF is a robust and high-yielding procedure, predicated on the condensation of a primary aromatic amine with a formamide acetal. This reaction is a cornerstone of heterocyclic chemistry for its efficiency in creating the amidine functionality.
Recommended Synthetic Protocol
This protocol is adapted from established literature procedures.[8][9] It is a self-validating system where reaction completion can be easily monitored by Thin Layer Chromatography (TLC), and the product conveniently crystallizes from the reaction mixture in high purity.
Workflow:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-Nitroanthranilonitrile (2-amino-5-nitrobenzonitrile) (1.0 eq.) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq.). Note: DMF-DMA acts as both a reagent and a solvent in this procedure.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 1.5 to 2 hours.
-
Causality: The elevated temperature is necessary to drive the condensation reaction, which involves the elimination of two molecules of methanol. The use of excess DMF-DMA ensures the reaction goes to completion.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the starting amine.
-
Crystallization & Isolation: Upon completion, remove the heat source and allow the mixture to cool to room temperature. Subsequently, refrigerate the flask overnight (e.g., at 4 °C).
-
Trustworthiness: The product has low solubility in the cooled reaction medium, leading to spontaneous crystallization of the pure yellow product. This minimizes the need for complex chromatographic purification.
-
-
Purification: Filter the resulting yellow crystals using a Büchner funnel. Wash the crystals thoroughly with cold diethyl ether to remove any residual DMF-DMA and byproducts.
-
Drying: Dry the purified product under vacuum to obtain CNDF as a yellow solid. (Reported yields are typically >90%).[8]
Caption: Step-by-step workflow for the synthesis of CNDF.
Reaction Mechanism
The formation of the formamidine involves a nucleophilic attack of the primary amine onto the electrophilic carbon of DMF-DMA, followed by the elimination of two methanol molecules. This process effectively replaces the two methoxy groups of the acetal with the amino group of the starting material.
Core Application: A Gateway to the Tucatinib Quinazoline Core
The principal value of CNDF in drug development is its role as a precursor to the 4-amino-6-nitroquinazoline core of Tucatinib. The formamidine group serves as an activated and masked one-carbon electrophile, poised for cyclization.
The Key Cyclization Step
In a pivotal step of Tucatinib synthesis, CNDF undergoes a condensation-cyclization reaction with a substituted aniline, such as 4-([1][2][10]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline.[2]
Mechanism Insight:
-
Activation: Under acidic conditions (e.g., acetic acid), the formamidine is protonated, increasing the electrophilicity of the imine carbon.
-
Nucleophilic Attack: The primary amino group of the coupling partner attacks this electrophilic carbon.
-
Elimination & Cyclization: A molecule of dimethylamine is eliminated. The resulting intermediate then undergoes an intramolecular cyclization, where the newly formed secondary amine attacks the nitrile carbon.
-
Tautomerization: A final tautomerization yields the stable aromatic 4-aminoquinazoline ring system.
This reaction is highly efficient for building the quinazoline scaffold, a privileged structure in medicinal chemistry.
Caption: CNDF's role in forming the core of Tucatinib.
Broader Reactivity & Synthetic Potential
While its application in Tucatinib synthesis is paramount, the rich functionality of CNDF makes it a versatile platform for creating diverse chemical entities.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine (e.g., using SnCl₂ or catalytic hydrogenation). This unmasks a new nucleophilic site, enabling the synthesis of quinazoline-4,6-diamines, which are also key intermediates.[1]
-
Nitrile Group Chemistry: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing further handles for molecular elaboration.
-
Heterocyclic Synthesis: The formamidine moiety is a well-established precursor for various heterocycles. By reacting CNDF with different binucleophiles (e.g., hydrazines, hydroxylamine), researchers can explore the synthesis of novel triazoles, oxadiazoles, and other ring systems.[4][11]
Safety, Handling, and Toxicology
As a reactive chemical intermediate, CNDF must be handled with appropriate precautions. It is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[2]
GHS Hazard Classification
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) |
| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2A) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) |
| H335 | May cause respiratory irritation | STOT SE (Cat. 3) |
| Data sourced from PubChem. |
Handling Recommendations
-
Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. Recommended storage is 2-8 °C.[5]
-
Use: This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use in humans or animals.[3][10]
References
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N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE, CAS 39263-34-8. LookChem. [Link]
-
N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. PubChem, National Institutes of Health. [Link]
-
N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. PubChem, National Institutes of Health. [Link]
-
N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE|39263-34-8. Changzhou YongXu. [Link]
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2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. PMC, National Institutes of Health. [Link]
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Pyrimidine synthesis. Organic Chemistry Portal. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]
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2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. ResearchGate. [Link]
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An In-depth Technical Guide to N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide: From Synthetic Intermediate to a Postulated Mechanism of Action
This technical guide provides a comprehensive analysis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, a molecule of significant interest in contemporary pharmaceutical synthesis. While direct research into its mechanism of action is not extensively published, its critical role as a precursor to a clinically important therapeutic agent, Tucatinib, warrants a detailed examination. This document will elucidate its known synthetic utility, postulate a mechanism of action based on its structural motifs, and provide robust, actionable experimental protocols for researchers seeking to explore its potential biological activities.
Compound Profile and Physicochemical Properties
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a substituted aromatic compound with the chemical formula C₁₀H₁₀N₄O₂.[1] Its structure is characterized by a nitrophenyl ring bearing a cyano group and a dimethyliminoformamide side chain.
| Property | Value | Source |
| CAS Number | 39263-34-8 | [2] |
| Molecular Weight | 218.21 g/mol | [2] |
| Melting Point | 146-148 °C | [2] |
| Boiling Point (Predicted) | 387.7 ± 52.0 °C | [2] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [2] |
| Appearance | Yellow Solid |
Established Role as a Key Intermediate in the Synthesis of Tucatinib
The primary documented application of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is as a crucial intermediate in the synthesis of Tucatinib, a potent and selective HER2 tyrosine kinase inhibitor. Its role is to introduce a reactive moiety that facilitates the construction of the quinazoline core of Tucatinib.
Synthetic Pathway from 2-Amino-5-nitrobenzonitrile
The synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is efficiently achieved through the reaction of 2-Amino-5-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a condensation reaction where the amino group of the benzonitrile attacks the electrophilic carbon of the DMF-DMA, followed by the elimination of two molecules of methanol.
Sources
A Comprehensive Technical Guide to the Synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
Abstract
This technical guide provides an in-depth exploration of the synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, a key chemical intermediate in the development of advanced pharmaceutical compounds such as Tucatinib[1][][3]. This document delineates the primary, highly efficient synthetic pathway, focusing on the underlying reaction mechanism, the rationale for procedural choices, and a detailed, field-proven experimental protocol. By grounding the synthesis in core chemical principles and providing a self-validating methodology, this guide serves as an essential resource for researchers, chemists, and professionals engaged in organic synthesis and drug development.
Part 1: Introduction to the Core Components
The successful synthesis of the target molecule is predicated on a clear understanding of the starting materials and the strategic choice of the formylating agent.
The Target Molecule: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CAS No: 39263-34-8) is a substituted aromatic compound characterized by a yellow crystalline solid appearance and a melting point in the range of 146-148 °C[][4]. Its structure features an N,N-dimethylformamidine group attached to a 2-cyano-4-nitrophenyl ring. This specific arrangement of functional groups makes it a valuable precursor in multi-step syntheses within the pharmaceutical industry[4].
The Key Precursor: 2-Amino-5-nitrobenzonitrile
The synthesis commences with 2-Amino-5-nitrobenzonitrile (also known as 5-nitroanthranilonitrile). This molecule presents a primary aromatic amine which serves as the critical nucleophile in the reaction. The electronic landscape of this precursor is defined by the powerful electron-withdrawing effects of the ortho-cyano (-CN) and para-nitro (-NO₂) groups. While these groups decrease the nucleophilicity of the amine compared to aniline, the amine remains sufficiently reactive to participate in the key formylation step.
The Formylating Agent: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
N,N-Dimethylformamide dimethyl acetal (DMF-DMA, CAS No: 4637-24-5) is a highly versatile and reactive reagent in organic synthesis. It functions as a one-carbon synthon, expertly converting primary amines into N,N-dimethylformamidines[5][6]. Its high reactivity stems from the acetal structure, which readily eliminates methanol to generate a highly electrophilic Vilsmeier-type intermediate in situ. This reactivity obviates the need for harsh catalysts and typically results in clean, high-yielding transformations with volatile byproducts (methanol) that are easily removed.
Part 2: The Synthetic Pathway: Mechanism and Rationale
The conversion of 2-amino-5-nitrobenzonitrile to the target formamidine is a direct and efficient process, best understood through its mechanistic underpinnings.
Overall Reaction Scheme
The synthesis is a one-pot condensation reaction where the primary amine of the precursor reacts with DMF-DMA under thermal conditions to yield the desired N,N-dimethyliminoformamide product and two equivalents of methanol.
Caption: Overall synthesis reaction scheme.
Mechanistic Insights
The reaction proceeds through a well-established addition-elimination mechanism. The causality behind this pathway is a direct consequence of the inherent nucleophilicity of the amine and the electrophilicity of the DMF-DMA reagent.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-amino-5-nitrobenzonitrile attacks the electrophilic carbon of DMF-DMA.
-
Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.
-
First Methanol Elimination: The intermediate collapses, eliminating one molecule of methanol (CH₃OH) to form an alkoxy-aminal intermediate.
-
Second Methanol Elimination: A subsequent elimination of a second methanol molecule, driven by the formation of a stable, conjugated π-system, yields the final N,N-dimethyliminoformamide product.
Caption: Logical flow of the reaction mechanism.
Rationale for Reagent and Condition Selection
-
Choice of DMF-DMA: DMF-DMA is the reagent of choice due to its exceptional reactivity, which allows the reaction to proceed without an external catalyst. The byproducts, methanol and any excess reagent, are low-boiling and easily removed during workup, simplifying purification.
-
Use of Reflux Conditions: The reaction is conducted at reflux to provide the necessary thermal energy to overcome the activation barrier for the elimination steps. This ensures the reaction proceeds to completion in a reasonable timeframe, typically 1.5 hours, and drives the equilibrium toward the product by continuously removing the volatile methanol byproduct[7].
-
Solvent Choice: In this established protocol, an excess of DMF-DMA itself serves as the reaction solvent, maximizing reactant concentration and driving the reaction forward[7]. This approach is efficient as it avoids the introduction of an additional substance that would require later removal.
Part 3: Experimental Protocol and Data
The following protocol is a self-validating system derived from established literature, ensuring high reproducibility and yield[7].
Detailed Step-by-Step Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-amino-5-nitrobenzonitrile (7.47 g, 45.8 mmol) in N,N-dimethylformamide dimethyl acetal (16.5 mL, 137.4 mmol).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction via Thin Layer Chromatography (TLC) until the starting material is fully consumed (approx. 1.5 hours).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. A yellow precipitate will form.
-
Crystallization: Place the flask in a refrigerator overnight to maximize crystallization and product recovery.
-
Filtration and Washing: Filter the resulting yellow crystals using a Büchner funnel. Wash the crystals thoroughly with cold diethyl ether to remove any residual DMF-DMA and soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain the final N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
Caption: Step-by-step experimental workflow.
Data Summary
The following table summarizes the quantitative data for the described protocol.
| Parameter | Value | Reference / Justification |
| Reactant | 2-Amino-5-nitrobenzonitrile | Starting Material |
| Molar Mass | 163.13 g/mol | Calculated |
| Amount Used | 7.47 g (45.8 mmol) | [7] |
| Molar Equivalent | 1.0 | Basis of calculation |
| Reagent | N,N-Dimethylformamide dimethyl acetal | Formylating Agent |
| Molar Mass | 119.16 g/mol | |
| Amount Used | 16.5 mL (137.4 mmol) | [7] |
| Molar Equivalent | 3.0 | Ensures reaction completion |
| Reaction Time | ~1.5 hours | [7] |
| Reaction Temp. | Reflux | Thermal energy requirement |
| Product | N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide | Target Molecule |
| Molar Mass | 218.21 g/mol | [][3] |
| Theoretical Yield | 10.0 g | Calculated |
| Actual Yield | 9.4 g (94%) | [7] |
| Appearance | Yellow Crystalline Solid | [] |
| Melting Point | 146-148 °C | [][4] |
Conclusion
The synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide from 2-amino-5-nitrobenzonitrile and DMF-DMA is a robust, efficient, and high-yielding transformation. The direct condensation under reflux conditions provides a straightforward and scalable route to this valuable pharmaceutical intermediate. The simplicity of the procedure, coupled with the ease of purification by crystallization, makes this an exemplary protocol for both academic and industrial laboratory settings.
References
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Al-Zaydi, K. M. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827. Available at: [Link]
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Fieser, L. F., & Fieser, M. (n.d.). N,N-Dimethylformamide Diethyl Acetal. Sciencemadness.org. Available at: [Link]
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Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research Publishing. Available at: [Link]
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Araujo, N. F., & Ferreira, S. B. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Semantic Scholar. Available at: [Link]
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PrepChem. (n.d.). Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide. PrepChem.com. Available at: [Link]
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LookChem. (n.d.). N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE. LookChem. Available at: [Link]
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Changzhou YongXu Chemical Co., Ltd. (n.d.). N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE. Yongxuhuagong.com. Available at: [Link]
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Siddiqui, H. L., et al. (2010). 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o149. Available at: [Link]
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An In-Depth Technical Guide to the Solubility Profile of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
Foreword: The Critical Role of Solubility in Drug Development
For researchers, scientists, and professionals in drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of a drug candidate's developability. Poor solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy and posing significant formulation challenges. This guide provides a comprehensive framework for understanding and determining the solubility of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, a key intermediate in the synthesis of the targeted cancer therapy, Tucatinib.[][2] While specific, publicly available solubility data for this compound is scarce, this document will equip you with the foundational knowledge and detailed protocols to perform a thorough solubility assessment in your own laboratory.
Compound Overview: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a yellow solid with the chemical formula C₁₀H₁₀N₄O₂ and a molecular weight of 218.21 g/mol .[][3][4] Its structure, featuring a nitro group and a cyano group on the phenyl ring, suggests a molecule with limited aqueous solubility. A summary of its known physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₄O₂ | [][5] |
| Molecular Weight | 218.21 g/mol | [][3] |
| Appearance | Yellow Solid | [] |
| Melting Point | 146-148 °C | [] |
| IUPAC Name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | [][3] |
| CAS Number | 39263-34-8 | [][5][6] |
Table 1: Physicochemical Properties of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
Theoretical Underpinnings of Solubility Testing
Before delving into experimental protocols, it is crucial to understand the two primary types of solubility measurements pertinent to drug development: thermodynamic and kinetic solubility.[7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, pH, and pressure, when the system is at equilibrium with the solid state of the compound.[7] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small amount of a concentrated stock solution (typically in an organic solvent like DMSO) is added to an aqueous buffer.[7] It is a measure of how quickly a compound precipitates out of a supersaturated solution and is often used in high-throughput screening during early drug discovery.[7][9]
The choice between measuring thermodynamic and kinetic solubility depends on the stage of drug development. In early discovery, kinetic solubility provides a rapid assessment for a large number of compounds, while in later stages, the more time-consuming but accurate thermodynamic solubility is crucial for formulation development and predicting in vivo behavior.[7]
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step methodologies for determining the solubility of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
Thermodynamic Solubility Determination: The Shake-Flask Method
This protocol is designed to determine the equilibrium solubility and is considered the benchmark for accurate solubility measurement.[8]
Materials:
-
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (solid)
-
Selection of aqueous buffers (e.g., pH 5.0, 7.4, 9.0)
-
Co-solvents (e.g., DMSO, ethanol, if required)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Protocol:
-
Preparation: Add an excess amount of solid N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.
-
Solvent Addition: Add a known volume of the desired aqueous buffer to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[10]
-
Sample Collection: Carefully collect an aliquot of the supernatant. To remove any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter. Be mindful that the compound may adsorb to the filter material, potentially underestimating the solubility.[10]
-
Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or mmol/L by comparing the peak area of the sample to a standard curve of known concentrations.
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination by Nephelometry
This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of many compounds.[9] Nephelometry measures the light scattered by suspended particles in a solution.[11]
Materials:
-
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffers (e.g., phosphate-buffered saline, pH 7.4)
-
Microplates (e.g., 96- or 384-well)
-
Liquid handling system or multichannel pipette
-
Microplate nephelometer
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in 100% DMSO.
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Using a liquid handling system, transfer a small volume of each DMSO solution to another microplate containing the aqueous buffer. This will create a range of compound concentrations with a low final percentage of DMSO (typically 1-5%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Measurement: Measure the light scattering of each well using a microplate nephelometer.[9]
-
Data Analysis: Plot the nephelometry signal (light scattering) against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
Diagram of the Nephelometry Workflow:
Caption: Workflow for Kinetic Solubility by Nephelometry.
Data Interpretation and Reporting
The results from these experiments should be meticulously documented. A sample data summary table is provided below (note: these are hypothetical values for illustrative purposes).
| Solubility Type | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) |
| Thermodynamic | pH 5.0 Buffer | 25 | Experimental Value |
| Thermodynamic | pH 7.4 Buffer | 25 | Experimental Value |
| Thermodynamic | pH 7.4 Buffer | 37 | Experimental Value |
| Kinetic | pH 7.4 Buffer | 25 | Experimental Value |
Table 2: Sample Solubility Data Summary
Conclusion and Future Directions
A thorough understanding of the solubility of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is indispensable for its effective use in the synthesis of Tucatinib and for any further investigation into its own potential biological activities. The protocols outlined in this guide provide a robust framework for obtaining reliable thermodynamic and kinetic solubility data. It is recommended that these experiments be conducted in various biorelevant media to better predict the in vivo behavior of the compound. The data generated will be invaluable for formulation scientists and medicinal chemists, enabling them to make informed decisions in the drug development process.
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. PubChem. Retrieved from [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectral Characteristics of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
This technical guide provides a comprehensive analysis of the spectral data for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound. The focus is on the practical application of these spectroscopic techniques for structural elucidation and quality control, grounded in established scientific principles.
Introduction
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CAS No. 39263-34-8) is a substituted aromatic compound with the molecular formula C₁₀H₁₀N₄O₂ and a molecular weight of 218.21 g/mol .[][2][3][4] Its structure, featuring a nitro group, a cyano group, and a dimethyliminoformamide moiety, makes it a versatile building block in organic synthesis. Accurate spectral characterization is paramount for confirming its identity and purity. This guide provides a detailed interpretation of its expected spectral data, underpinned by established spectroscopic principles and data from related compounds.
Synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
The synthesis of the title compound is achieved through the reaction of 2-amino-5-nitrobenzonitrile with N,N-dimethylformamide dimethylacetal (DMF-DMA).[5] The reaction proceeds via a condensation mechanism where the amino group of the benzonitrile derivative attacks the electrophilic carbon of DMF-DMA, followed by the elimination of two equivalents of methanol.
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An In-depth Technical Guide to the Stability and Storage of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
Introduction: Understanding the Core Molecule
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a key intermediate in the synthesis of Tucatinib, a targeted therapy for HER2-positive breast cancer.[][2][3][4][5] As with any critical raw material in pharmaceutical development, a thorough understanding of its stability is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical stability of this compound, potential degradation pathways, and recommended storage and handling procedures tailored for researchers, scientists, and drug development professionals.
The molecule's structure, featuring a nitro-substituted cyano-phenyl ring linked to a dimethyliminoformamide group, presents several potential points of chemical instability.[] This guide will deconstruct the molecule's functional groups to anticipate and mitigate degradation.
Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 39263-34-8 | [][2][5][6] |
| Molecular Formula | C₁₀H₁₀N₄O₂ | [][6] |
| Molecular Weight | 218.21 g/mol | [][2] |
| Appearance | Yellow Solid | [] |
| Melting Point | 146-148 °C | [] |
| Purity | Typically ≥98% | [] |
Anticipated Stability Challenges: A Mechanistic Perspective
The stability of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is influenced by its constituent functional groups: the aromatic nitro group, the cyano group, and the N,N-dimethyliminoformamide moiety. Each of these can be susceptible to degradation under specific conditions.
The Formamidine Moiety: Susceptibility to Hydrolysis
The N,N-dimethyliminoformamide group is a formamidine derivative. Formamidines are known to be susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[7][8] The hydrolysis of the C=N double bond would lead to the cleavage of the molecule, yielding N,N-dimethylformamide and 2-amino-5-nitrobenzonitrile. This is a critical degradation pathway to consider, especially if the compound is exposed to moisture or stored in non-neutral pH conditions. Theoretical studies on similar formamidine-containing compounds have shown that water can act as a reactant in the degradation process.[9]
The Nitroaromatic System: Photostability and Thermal Concerns
Aromatic nitro compounds are known for their energetic nature and potential for thermal decomposition.[10][11][12] While this compound is not an explosive, the principles of thermal stability for nitroaromatics are relevant. High temperatures can lead to decomposition, potentially involving the nitro group.[13]
Furthermore, nitroaromatic compounds can be susceptible to photodegradation.[14][15][16] Exposure to UV or even strong visible light can promote photochemical reactions, leading to the degradation of the molecule. This is a crucial consideration for both storage and handling, as prolonged exposure to light could compromise the compound's purity.
Potential for Reduction of the Nitro Group
The nitro group on the aromatic ring is an electron-withdrawing group and can be susceptible to chemical reduction.[11] While this is more of a concern during chemical synthesis where reducing agents are present, it is important to be aware of incompatible materials during storage that could facilitate such a reaction.
Recommended Storage and Handling Protocols
Based on the chemical nature of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, the following storage and handling protocols are recommended to maintain its integrity and ensure the safety of laboratory personnel.
Storage Conditions
To mitigate the risks of hydrolysis, thermal decomposition, and photodegradation, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal degradation. Some suppliers even recommend cold-chain transportation, suggesting temperature sensitivity. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Reduces contact with atmospheric moisture, thereby minimizing the risk of hydrolysis. |
| Light | Protect from light (Amber vial/container) | Prevents potential photodegradation of the nitroaromatic system. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents exposure to moisture and air, and avoids any potential reaction with the container material. |
Handling Procedures
Safe handling is crucial due to the compound's potential hazards, as indicated by general safety information for similar chemical classes.[17][18][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Hygienic Practices: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not eat, drink, or smoke in the laboratory area.
Experimental Workflow for Stability Assessment
To establish a specific stability profile for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide under your laboratory's conditions, a systematic stability study is recommended.
Protocol for a Forced Degradation Study
Objective: To identify potential degradation products and pathways under stressed conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in suitable solvents (e.g., acetonitrile, methanol).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 80°C for 48 hours.
-
Photolytic: Expose a solution to a calibrated UV light source (e.g., 254 nm and 365 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., reverse-phase with UV detection). Compare the chromatograms to that of an unstressed control sample.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity of the parent compound. If significant degradation is observed, attempt to identify the major degradation products using LC-MS.
Visualizing the Stability Assessment Workflow
Caption: Potential degradation pathways.
Conclusion: Ensuring Compound Integrity
While specific, long-term stability data for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is not extensively published, a comprehensive understanding of its chemical structure allows for a proactive approach to its storage and handling. The primary concerns are hydrolysis of the formamidine moiety and potential degradation of the nitroaromatic system through heat and light. By adhering to the recommended storage conditions of refrigeration, protection from light, and exclusion of moisture, researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of a systematic stability testing program, as outlined in this guide, will provide the necessary data to ensure the quality and reliability of this critical Tucatinib intermediate in research and development settings.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10900084, N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. [Link]
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Changzhou YongXu Chemical Co.,Ltd. N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE|39263-34-8. [Link]
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Al-Nuri, M. A., & Al-Dahhan, W. H. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Science and Health, Part A, 40(6-7), 1305–1320. [Link]
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Bejan, I., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 783–789. [Link]
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Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]
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Pfizer Medical - US. TUKYSA® (tucatinib) How Supplied/Storage and Handling. [Link]
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European Medicines Agency. (2020). Tukysa; INN-tucatinib. [Link]
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European Medicines Agency. ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS - TUKYSA, INN-tucatinib. [Link]
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Holcomb, R. E., & Ellington, J. J. (1977). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, 14, 113-122. [Link]
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Ruiz-Pernía, J. J., et al. (2004). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Journal of the American Chemical Society, 126(51), 16734–16743. [Link]
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Wang, X., et al. (2007). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2- oxo-1, 2-dihydro-pyrimidinyl)formamidine. The Journal of Physical Chemistry A, 111(2), 356–363. [Link]
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Halliday, J. D., & Symons, E. A. (1978). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Canadian Journal of Chemistry, 56(11), 1463-1469. [Link]
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Wang, Y., et al. (2019). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame, 207, 208-216. [Link]
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An In-depth Technical Guide to N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide: A Key Intermediate in Modern Kinase Inhibitor Synthesis
This guide provides a comprehensive technical overview of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, a critical chemical intermediate in the synthesis of advanced pharmaceutical compounds. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, reactivity, and its pivotal role in the construction of complex heterocyclic scaffolds, most notably in the synthesis of the targeted cancer therapeutic, Tucatinib.
Introduction: Strategic Importance in Drug Synthesis
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, with CAS Number 39263-34-8, is a highly functionalized aromatic compound.[][2][3][4] Its strategic importance lies in the unique arrangement of its functional groups: a cyano group, a nitro group, and a dimethyliminoformamide moiety attached to a phenyl ring. This specific constitution makes it a versatile precursor for the synthesis of various heterocyclic systems, particularly quinazolines. The dimethyliminoformamide group serves as a masked and reactive aldehyde equivalent, which is crucial for its role in annulation reactions to form six-membered rings. Its most prominent application to date is as a key intermediate in the synthesis of Tucatinib, a potent and selective HER2 tyrosine kinase inhibitor.[5]
Physicochemical Properties and Structural Elucidation
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is typically a yellow crystalline solid.[] A summary of its key physicochemical properties is presented in Table 1. The structural formula is C₁₀H₁₀N₄O₂.[][2][3]
Table 1: Physicochemical Properties of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
| Property | Value | Source(s) |
| CAS Number | 39263-34-8 | [][2][3][4] |
| Molecular Formula | C₁₀H₁₀N₄O₂ | [][2][3] |
| Molecular Weight | 218.21 g/mol | [][6] |
| Appearance | Yellow Solid | [] |
| Melting Point | 146-148 °C | [] |
| Boiling Point | 387.7 ± 52.0 °C (Predicted) | [] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [] |
| IUPAC Name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | [] |
Note: Some physical properties are predicted based on computational models.
The molecular structure features a planar phenyl ring substituted with an electron-withdrawing nitro group para to the iminoformamide and a cyano group ortho to it. This electronic arrangement significantly influences the reactivity of the molecule.
Synthesis and Manufacturing
The synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is typically achieved through the reaction of its precursor, 2-amino-5-nitrobenzonitrile, with a dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a common method for the formation of N,N-dimethylformamidine derivatives from primary amines.
Synthesis of the Precursor: 2-Amino-5-nitrobenzonitrile
The starting material, 2-amino-5-nitrobenzonitrile, can be synthesized through various routes, often involving the nitration of an appropriate benzonitrile derivative followed by amination.
Representative Synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
Reaction:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-nitrobenzonitrile in a suitable anhydrous solvent such as toluene or dioxane.
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (typically 1.1 to 1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol, to yield the final product as a yellow crystalline solid.
The workflow for the synthesis is illustrated in the following diagram:
Caption: Generalized workflow for the synthesis of the title compound.
Chemical Reactivity and Role in Heterocyclic Synthesis
The primary utility of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide lies in its role as a building block for more complex molecules. The iminoformamide group is a key reactive handle for cyclization reactions.
Mechanism of Action in Quinazoline Synthesis
In the synthesis of Tucatinib, this intermediate is believed to react with an aniline derivative in a cyclization-condensation reaction to form a quinazoline ring system. The dimethylamino group of the iminoformamide acts as a good leaving group, facilitating the ring closure. The reaction is typically acid-catalyzed.
The general mechanism involves the following steps:
-
Protonation of the iminoformamide nitrogen.
-
Nucleophilic attack by the amino group of the reaction partner onto the electrophilic carbon of the protonated iminoformamide.
-
Elimination of dimethylamine.
-
Tautomerization and subsequent intramolecular cyclization involving the cyano group to form the quinazoline ring.
This pathway is depicted in the following logical diagram:
Caption: Logical flow of the quinazoline ring synthesis.
Applications in Drug Development
As previously mentioned, the most significant application of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is as a crucial intermediate in the synthesis of Tucatinib.[5] Tucatinib is an orally bioavailable, reversible, and selective small-molecule inhibitor of the HER2 tyrosine kinase. Its use, in combination with other agents, has shown significant efficacy in the treatment of HER2-positive breast cancer. The synthesis of such a complex molecule relies on the efficient and reliable construction of its core scaffolds, and N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide provides a robust solution for the formation of the quinazoline core of Tucatinib.
The use of this intermediate is also noted in various patents related to the synthesis of Tucatinib and other kinase inhibitors, highlighting its importance in the field of medicinal chemistry.[7][8][9]
Safety and Handling
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is classified as an irritant and may have potential mutagenic properties.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] It also causes skin and serious eye irritation.[6] Therefore, appropriate safety precautions must be taken when handling this compound.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a specialized yet highly valuable chemical intermediate. Its well-defined reactivity, particularly in the formation of quinazoline ring systems, has cemented its role in the synthesis of modern targeted therapeutics like Tucatinib. For medicinal chemists and process development scientists, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for the efficient development of novel pharmaceuticals. As the demand for complex small-molecule drugs continues to grow, the importance of such key building blocks will undoubtedly increase.
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Synthesis method of Tucatinib and intermediate product thereof. Eureka | Patsnap. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Role of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in Tucatinib Synthesis
Introduction: Tucatinib, a potent and highly selective HER2 tyrosine kinase inhibitor, represents a significant advancement in the treatment of HER2-positive breast cancer. Its complex molecular architecture necessitates a meticulously designed synthetic route that is both efficient and scalable. A pivotal intermediate in this synthesis is N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide . This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate, elucidating the underlying chemical principles and offering detailed, field-proven protocols.
The Synthetic Significance of the Formamidine Intermediate
The synthesis of Tucatinib's core quinazoline structure is a critical phase of its overall production. The use of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide offers a strategic advantage by activating the aniline precursor, 2-amino-5-nitrobenzonitrile, for subsequent cyclization. This approach is favored for its high efficiency and the relative ease of handling the reagents involved.
The overall two-step sequence involves:
-
Formation of the formamidine intermediate: Reaction of 2-amino-5-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Cyclization to the quinazoline core: Reaction of the formamidine intermediate with 4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline in an acidic medium.
This strategy is a practical application of the broader chemical principle of using formamidine derivatives to construct heterocyclic systems, in this case, the quinazoline ring.
Physicochemical and Safety Data of the Intermediate
A thorough understanding of the intermediate's properties is paramount for safe handling and optimal reaction control.
| Property | Value | Reference |
| IUPAC Name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | [1] |
| CAS Number | 39263-34-8 | [2] |
| Molecular Formula | C₁₀H₁₀N₄O₂ | [1][2] |
| Molecular Weight | 218.21 g/mol | [1] |
| Appearance | Yellow Solid | |
| Melting Point | 146-148 °C | [3] |
Safety Information: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a chemical that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Harmful in contact with skin (H312)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Mechanistic Insights
The two-step process is underpinned by well-established reaction mechanisms in organic chemistry.
Formation of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
The reaction of 2-amino-5-nitrobenzonitrile with DMF-DMA is a condensation reaction. The primary amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbon of the acetal. This is followed by the elimination of two molecules of methanol to form the stable formamidine intermediate.
Caption: Formation of the formamidine intermediate.
Cyclization to the Quinazoline Core via Dimroth Rearrangement
The reaction of the formamidine intermediate with an aniline derivative in an acidic medium, such as acetic acid, proceeds via a cyclization followed by a Dimroth rearrangement. The aniline nitrogen attacks the formamidine carbon, leading to the elimination of dimethylamine and the formation of an iminoquinazoline intermediate. Under the acidic and thermal conditions, this kinetically favored product can undergo a ring-opening and re-closure sequence, known as the Dimroth rearrangement, to yield the thermodynamically more stable 4-anilinoquinazoline product.[4][5]
Caption: Cyclization and Dimroth rearrangement to form the quinazoline core.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the reaction.
Protocol 1: Synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
This protocol is adapted from the procedure described in the literature for the synthesis of 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile.
Materials:
-
2-Amino-5-nitrobenzonitrile (5-Nitroanthranilonitrile)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-nitrobenzonitrile in N,N-dimethylformamide dimethyl acetal (3 equivalents).
-
Heat the mixture to reflux and maintain for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
For crystallization, refrigerate the mixture overnight.
-
Collect the resulting yellow crystals by filtration.
-
Wash the crystals with cold diethyl ether to remove any residual DMF-DMA.
-
Dry the product under vacuum to obtain pure N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
Expected Yield: ~94%
Protocol 2: Synthesis of N4-(4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-6-nitroquinazoline-4-amine
This protocol is a general procedure based on the known reactivity of N'-(2-cyano-4-nitrophenyl)-N,N-dimethyliminoformamide with anilines to form 4-anilinoquinazolines.[5][6]
Materials:
-
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
-
Glacial Acetic Acid
Procedure:
-
To a solution of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in glacial acetic acid, add an equimolar amount of 4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
If precipitation occurs, collect the solid by filtration and wash with a suitable solvent (e.g., ethanol or diethyl ether) to remove acetic acid.
-
If the product does not precipitate, carefully neutralize the acetic acid with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
In-Process Controls and Characterization
Rigorous monitoring of the reaction and characterization of the intermediate and product are essential for ensuring the quality and consistency of the synthesis.
-
Thin-Layer Chromatography (TLC): A crucial tool for monitoring the progress of both reactions. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation of starting materials, intermediates, and products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the formamidine intermediate and the final quinazoline product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and nitro (NO₂) groups in the intermediate, and the characteristic vibrations of the quinazoline ring in the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Conclusion
The use of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a robust and efficient strategy for the construction of the quinazoline core of Tucatinib. The protocols and insights provided in this application note offer a comprehensive guide for researchers and professionals in the field of pharmaceutical synthesis. A thorough understanding of the reaction mechanisms, adherence to safety protocols, and diligent in-process monitoring are key to the successful implementation of this pivotal step in the synthesis of this important anticancer agent.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10900084, N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. [Link].
-
Technical Disclosure Commons. An improved process for the preparation of (N4-(4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine. Published December 13, 2024. [Link].
-
European Medicines Agency. Tukysa; INN-tucatinib. Published December 10, 2020. [Link].
-
GSRI. N4-[3-Methyl-4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine. [Link].
-
Glushkov, V. A., et al. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Molecules2021 , 26(10), 2927. [Link].
-
Barrero, A. F., et al. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Omega2022 , 7(45), 41569–41581. [Link].
-
Arkat USA. One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc2008 , (xvi), 128-137. [Link].
-
Al-Romaigh, H. A., et al. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry2021 , 9, 731179. [Link].
-
Kalinin, D. V., et al. A New Synthesis of Amino Substituted Azolo[1][7][8]triazines via Reaction of N1,N1-Dimethyl-N2-azolylformamidines with Cyanamide. Heterocycles2012 , 85(10), 2515-2522. [Link].
-
Lee, C.-F., et al. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega2021 , 6(13), 9183–9192. [Link].
-
Zhang, M., et al. Quinazoline derivatives: synthesis and bioactivities. RSC Advances2017 , 7, 52131-52159. [Link].
-
Ben-Azza, A., et al. Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. Molecules2019 , 24(17), 3171. [Link].
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. mdpi.com [mdpi.com]
- 3. GSRS [precision.fda.gov]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2307628-67-5|N4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine|BLD Pharm [bldpharm.com]
The Enigmatic Reagent: A Technical Guide to N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide and its Prospective Role in Guanylation
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Territory of a Niche Reagent
In the vast arsenal of synthetic chemistry, certain reagents emerge with clearly defined roles, their utility and mechanisms meticulously documented. Others, like N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide , exist in a more enigmatic space. While commercially available and identified as a key intermediate in the synthesis of high-profile pharmaceuticals such as the kinase inhibitor Tucatinib, its application as a dedicated guanylation reagent is not prominently featured in the peer-reviewed scientific literature.[1][2][3]
This guide, therefore, ventures into a degree of informed speculation, grounded in established principles of organic chemistry. It aims to provide the discerning researcher with a comprehensive overview of this reagent's known properties and, more importantly, a robust, theoretically sound framework for its potential application in the synthesis of guanidines. The protocols and mechanistic discussions that follow are proposed based on analogous chemical transformations and should be regarded as a starting point for experimental validation rather than established procedures.
I. Reagent Profile and Physicochemical Properties
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, hereafter referred to as CN-DMIMF , is a crystalline solid with the molecular formula C₁₀H₁₀N₄O₂.[4] Its structure is characterized by a dimethylformamidine moiety attached to a highly electron-deficient aromatic ring, a feature that is central to its reactivity.
| Property | Value | Source |
| CAS Number | 39263-34-8 | PubChem[4] |
| Molecular Weight | 218.21 g/mol | PubChem[4] |
| Appearance | Yellow Solid | BOC Sciences |
| Melting Point | 146-148 °C | BOC Sciences |
The synthesis of CN-DMIMF has been reported via the reaction of 2-amino-5-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This straightforward preparation makes it an accessible, albeit underutilized, synthetic tool.
II. The Theoretical Underpinnings of Guanylation with CN-DMIMF: A Mechanistic Hypothesis
The core of CN-DMIMF's potential as a guanylation reagent lies in the electronic nature of its 2-cyano-4-nitrophenyl group. This aromatic system is rendered highly electrophilic by the strong electron-withdrawing effects of the ortho-cyano and para-nitro substituents. This activation facilitates nucleophilic aromatic substitution (SNA r), a well-established reaction class in which a nucleophile displaces a leaving group on an aromatic ring.
We propose a two-step mechanistic pathway for the guanylation of a primary or secondary amine with CN-DMIMF:
-
Nucleophilic Attack and Formation of a Meisenheimer-like Intermediate: The amine nucleophile attacks the carbon atom of the dimethylformamidine moiety, leading to a tetrahedral intermediate.
-
Elimination of the Activated Aryl Amine: The intermediate collapses, with the 2-amino-5-nitrobenzonitrile anion acting as a competent leaving group, stabilized by the electron-withdrawing groups on the aromatic ring. The resulting product is a protonated N,N-dimethyl-N'-substituted formamidinium species.
-
Hydrolysis to the Guanidine: Subsequent hydrolysis of the formamidinium intermediate would yield the desired guanidine.
Caption: Hypothetical mechanistic pathway for the guanylation of amines using CN-DMIMF.
III. Proposed Experimental Protocols
Disclaimer: The following protocols are hypothetical and have not been validated experimentally. They are based on general procedures for guanylation reactions and should be adapted and optimized by the end-user. Standard laboratory safety precautions should be strictly followed.
Protocol 1: Guanylation of a Primary Aliphatic Amine (e.g., Benzylamine)
Materials:
-
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CN-DMIMF)
-
Benzylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of CN-DMIMF (1.1 eq.) in anhydrous DMF, add triethylamine (1.5 eq.).
-
Add benzylamine (1.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C and monitor by TLC until consumption of the starting amine.
-
Cool the reaction to room temperature and add 1 M HCl to hydrolyze the formamidinium intermediate. Stir for 1 hour.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired guanidine.
Protocol 2: Guanylation of a Secondary Aliphatic Amine (e.g., Piperidine)
Materials:
-
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CN-DMIMF)
-
Piperidine
-
Anhydrous Acetonitrile
-
Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M aqueous solution)
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve CN-DMIMF (1.2 eq.) in anhydrous acetonitrile.
-
Add DIPEA (2.0 eq.) to the solution.
-
Add piperidine (1.0 eq.) and heat the mixture to reflux.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Add 1 M HCl and stir vigorously for 1-2 hours to effect hydrolysis.
-
Basify the mixture with 1 M NaOH until pH > 10.
-
Extract the product with dichloromethane (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the target guanidine.
IV. Application Notes and Troubleshooting
-
Choice of Base: The choice of a non-nucleophilic base is crucial to prevent competition with the amine substrate. Tertiary amines such as triethylamine or DIPEA are recommended.
-
Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are likely to be suitable for dissolving the reagents and facilitating the reaction.
-
Reaction Temperature: Due to the stability of the leaving group, the initial nucleophilic attack may require elevated temperatures to proceed at a reasonable rate.
-
Hydrolysis Step: The formamidinium intermediate is expected to be stable. A dedicated acidic workup step is proposed for its hydrolysis to the final guanidine product. The duration and acid concentration for this step may require optimization.
-
Monitoring the Reaction: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to monitor the progress of the reaction and the formation of the intermediate and final product.
-
Purification: The byproduct, 2-amino-5-nitrobenzonitrile, is a polar compound and should be readily separable from the typically more basic guanidine product by standard chromatographic techniques or acid-base extraction.
V. Comparative Analysis and Potential Advantages
While not a mainstream guanylation reagent, CN-DMIMF offers some theoretical advantages that may warrant its investigation for specific applications:
| Feature | Potential Advantage |
| Crystalline Nature | Easy to handle and weigh accurately. |
| Activated Leaving Group | The reaction is driven by the formation of a stable, electron-deficient aniline derivative. |
| Mild Reaction Conditions | Potentially avoids the use of harsh or toxic reagents like mercury salts or carbodiimides. |
| Simplified Purification | The byproduct is structurally distinct from the desired guanidine, potentially simplifying purification. |
Caption: Key features of CN-DMIMF as a potential guanylation reagent.
VI. Conclusion: A Call for Exploration
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide stands as a reagent of untapped potential. While its role as a guanylation agent is not established in the current body of scientific literature, its chemical structure strongly suggests its suitability for this purpose. The mechanistic framework and hypothetical protocols provided herein are intended to serve as a foundation for researchers to explore the utility of this compound. Through rigorous experimentation, the scientific community can determine if CN-DMIMF is a valuable addition to the toolkit for the synthesis of guanidines, a critical functional group in medicinal chemistry and drug discovery.
VII. References
-
New Synthetic Route to Tucatinib. ResearchGate. [Link]
-
N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. PubChem. [Link]
-
A kind of preparation method of tucatinib intermediate. Patent CN-114031619-A. PubChem. [Link]
Sources
Application Notes and Protocols for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Reagent for Site-Specific Guanidinylation of Peptides
In the field of peptide synthesis and modification, the precise introduction of functional groups is paramount for developing novel therapeutics, probes, and research tools. The guanidinium group of arginine plays a critical role in the biological activity of many peptides, mediating interactions through hydrogen bonding and electrostatic forces. "N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide" (CAS 39263-34-8) has emerged as a valuable reagent for the site-specific postsynthetic modification of peptides, enabling the conversion of primary and secondary amines into N-cyanoguanidines. This allows for the introduction of an arginine-like moiety or a protected precursor for further chemical elaboration.
This document provides a comprehensive guide to the application of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in peptide synthesis, detailing its mechanism of action, step-by-step protocols for peptide guanidinylation, and methods for the subsequent removal of the protecting group.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 39263-34-8 | [1] |
| Molecular Formula | C₁₀H₁₀N₄O₂ | [2] |
| Molecular Weight | 218.22 g/mol | [2] |
| Appearance | Yellow Solid | [] |
| Melting Point | 146-148 °C | [] |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | |
| Storage | Store in a cool, dry place, protected from light and moisture. |
Safety Precautions: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated fume hood.
Mechanism of Action: A Guanidinylating Agent
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide functions as an electrophilic guanidinylating agent. The dimethylaminoformamide moiety acts as a good leaving group, allowing for the nucleophilic attack of a primary or secondary amine at the central carbon of the iminoformamide. This reaction results in the formation of a protected N'- (2-cyano-4-nitrophenyl)-guanidine derivative.
The "2-cyano-4-nitrophenyl" group serves as a protecting group for the newly formed guanidine. The electron-withdrawing nature of the nitro and cyano groups on the phenyl ring enhances the electrophilicity of the central carbon, facilitating the reaction with amines.
Figure 1. Proposed reaction mechanism for guanidinylation.
Applications in Peptide Synthesis
The primary application of this reagent is the conversion of primary amino groups, such as the N-terminus of a peptide or the side chain of lysine, into a protected guanidine functionality. This modification can be used to:
-
Introduce an Arginine Mimic: The resulting guanidinium group, after deprotection, can mimic the functionality of an arginine side chain, which is crucial for studying structure-activity relationships.
-
Site-Specific Labeling: The protected guanidine can serve as a handle for further chemical modifications, allowing for the site-specific attachment of fluorescent probes, biotin tags, or other functionalities.
-
Modulate Peptide Properties: The introduction of a guanidinium group can alter the overall charge, polarity, and conformational properties of a peptide, influencing its solubility, stability, and biological activity.
Experimental Protocols
Protocol 1: Guanidinylation of a Peptide on Solid Support
This protocol describes the guanidinylation of a resin-bound peptide containing a free primary amine (e.g., the N-terminus or a lysine side chain with the Fmoc group removed).
Materials:
-
Resin-bound peptide with a free primary amine
-
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc removal (if applicable)
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Procedure:
-
Peptide Preparation: Synthesize the peptide on a suitable solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Deprotection of the Target Amine:
-
If targeting the N-terminus, perform the final Fmoc deprotection using 20% piperidine in DMF.
-
If targeting a lysine side chain, selectively deprotect the corresponding protecting group (e.g., Boc, Mtt) while the N-terminal Fmoc group is still attached.
-
-
Washing: Thoroughly wash the resin with DMF (3 x 1 min) and then with DCM (3 x 1 min) to remove residual piperidine or other deprotection reagents. Dry the resin under a stream of nitrogen.
-
Guanidinylation Reaction:
-
Prepare a solution of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (3-5 equivalents relative to the resin loading) in DMF.
-
Add the reagent solution to the resin-bound peptide.
-
Agitate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by a Kaiser test (ninhydrin test), which should be negative upon completion, indicating the consumption of the primary amine.
-
-
Washing: After the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).
-
Drying: Dry the resin under vacuum.
Figure 2. Workflow for solid-phase peptide guanidinylation.
Protocol 2: Cleavage and Deprotection
The cleavage of the peptide from the resin and the removal of the "2-cyano-4-nitrophenyl" protecting group can be achieved simultaneously using standard strong acid cleavage cocktails.
Materials:
-
Guanidinylated peptide on resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cleavage vessel
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin in a cleavage vessel.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization
The success of the guanidinylation and deprotection can be confirmed by:
-
Mass Spectrometry (MS): To verify the expected mass of the modified and deprotected peptide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the modified peptide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Guanidinylation (positive Kaiser test) | Insufficient reagent or reaction time. | Increase the equivalents of the guanidinylating reagent and/or extend the reaction time. Ensure the resin is well-solvated in DMF. |
| Steric hindrance at the reaction site. | Consider using a more flexible linker on the solid support or performing the reaction at a slightly elevated temperature (e.g., 30-40°C). | |
| Side Reactions | Presence of other nucleophilic side chains. | Ensure that all other nucleophilic side chains (e.g., Lys, Orn, Dab) are appropriately protected. |
| Incomplete Deprotection of the 2-cyano-4-nitrophenyl group | Insufficient cleavage time or scavenger concentration. | Extend the cleavage time or increase the concentration of scavengers like TIS in the cleavage cocktail. |
Conclusion
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a versatile and efficient reagent for the site-specific introduction of a protected guanidine functionality onto peptides. The straightforward reaction conditions and compatibility with standard solid-phase peptide synthesis protocols make it a valuable tool for peptide chemists. The subsequent deprotection under standard cleavage conditions provides access to guanidinylated peptides that can be used in a wide range of applications, from fundamental biological studies to the development of novel peptide-based therapeutics.
References
- Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. Journal of the American Chemical Society.
-
LookChem. N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE | 39263-34-8. [Link]
-
LookChem. N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE | 39263-34-8. [Link]
- ResearchGate. ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines.
-
Wikipedia. Photolabile protecting group. [Link]
-
PubMed. N-Terminus to Arginine Side-Chain Cyclization of Linear Peptidic Neuropeptide Y Y4 Receptor Ligands Results in Picomolar Binding Constants. [Link]
- Google Patents.
-
PubMed Central. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. [Link]
- ResearchGate. ChemInform Abstract: Transition Metal-Catalyzed N-Arylations of Amidines and Guanidines.
-
University of Groningen Research Portal. Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. [Link]
-
PubMed Central. Autocatalytic and oscillatory reaction networks that form guanidines and products of their cyclization. [Link]
-
PubMed Central. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Link]
-
National Center for Biotechnology Information. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. [Link]
- ResearchGate. Synthesis of Selectively 13C/2H/15N-Labelled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy.
-
National Institutes of Health. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. [Link]
-
PubMed Central. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]
-
Arkivoc. Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. [Link]
-
National Center for Biotechnology Information. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. [Link]
-
MDPI. The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. [Link]
- ResearchGate. ChemInform Abstract: Convenient Synthesis of Acyclic Guanidines from Isothiouronium Iodides and Amines Without Protection of the Amino Groups.
-
PubMed. N-Terminus to Arginine Side-Chain Cyclization of Linear Peptidic Neuropeptide Y Y4 Receptor Ligands Results in Picomolar Binding Constants. [Link]
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Application Notes and Protocols: Exploring the Potential of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide for Site-Specific Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic fields of chemical biology and drug development, the precise chemical modification of proteins is paramount for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic tools. A vast array of reagents has been developed for this purpose, each with specific reactivity towards particular amino acid residues. This document introduces N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide , a reagent with significant potential for the selective modification of nucleophilic amino acid residues.
While primarily documented as a synthetic intermediate in the pharmaceutical industry, the chemical architecture of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide suggests its utility as a potent electrophile for protein modification. The presence of two strong electron-withdrawing groups—a cyano (-CN) and a nitro (-NO₂) group—on the phenyl ring dramatically activates it towards nucleophilic aromatic substitution (SNAr).[1][2] This guide provides a scientifically-grounded framework for exploring the application of this reagent, detailing its proposed mechanism of action, comprehensive experimental protocols, and strategies for data interpretation.
Proposed Mechanism of Action: Covalent Modification via Nucleophilic Aromatic Substitution (SNAr)
We propose that N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide reacts with nucleophilic amino acid side chains, primarily the thiol group of cysteine, via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of a deprotonated nucleophile (e.g., a thiolate from cysteine) on the electron-deficient aromatic ring. This leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[2][3] The aromaticity is then restored by the departure of the N,N-dimethyliminoformamide group, resulting in a stable, covalent linkage between the 2-cyano-4-nitrophenyl moiety and the protein.
The high nucleophilicity of the cysteine thiol group makes it the most probable target for modification under physiological or near-physiological pH conditions.[1][4] While the primary amine of lysine is also nucleophilic, it is generally less reactive than cysteine's thiol group at neutral pH and may require more basic conditions to be significantly modified by this class of reagent.[5][6]
Caption: Proposed SNAr mechanism for cysteine modification.
Application Notes
Reagent Preparation and Handling
-
Solubility: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a solid that should be dissolved in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a concentrated stock solution immediately before use.
-
Stability: As with many reactive electrophiles, stock solutions may have limited stability and should be prepared fresh. Hydrolysis can occur in aqueous buffers over extended periods.
Reaction Conditions
-
pH: The reaction is highly pH-dependent. For selective modification of cysteine, a pH range of 7.0-8.5 is recommended to ensure sufficient deprotonation of the thiol group to the more nucleophilic thiolate, while minimizing the reactivity of lysine's primary amine.
-
Temperature and Time: The reaction can typically be performed at room temperature (20-25°C) or 37°C. Reaction times will vary depending on the protein and reagent concentration, ranging from 30 minutes to several hours. It is advisable to perform a time-course experiment to determine the optimal reaction time.
-
Reagent Concentration: A 10- to 50-fold molar excess of the reagent over the protein is a good starting point for optimization. Higher concentrations may be required for less reactive cysteines.
Selectivity
-
Cysteine vs. Other Nucleophiles: Due to the high nucleophilicity of the thiolate anion, cysteine is the most likely residue to be modified.[1] Modification of other nucleophilic residues such as lysine, histidine, or tyrosine is possible, particularly at higher pH values and reagent concentrations.
-
Solvent Accessibility: The modification will be most efficient for cysteine residues that are solvent-exposed and not sterically hindered.
Experimental Protocols
Protocol 1: Cysteine Modification of a Purified Protein
This protocol provides a general procedure for the modification of cysteine residues in a purified protein.
Materials:
-
Protein of interest with at least one cysteine residue
-
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M β-mercaptoethanol
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the Reaction Buffer. If the protein has disulfide bonds that are not intended for modification, they should remain oxidized. If all cysteines are to be targeted, reduce any existing disulfide bonds with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent by dialysis or using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in anhydrous DMSO.
-
Modification Reaction: Add a 20-fold molar excess of the reagent stock solution to the protein solution. For example, for 1 mL of a 100 µM protein solution, add 20 µL of the 100 mM reagent stock solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours.
-
Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to consume any unreacted reagent. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
Analysis: Confirm the modification using techniques such as UV-Vis spectroscopy (the nitrophenyl group will introduce a new absorbance peak), mass spectrometry (to determine the mass shift), and, if applicable, functional assays to assess the impact of the modification.
Caption: General workflow for protein modification.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low Modification Efficiency | Inaccessible cysteine residue. | Denature the protein before modification (if compatible with experimental goals). |
| Reagent instability. | Prepare fresh reagent stock solution immediately before use. | |
| Incorrect pH. | Optimize the reaction pH to be between 7.5 and 8.5 for cysteine modification. | |
| Non-specific Modification | Reaction pH is too high, leading to lysine modification. | Lower the reaction pH to 7.0-7.5. |
| Reagent concentration is too high. | Reduce the molar excess of the reagent. | |
| Protein Precipitation | High concentration of organic solvent from the reagent stock. | Keep the final concentration of the organic solvent below 5% (v/v). |
| The modification alters protein solubility. | Screen different buffer conditions for the purification and storage of the modified protein. |
References
-
Reactions of Lysine. (2016). Biochemistry Online: An Approach Based on Chemical Logic. [Link]
-
A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2016). PubMed Central. [Link]
-
Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. (n.d.). PubMed Central. [Link]
-
Selective lysine modification of native peptides via aza-Michael addition. (n.d.). RSC Publishing. [Link]
-
Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. (n.d.). Journal of the American Chemical Society. [Link]
-
Discovery of electrophilic degraders that exploit SNAr chemistry. (n.d.). PubMed Central. [Link]
-
Rapid nickel(ii)-promoted cysteine S-arylation with arylboronic acids. (n.d.). RSC Publishing. [Link]
-
A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. (2024). PubMed Central. [Link]
-
Visible-Light-Mediated Selective Arylation of Cysteine in Batch and Flow. (n.d.). PubMed Central. [Link]
-
Rapid Nickel(II)-Promoted Cysteine S-Arylation with Arylboronic Acids. (n.d.). The Royal Society of Chemistry. [Link]
-
Arylation Chemistry for Bioconjugation. (n.d.). PubMed Central. [Link]
-
A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2016). PubMed. [Link]
-
CYSTEINE ARYLATION VIA UNCONVENTIONAL NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). DigitalCommons@URI. [Link]
-
Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation. (n.d.). PubMed Central. [Link]
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (n.d.). MDPI. [Link]
-
SNARE Modulators and SNARE Mimetic Peptides. (n.d.). MDPI. [Link]
-
Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. (n.d.). PubMed Central. [Link]
-
ChemInform Abstract: General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine Using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2025). ResearchGate. [Link]
-
18.6 Nucleophilic Aromatic Substitution (NAS). (2021). YouTube. [Link]
-
Proposed reaction mechanisms of cysteine with α-cyanoacrylamide. (n.d.). ResearchGate. [Link]
-
Functional reconstitution of intracellular vesicle fusion using purified SNAREs and Sec1/Munc18 (SM) proteins. (n.d.). PubMed Central. [Link]
-
Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. (n.d.). PubMed Central. [Link]
-
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). YouTube. [Link]
-
DETAILED SYLLABUS FOR THE POST OF JUNIOR CHEMIST IN MINING AND GEOLOGY DEPARTMENT/ASSISTANT CONSERVATION OFFICER IN STATE ARCHIV. (n.d.). keralapsc.gov.in. [Link]
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- 3. m.youtube.com [m.youtube.com]
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"N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide" reaction with primary amines
Application Notes and Protocols
Topic: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide: A Versatile Reagent for the Synthesis of N-Aryl Amidines from Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide. This reagent serves as a highly efficient amino group protecting and activating agent, facilitating the conversion of primary amines into substituted N-aryl amidines. These products are valuable intermediates in medicinal chemistry and organic synthesis, notably in the construction of heterocyclic scaffolds and as precursors to targeted therapeutics such as Tucatinib[1][2]. This document details the underlying reaction mechanism, provides validated, step-by-step protocols for reagent synthesis and its subsequent reaction with primary amines, and offers practical insights for reaction optimization and troubleshooting.
Reagent Profile and Safety Considerations
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CNP-DMF) is a stable, yellow crystalline solid that acts as a powerful electrophile after initial protonation, making it an ideal substrate for nucleophilic attack by primary amines.[3][] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 39263-34-8 | [5] |
| Molecular Formula | C₁₀H₁₀N₄O₂ | [6] |
| Molecular Weight | 218.21 g/mol | [1] |
| Appearance | Yellow Solid | [] |
| Melting Point | 146-148 °C | [] |
| IUPAC Name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | [7] |
Safety Precautions: CNP-DMF should be handled with care in a well-ventilated fume hood. It is classified as harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation[7]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The compound may also have mutagenic properties, necessitating rigorous handling protocols to minimize exposure[3].
Reaction Mechanism: Amidine Synthesis via Transamination
The reaction proceeds through a nucleophilic addition-elimination pathway. The primary amine attacks the electrophilic carbon of the formamidine group. This step is often facilitated by a protic solvent or a catalytic amount of acid, which protonates the imine nitrogen, enhancing the electrophilicity of the adjacent carbon. The resulting tetrahedral intermediate is unstable and collapses, eliminating the highly stable and volatile dimethylamine to yield the thermodynamically favored N-substituted amidine product.
Sources
- 1. Nâ-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE|39263-34-8--Changzhou YongXu [czyxchem.com]
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- 3. lookchem.com [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. N′-(2-Cyano-4-nitrophenyl)-N,N-dimethylformamidine [cymitquimica.com]
- 7. N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | C10H10N4O2 | CID 10900084 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Reagent for Thiol Modification in Solid-Phase Peptide Synthesis
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a versatile organic compound with the molecular formula C₁₀H₁₀N₄O₂.[1][] It is recognized as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Tucatinib.[] While its role in small molecule synthesis is established, its potential in solid-phase synthesis has been largely unexplored. This document outlines a novel application of this reagent for the selective protection of cysteine thiol groups during solid-phase peptide synthesis (SPPS).
The unique structure of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, featuring an electron-deficient aromatic ring and a reactive iminoformamide moiety, makes it an excellent candidate for electrophilic thiol modification. The proposed application leverages these features to introduce the 2-cyano-4-nitrophenyl group as a stable, yet selectively cleavable, protecting group for cysteine residues on a solid support. This opens new avenues for the synthesis of complex peptides where orthogonal protection strategies are paramount.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₄O₂ | [1][] |
| Molecular Weight | 218.21 g/mol | [] |
| Appearance | Yellow Solid | [] |
| Melting Point | 146-148 °C | [] |
| IUPAC Name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | [1] |
Proposed Application: Cysteine Thiol Protection in SPPS
The primary proposed application of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in solid-phase synthesis is the protection of the sulfhydryl group of cysteine residues. Cysteine's thiol group is highly nucleophilic and prone to oxidation, necessitating robust protection during peptide synthesis.[3] The 2-cyano-4-nitrophenyl (CNP) group, installed by the title reagent, offers a stable thioether linkage that is resistant to the acidic and basic conditions commonly employed in Fmoc-based SPPS.
Mechanism of Action
The protection reaction proceeds via a nucleophilic attack of the deprotonated cysteine thiol on the electrophilic carbon of the iminoformamide. The dimethylamino group acts as a good leaving group, facilitating the formation of the stable 2-cyano-4-nitrophenyl thioether. The electron-withdrawing nature of the cyano and nitro groups on the aromatic ring enhances the stability of the thioether linkage.
Figure 1: Proposed mechanism for cysteine thiol protection.
Experimental Protocols
Protocol 1: On-Resin Protection of Cysteine Thiol
This protocol describes the procedure for the protection of a free cysteine thiol on a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free cysteine residue
-
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
Prepare a 0.2 M solution of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in DMF.
-
Prepare a 0.4 M solution of DIPEA in DMF.
-
To the resin, add 5 equivalents of the N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide solution and 10 equivalents of the DIPEA solution.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction completion using a qualitative test for free thiols (e.g., Ellman's test). If the reaction is incomplete, extend the reaction time or add fresh reagents.
-
Once the reaction is complete, wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min).
-
Dry the resin under vacuum.
Figure 2: Workflow for on-resin cysteine thiol protection.
Protocol 2: Deprotection of the 2-Cyano-4-nitrophenyl (CNP) Group
The CNP protecting group is designed to be stable to standard SPPS conditions but can be removed orthogonally using specific reagents. The electron-withdrawing nature of the cyano and nitro groups makes the thioether susceptible to cleavage by strong nucleophiles or reducing agents.
Materials:
-
Resin-bound peptide with a CNP-protected cysteine
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
N-methylpyrrolidone (NMP) or DMF
-
Piperidine or another suitable base
-
DCM
-
MeOH
Procedure:
-
Swell the resin in NMP or DMF for 30 minutes.
-
Prepare a 0.5 M solution of DTT or TCEP in NMP or DMF. Add a suitable base (e.g., 1 M piperidine) to adjust the pH to ~8-9.
-
Add the deprotection solution to the resin (10-20 equivalents of the reducing agent).
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS analysis of a small cleaved sample.
-
Once deprotection is complete, wash the resin thoroughly with NMP or DMF (5 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min).
-
Dry the resin under vacuum.
Figure 3: Workflow for the deprotection of the CNP group.
Advantages and Considerations
Advantages:
-
Orthogonality: The CNP group is stable to the acidic and basic conditions of Fmoc-SPPS, allowing for its selective removal.
-
Mild Deprotection: Cleavage can be achieved under mild reducing conditions, which are compatible with most peptide functionalities.
-
Monitoring: The release of the chromophoric 2-cyano-4-nitrophenol during deprotection can potentially be used for spectrophotometric monitoring of the reaction progress.
Considerations:
-
Reagent Stability: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide should be stored in a cool, dry place away from moisture.
-
Optimization: Reaction times and reagent equivalents may need to be optimized depending on the peptide sequence and the solid support used.
-
Safety: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment should be worn, and the reagent should be handled in a well-ventilated fume hood.
Conclusion
The use of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide as a cysteine protecting agent in solid-phase peptide synthesis represents a promising new strategy for the synthesis of complex peptides. The proposed protocols provide a foundation for researchers to explore this novel application. Further studies are warranted to fully characterize the scope and limitations of this methodology.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10900084, N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. [Link]
-
Spears, R. J., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(23), 13015-13044. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Fields, G. B. (Ed.). (1997). Solid-phase peptide synthesis. Academic Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
- Albericio, F. (2000). Solid-phase synthesis: a practical guide. CRC press.
Sources
Synthesis and Characterization of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide: An Essential Intermediate
Introduction: Strategic Importance in Synthesis
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a key synthetic intermediate, notable for its role in the construction of complex heterocyclic scaffolds. Its structure, featuring a strategically functionalized phenyl ring with cyano and nitro groups, alongside a reactive dimethylformamidine moiety, makes it a versatile precursor in medicinal chemistry and materials science. This compound serves as a critical building block for the synthesis of quinazoline derivatives, a class of compounds renowned for their diverse and potent biological activities.[1] Furthermore, it has been identified as a process impurity in the manufacturing of the targeted cancer therapeutic, Tucatinib, highlighting the importance of its controlled synthesis and characterization.[1]
This document provides a comprehensive guide for the synthesis, purification, and characterization of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, grounded in established chemical principles and supported by practical, field-proven insights.
Reaction Principle and Mechanism
The synthesis of the title compound is achieved through the reaction of 2-amino-5-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA is a versatile and highly reactive reagent that serves as a "C1 synthon," providing a single carbon unit to form the formamidine bridge.[][3]
The reaction proceeds via a nucleophilic attack of the primary amino group of 2-amino-5-nitrobenzonitrile on the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol, leading to the formation of the stable N,N-dimethyliminoformamide derivative. The electron-withdrawing nature of the cyano and nitro groups on the phenyl ring enhances the nucleophilicity of the amino group, facilitating the reaction.
Visualizing the Reaction Pathway
The following diagram illustrates the synthetic route from the starting materials to the final product.
Caption: Synthetic pathway for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2-Amino-5-nitrobenzonitrile | 98% | Commercially Available |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Synthesis Grade | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Ethanol | Reagent Grade | Commercially Available |
| Round-bottom flask with reflux condenser | Standard laboratory glassware | N/A |
| Magnetic stirrer with heating mantle | Standard laboratory equipment | N/A |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | N/A |
| Buchner funnel and vacuum flask | Standard laboratory glassware | N/A |
| Rotary evaporator | Standard laboratory equipment | N/A |
| Melting point apparatus | Standard laboratory equipment | N/A |
Safety Precautions
A thorough risk assessment should be conducted before commencing any experimental work. Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
2-Amino-5-nitrobenzonitrile: May cause skin, eye, and respiratory irritation. It is a combustible solid.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye damage and may cause an allergic skin reaction.
-
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
Refer to the Safety Data Sheets (SDS) for each chemical for comprehensive safety information.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-5-nitrobenzonitrile (7.47 g, 45.8 mmol) in N,N-dimethylformamide dimethyl acetal (16.5 ml, 137.4 mmol).[4]
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 1.5 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. For optimal crystallization, it is advisable to refrigerate the mixture overnight.[4]
-
Purification: Collect the resulting yellow crystals by vacuum filtration using a Buchner funnel. Wash the crystals with cold diethyl ether to remove any residual DMF-DMA and other soluble impurities.[4] This procedure affords the pure compound with a high yield (9.4 g, 94%).[4] For enhanced purity, recrystallization from ethanol can be performed.
Characterization of the Final Product
The identity and purity of the synthesized N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide should be confirmed by a suite of analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₄O₂ | [5] |
| Molecular Weight | 218.21 g/mol | [6] |
| Appearance | Yellow solid | [6] |
| Melting Point | 146-148 °C | [6] |
Spectroscopic Data (Predicted and Reported)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the dimethylamino protons as two singlets (due to restricted rotation around the C-N bond) or a single singlet, a singlet for the formamidine proton, and signals in the aromatic region corresponding to the protons on the substituted phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the dimethylamino carbons, the formamidine carbon, the cyano carbon, and the carbons of the aromatic ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C≡N (nitrile) stretch, the N-O stretches of the nitro group, C=N stretching of the imine, and C-H stretches of the aromatic and methyl groups.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (218.21 m/z).
The crystal structure of this compound has been reported, confirming its E configuration at the azomethine double bond and the near planarity of the molecule.[4]
Applications and Future Directions
The primary application of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide lies in its utility as a precursor for the synthesis of 4-aminoquinazoline derivatives.[1] The formamidine group is an excellent leaving group, and its displacement by a primary amine, followed by intramolecular cyclization, provides a facile route to the quinazoline core. This methodology is often enhanced by microwave irradiation, leading to rapid and high-yielding syntheses.[1]
Given the significance of the quinazoline scaffold in drug discovery, particularly in the development of kinase inhibitors, the efficient and well-characterized synthesis of this intermediate is of paramount importance for researchers in the pharmaceutical and biotechnology sectors.
References
-
Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Scientific Research Publishing. Available at: [Link]
-
SciRP.org. (n.d.). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Available at: [Link]
-
Saad, S. M., et al. (2013). 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide. Available at: [Link]
-
ResearchGate. (n.d.). N,N-Dimethylformamide Dimethyl Acetal. Available at: [Link]
-
LookChem. (n.d.). N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE. Available at: [Link]
-
Global Substance Registration System. (n.d.). N′-(2-Cyano-4-nitrophenyl)-N,N-dimethylformimidamide, (E)-. Available at: [Link]
- Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
-
ResearchGate. (2013). 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Available at: [Link]
Sources
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- 5. N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | C10H10N4O2 | CID 10900084 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Strategic Utility of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Unseen Architect in Complex Drug Synthesis
In the intricate landscape of medicinal chemistry, the journey from a simple starting material to a complex, life-saving therapeutic is paved with a series of meticulously planned chemical transformations. Certain molecules, while not pharmacologically active themselves, serve as critical architects in the construction of these complex structures. N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is one such pivotal intermediate. Its strategic importance lies in its pre-functionalized aromatic core, primed for efficient cyclization reactions to form heterocyclic scaffolds of significant therapeutic value. This guide provides an in-depth exploration of the synthesis and applications of this versatile building block, with a focus on its role in the generation of quinazoline-based kinase inhibitors. The quinazoline core is a well-established pharmacophore found in numerous approved drugs, renowned for its ability to interact with the ATP-binding sites of various protein kinases.[1][2]
The inherent reactivity of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is dictated by the interplay of its functional groups. The electron-withdrawing nitro and cyano groups activate the aromatic ring, while the dimethyliminoformamide moiety serves a dual purpose: it acts as a protecting group for the aniline nitrogen and as an activating group that facilitates intramolecular cyclization. This pre-activation is a key element in modern synthetic strategies, enabling milder reaction conditions and improving overall efficiency. This document will detail the synthesis of this key intermediate and its subsequent transformation into a 6-nitroquinazoline scaffold, a direct precursor to a range of biologically active molecules.
Application Notes: A Gateway to Privileged Scaffolds
The primary application of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in medicinal chemistry is as a precursor to 4-amino-6-nitroquinazolines. This is exemplified by its role in the synthesis of Tucatinib, a highly selective tyrosine kinase inhibitor.[2] The dimethyliminoformamide group serves as a masked form of the aniline, which, upon reaction with an amine, readily undergoes cyclization to form the pyrimidine ring of the quinazoline system.
Causality Behind Experimental Choices: The Role of the Dimethyliminoformamide Group
The selection of the N,N-dimethyliminoformamide moiety is a deliberate and strategic choice in the synthetic design. Here's a breakdown of its advantages:
-
Enhanced Nucleophilicity of the Amine: The formamidine group increases the electron density on the aniline nitrogen, enhancing its nucleophilicity for the initial step of the cyclization reaction.
-
Facilitation of Cyclization: The iminoformamide acts as a "one-carbon" synthon that, upon reaction with a primary amine, readily forms the N-C-N fragment required for the pyrimidine ring of the quinazoline. The subsequent elimination of dimethylamine drives the reaction towards the cyclized product. This intramolecular cyclization is often more efficient than intermolecular condensation reactions.
-
Protection and Activation: The dimethyliminoformamide group effectively protects the aniline nitrogen from unwanted side reactions while simultaneously activating it for the desired cyclization. This dual role simplifies the synthetic sequence and often leads to higher yields.[3][4]
The general transformation is depicted below:
Caption: General reaction scheme for quinazoline synthesis.
Broader Synthetic Potential
While its application in Tucatinib synthesis is a prime example, the reactivity of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide extends to the synthesis of a variety of other heterocyclic systems. By varying the nucleophile used in the cyclization step, a range of fused pyrimidine derivatives can be accessed. This versatility makes it a valuable tool for generating libraries of compounds for drug discovery screening. The quinazoline scaffold itself is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including:
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide and its subsequent cyclization to a 6-nitroquinazoline derivative.
Protocol 1: Synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
This protocol details the synthesis of the title compound from 2-amino-5-nitrobenzonitrile and N,N-dimethylformamide dimethyl acetal (DMFDMA).
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 2-Amino-5-nitrobenzonitrile | 17420-30-3 | 163.13 | 45.8 | 7.47 g |
| N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | 119.16 | 137.4 | 16.5 mL |
| Diethyl ether | 60-29-7 | 74.12 | - | As needed |
Procedure:
-
Suspend 2-amino-5-nitrobenzonitrile (7.47 g, 45.8 mmol) in N,N-dimethylformamide dimethyl acetal (16.5 mL, 137.4 mmol).
-
Heat the mixture to reflux and maintain for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Refrigerate the mixture overnight to facilitate crystallization.
-
Collect the resulting yellow crystals by filtration.
-
Wash the crystals with cold diethyl ether to afford the pure N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
-
Dry the product under vacuum. (Expected yield: ~9.4 g, 94%).
Caption: Workflow for the synthesis of the title compound.
Protocol 2: Synthesis of 4-Amino-6-nitroquinazoline Derivatives
This protocol describes a general method for the cyclization of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide with a primary amine to form a 4-amino-6-nitroquinazoline derivative. This is a key step in the synthesis of Tucatinib and related compounds.[1]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Equiv. |
| N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide | 39263-34-8 | 218.21 | 1.0 |
| Primary Amine (e.g., 4-aminophenol) | 123-30-8 | 109.13 | 1.1 |
| Isopropanol | 67-63-0 | 60.10 | - |
| Acetic Acid (glacial) | 64-19-7 | 60.05 | - |
Procedure:
-
In a microwave-safe reaction vial, dissolve N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (1.0 mmol) and the primary amine (1.1 mmol) in a 4:1 mixture of isopropanol and glacial acetic acid.
-
Seal the vial and heat the reaction mixture under microwave irradiation at 100°C for 20-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Workflow for the cyclization to a quinazoline derivative.
Conclusion
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a strategically designed intermediate that offers an efficient and reliable route to valuable heterocyclic scaffolds in medicinal chemistry. Its utility in the synthesis of quinazoline-based kinase inhibitors like Tucatinib underscores its importance in modern drug discovery. The protocols and application notes provided herein are intended to serve as a comprehensive guide for researchers, enabling the effective utilization of this versatile building block in the development of novel therapeutic agents. The principles of its reactivity can be extended to the synthesis of a wide range of N-heterocycles, making it a valuable addition to the synthetic chemist's toolbox.
References
-
Al-Salem, H. S., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(9), 2949. Available from: [Link]
-
Luo, Y., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 6(5), 531-549. Available from: [Link]
-
Kumar, A., & Aggarwal, N. (2020). Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical and Chemical Analysis, 7(3), 96-103. Available from: [Link]
-
Patel, M. B., & Shaikh, F. M. (2015). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 6(8), 3246-3255. Available from: [Link]
-
Yin, L., et al. (2019). The synthesis of tucatinib. Chinese Journal of Medicinal Chemistry, 29(5), 337-342. Available from: [Link]
-
PubChem. N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. National Center for Biotechnology Information. Available from: [Link]
-
Abu-Shanab, F. A., et al. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827. Available from: [Link]
-
Gaber, A. A. M., & El-Gaby, M. S. A. (2020). Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF-DMA Reagent with Different Functional Groups. ChemistrySelect, 5(39), 12093-12116. Available from: [Link]
Sources
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- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]
Troubleshooting & Optimization
"N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide" reaction optimization strategies
Welcome to the technical support resource for the synthesis and optimization of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important chemical transformation. As an intermediate in the synthesis of valuable pharmaceutical compounds like Tucatinib, achieving a high-yielding and pure product is critical[1][]. This document moves beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot and optimize with confidence.
Reaction Overview
The synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a formylation reaction that converts the primary aromatic amine of 2-amino-5-nitrobenzonitrile into a dimethylformamidine moiety. The most common and efficient reagent for this transformation is N,N-dimethylformamide dimethyl acetal (DMF-DMA), which acts as both the formylating agent and the solvent[3][4].
Reaction Scheme: (Self-generated image, not from a search result) 2-amino-5-nitrobenzonitrile reacts with DMF-DMA to yield the target compound and two equivalents of methanol.
Standard Laboratory Protocol
This protocol is adapted from established literature procedures which report high yields (ca. 94%) and provides a robust starting point for your experiments[3][5].
Materials:
-
2-amino-5-nitrobenzonitrile (5-Nitroanthranilonitrile)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Diethyl ether (for washing)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-nitrobenzonitrile (1.0 eq).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq). The DMF-DMA serves as both the reagent and the reaction solvent.
-
Heating: Heat the suspension to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Time: Maintain the reflux for approximately 1.5 to 2 hours, or until TLC analysis indicates the complete consumption of the starting material[3].
-
Crystallization: Upon reaction completion, remove the heat source and allow the mixture to cool to room temperature. The product will begin to crystallize. To maximize recovery, further cool the flask in a refrigerator or ice bath.
-
Isolation: Collect the resulting yellow crystals by vacuum filtration.
-
Washing: Wash the filtered crystals thoroughly with cold diethyl ether to remove any residual DMF-DMA and soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide as a yellow solid[].
Troubleshooting Guide
Even robust reactions can present challenges. This section addresses common issues in a question-and-answer format to guide your optimization efforts.
Question 1: My reaction yield is significantly lower than the reported 94%. What are the likely causes and how can I fix it?
This is a common issue that can typically be traced back to one of three areas: reactant quality, reaction conditions, or workup procedure.
Answer: The low nucleophilicity of the starting material, 2-amino-5-nitrobenzonitrile, is a key factor to consider. The presence of two strong electron-withdrawing groups (—CN and —NO₂) on the aromatic ring deactivates the amino group, making it a relatively weak nucleophile[6]. This necessitates carefully controlled conditions to drive the reaction to completion.
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Detailed Optimization Strategies:
| Parameter | Standard Condition | Optimization & Rationale |
| SM Purity | Assumed pure | Problem: Impurities in 2-amino-5-nitrobenzonitrile can inhibit the reaction. Solution: Verify purity by melting point or NMR. If necessary, purify the starting material by recrystallization. |
| Reagent Stoichiometry | 3.0 equivalents DMF-DMA | Problem: Using less than a 2-3 fold excess of DMF-DMA may result in an incomplete reaction. Rationale: A large excess is required to push the reaction equilibrium towards the product side, compensating for the low nucleophilicity of the aniline[3]. |
| Reaction Temperature | Reflux | Problem: Insufficient heating leads to slow or stalled reactions. Solution: Ensure the mixture is at a full, vigorous reflux. The reaction requires thermal energy to overcome the activation barrier associated with the deactivated amine. |
| Moisture Control | Standard glassware | Problem: Water can hydrolyze the DMF-DMA reagent and potentially the formamidine product. Solution: While the reaction is often robust, using oven-dried glassware and fresh DMF-DMA from a sealed bottle is best practice to ensure reproducibility. |
Question 2: My final product contains impurities. What are they and how do I remove them?
Answer: The most likely impurity is unreacted 2-amino-5-nitrobenzonitrile. This occurs when the reaction has not gone to completion. The second possibility is hydrolysis of the product back to the starting amine if excessive water is present during workup.
Purification Strategy:
-
Confirm Completion: Before workup, run a TLC to ensure no starting material remains. If it does, continue refluxing and monitor every 30-60 minutes.
-
Effective Washing: The product has low solubility in diethyl ether, while the starting material and DMF-DMA are more soluble. A thorough wash of the filtered product with cold diethyl ether is crucial.
-
Recrystallization: If impurities persist, recrystallization is a powerful purification technique. A reported method for growing single crystals of the product, which implies a good purification solvent system, is ethanol[3]. Dissolve the impure solid in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals.
Question 3: The product is not crystallizing out of the reaction mixture upon cooling. What should I do?
Answer: The direct crystallization of the product from the reaction mixture is one of the key advantages of this procedure[3]. Failure to crystallize can be due to several factors.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.
-
Seeding: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution.
-
-
Concentrate the Solution: If an excessive amount of DMF-DMA was used, the product concentration may be too low to crystallize. Carefully remove some of the excess DMF-DMA under reduced pressure (high vacuum) and attempt to cool again.
-
Solvent-Based Workup: If crystallization fails, switch to a standard liquid-liquid extraction workup.
-
Pour the cooled reaction mixture into a separatory funnel.
-
Add water and a suitable organic solvent like Ethyl Acetate.
-
Extract the product into the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Attempt to crystallize the resulting crude solid from a suitable solvent like ethanol.
-
Frequently Asked Questions (FAQs)
-
Q: What is the specific role of DMF-DMA in this reaction?
-
A: DMF-DMA is a formamide acetal that serves as a highly reactive equivalent of N,N-dimethylformamide. It functions as an efficient "formylating agent," reacting with nucleophiles like the amino group of your substrate to form an amidine linkage[4][7][8]. The byproducts are two molecules of methanol, which are driven off during reflux.
-
-
Q: Can I use N,N-dimethylformamide (DMF) with a dehydrating agent instead of DMF-DMA?
-
A: While DMF is the parent amide, it is far less electrophilic than DMF-DMA. Reactions using DMF as a formylating source often require much harsher conditions, catalysts (like POCl₃ in the Vilsmeier-Haack reaction), or different mechanisms entirely, which may not be compatible with the functional groups on your substrate[9]. For this specific transformation, DMF-DMA provides a clean, high-yielding, and straightforward route[3].
-
-
Q: How critical is reaction monitoring by TLC?
-
A: It is highly recommended. While the literature provides a time of 1.5 hours, variations in scale, heating efficiency, and reactant purity can alter the required time[3]. TLC is the only way to be certain the reaction is complete before proceeding to workup, saving time and preventing the isolation of an impure product. A suggested mobile phase is 30-50% Ethyl Acetate in Hexanes.
-
-
Q: Is an inert atmosphere (e.g., Nitrogen or Argon) required?
-
A: The primary literature procedures do not specify the need for an inert atmosphere[3][5]. The reaction is generally considered air-tolerant. However, for maximum reproducibility and to prevent any potential oxidative side reactions, especially on a larger scale, conducting the reaction under a nitrogen atmosphere is good practice.
-
Mechanistic Insight
Understanding the reaction mechanism helps in rationalizing the experimental conditions.
Caption: Simplified reaction mechanism for formamidine formation.
The reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of DMF-DMA. This forms a tetrahedral intermediate which then eliminates a molecule of methanol to generate an activated iminium species. A final elimination of a second methanol molecule (often shown as a single step after initial addition) yields the stable formamidine product.
References
- CLEARSUPPLEMENTS. (n.d.). (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide.
- Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. (2023).
- PrepChem. (n.d.). Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide.
- Synthesis of N-phenyl formamide derivatives from different aromatic... (2022).
- LookChem. (n.d.). Cas 39263-34-8, N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE.
- Benchchem. (n.d.). Synthesis routes of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
- Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (2018).
- BOC Sciences. (n.d.). CAS 39263-34-8 N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
- Santa Cruz Biotechnology. (n.d.). N′-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, CAS 39263-34-8.
- 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. (2013).
- Changzhou YongXu. (n.d.). N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE|39263-34-8.
- PubChem. (n.d.). N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide.
- Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. (2009).
- The optimization of aniline reaction conditions. (2022).
- BenchChem. (n.d.). Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide.
- Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. (2011). SciRP.org.
- ChemicalBook. (n.d.). N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE CAS 39263-34-8.
- Synthesis of N-Arylcarboxamides by the Efficient Transamidation of DMF and Derivatives with Anilines. (2015).
- (PDF) 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. (2013).
- N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity. (2024). ChemicalBook.
Sources
- 1. clearsynth.com [clearsynth.com]
- 3. 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
"N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide" common side reactions and byproducts
Answering the user's request.
Technical Support Center: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
A Guide to Navigating Common Side Reactions and Byproducts
Welcome to the technical support center for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide. As a key intermediate in complex organic synthesis, particularly in the development of pharmaceuticals like Tucatinib, understanding its reactivity and potential pitfalls is crucial for success.[1][] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during its synthesis and handling.
Section 1: Understanding the Core Synthesis
Q1: What is the standard synthetic route for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide?
The most common and direct method for synthesizing the title compound is through the condensation reaction between 2-amino-5-nitrobenzonitrile and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3] The reaction proceeds by the nucleophilic attack of the primary amino group of the benzonitrile onto the electrophilic carbon of DMF-DMA, followed by the elimination of two equivalents of methanol.
Caption: Primary synthesis pathway for the target compound.
Section 2: Troubleshooting Common Side Reactions & Byproducts
This section addresses the most frequently encountered issues during the synthesis. The primary challenges often stem from the stability and reactivity of the starting materials and the reaction conditions employed.
FAQ: Starting Material Purity and Side Reactions
Q2: I'm observing a high-melting, poorly soluble yellow solid in my crude product. What is it and how can I prevent it?
This is a classic sign of starting material dimerization. The starting material, 2-amino-5-nitrobenzonitrile, can undergo self-condensation, especially at elevated temperatures or in the presence of a base, to form a 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline dimer.[4]
Causality: This dimerization occurs when one molecule's amino group attacks the nitrile group of another molecule, leading to a cyclization event. Sourcing high-purity 2-amino-5-nitrobenzonitrile is critical, as impurities can catalyze this side reaction.[5]
Mitigation Strategies:
-
Temperature Control: Avoid excessive heating of the reaction mixture. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Stoichiometry: Use a slight excess of DMF-DMA to ensure the primary amine is consumed quickly, minimizing its opportunity to dimerize.
-
Purity of Starting Material: Ensure the 2-amino-5-nitrobenzonitrile is of high purity and free from basic or acidic contaminants.[5]
Caption: Dimerization of 2-amino-5-nitrobenzonitrile byproduct formation.
FAQ: Reagent-Related Issues
Q3: My reaction yield is significantly lower than expected, and I notice the presence of N,N-dimethylformamide (DMF) in my crude NMR. What went wrong?
This strongly indicates the decomposition of your DMF-DMA reagent due to the presence of moisture. DMF-DMA is extremely sensitive to water and will readily hydrolyze to form DMF and methanol.[6][7] This hydrolysis consumes your reagent, rendering it unavailable for the desired reaction, and introduces DMF as a high-boiling point impurity that can complicate purification.
Mechanism of Hydrolysis: The reaction is typically acid-catalyzed, where a proton source facilitates the departure of a methoxy group, leading to a resonance-stabilized cation that is then attacked by water.[7][8]
Caption: Hydrolysis pathway of DMF-DMA in the presence of moisture.
Q4: How can I prevent DMF-DMA hydrolysis and effectively remove DMF during workup?
Preventing hydrolysis requires stringent anhydrous techniques, while removing the resulting DMF byproduct necessitates specific extraction methods.
Protocol: Anhydrous Reaction Setup
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours or flame-dry under vacuum.
-
Inert Atmosphere: Assemble the glassware while hot and cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.[7]
-
Reagent Handling: Use anhydrous solvents. Add DMF-DMA to the reaction mixture dropwise via a dry syringe.
Protocol: Efficient DMF Removal Standard water washes are often insufficient for removing the highly polar and water-miscible DMF.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Aqueous Washes: Perform multiple washes with water or brine.
-
Lithium Chloride (LiCl) Wash: For highly effective DMF removal, wash the organic layer with a 5-10% aqueous LiCl solution. The LiCl increases the polarity of the aqueous phase, partitioning the DMF more effectively out of the organic layer.[6]
FAQ: Product Stability and Workup
Q5: My product appears pure after the reaction, but I see starting material reappearing after purification by column chromatography on silica gel. Why?
The iminoformamide functional group is essentially a protected amine and can be susceptible to hydrolysis under acidic conditions, reverting back to the starting amine (2-amino-5-nitrobenzonitrile) and DMF. Silica gel is inherently acidic and can catalyze this degradation on the column.
Mitigation Strategies:
-
Neutralize Silica Gel: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine or another volatile base. Remove the excess eluent before packing the column. This neutralizes the acidic sites on the silica.
-
Alternative Purification: If the product is crystalline, recrystallization is a preferable method to avoid acidic conditions.
-
Aqueous Workup: Ensure any aqueous workup steps are neutral or slightly basic (e.g., using a saturated sodium bicarbonate wash) before proceeding to chromatography.
Section 3: Summary and Data Tables
Table 1: Troubleshooting Guide for Common Byproducts
| Byproduct Observed | Probable Cause | Prevention & Mitigation Strategy |
| Quinazoline Dimer | Self-condensation of 2-amino-5-nitrobenzonitrile.[4] | Control temperature; use high-purity starting material; use a slight excess of DMF-DMA. |
| N,N-Dimethylformamide (DMF) | Hydrolysis of DMF-DMA reagent by moisture.[6][7] | Employ strict anhydrous reaction techniques; use fresh, high-quality DMF-DMA. |
| 2-Amino-5-nitrobenzonitrile (in final product) | Hydrolysis of the target iminoformamide product. | Use neutral or slightly basic workup conditions; neutralize silica gel for chromatography; consider recrystallization. |
| Methanol | Byproduct of the main reaction and DMF-DMA hydrolysis.[6] | Typically removed easily under reduced pressure. |
Table 2: Sample Experimental Protocol
This is a generalized procedure and should be adapted and optimized for specific laboratory conditions.
| Step | Procedure | Key Considerations |
| 1. Setup | Under a nitrogen atmosphere, add 2-amino-5-nitrobenzonitrile (1.0 eq.) and an anhydrous solvent (e.g., Toluene or DMF) to an oven-dried flask. | Ensure all equipment is scrupulously dried to prevent reagent decomposition. |
| 2. Reagent Addition | Add N,N-dimethylformamide dimethyl acetal (1.1-1.2 eq.) dropwise at room temperature or with gentle heating (e.g., 40-60 °C). | Monitor the addition rate. A slight exotherm may be observed. |
| 3. Reaction | Stir the mixture for 2-6 hours, monitoring by TLC or LC-MS until the starting amine is consumed. | Avoid prolonged heating to minimize dimer formation. |
| 4. Workup | Cool the reaction mixture. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by a 5% LiCl solution, and finally brine. | The LiCl wash is critical for removing residual DMF.[6] |
| 5. Isolation | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. | The crude product is often a yellow solid.[] |
| 6. Purification | Purify by recrystallization from a suitable solvent system (e.g., Ethanol/Heptane) or by column chromatography on neutralized silica gel. | Avoid acidic conditions during purification to prevent product hydrolysis. |
References
- Taylor, E. C., & McKillop, A. (1965). The Dimerization of 2-Amino-5-nitrobenzonitrile. Journal of the American Chemical Society.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry. BenchChem Technical Guides.
- BenchChem. (2025). Technical Support Center: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Reactions. BenchChem Technical Guides.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-nitrobenzonitrile in Modern Dye Manufacturing.
- CLEARSYNTH. (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide.
- Abdel-hamid, S. G. (2012). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 2, 213-220.
- BOC Sciences. N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
- BenchChem. (2025). Technical Support Center: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA). BenchChem Technical Guides.
-
Leonard, M. S. (2013). Acetal Formation and Hydrolysis. YouTube. Available at: [Link]
Sources
Technical Support Center: Purification of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
Welcome to the dedicated technical support guide for the purification of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CAS No. 39263-34-8).[][2][3] This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this key intermediate. As a structurally complex molecule featuring nitro, cyano, and dimethyliminoformamide functionalities, its purification requires a nuanced approach. This guide provides in-depth, experience-driven advice in a troubleshooting-focused Q&A format.
Compound Profile
| Property | Value | Source |
| IUPAC Name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | [] |
| Synonyms | N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylformimidamide, Tucatinib intermediate | [][4][5] |
| Molecular Formula | C₁₀H₁₀N₄O₂ | [][2][6] |
| Molecular Weight | 218.21 g/mol | [][4] |
| Appearance | Yellow Solid | [] |
| Melting Point | 146-148 °C | [] |
Frequently Asked Questions & Troubleshooting Guide
Q1: My crude product is a dark brown oil/solid, but the pure compound should be a yellow solid. How do I remove the color?
This is a common issue when dealing with aromatic nitro compounds, which are prone to forming colored impurities during synthesis.[7] The discoloration often arises from polymeric byproducts or residual starting materials.
Expert Recommendation:
The most effective method for removing colored impurities is treatment with activated charcoal followed by recrystallization.
Causality: Activated charcoal has a high surface area with a network of pores that readily adsorb large, flat, polarizable molecules, which are characteristic of many colored organic impurities. The desired product, being less bulky, will preferentially remain in the solution.
Protocol for Decolorization:
-
Solvent Selection: Choose a suitable recrystallization solvent (see Q3).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Charcoal Addition: Allow the solution to cool slightly below its boiling point to prevent violent frothing. Add a small amount of activated charcoal (approximately 1-2% w/w of your crude product).
-
Adsorption: Gently swirl or stir the hot mixture for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the charcoal. This step is crucial and must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, decolorized filtrate to cool slowly to induce crystallization.[8]
Q2: I'm struggling to remove the unreacted 2-chloro-5-nitrobenzonitrile starting material. What's the best approach?
The starting material, 2-chloro-5-nitrobenzonitrile, is significantly less polar than the N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide product due to the absence of the polar dimethyliminoformamide group. This difference in polarity is the key to their separation.
Expert Recommendation:
Flash column chromatography is the preferred method for this separation. A well-chosen solvent system will allow the less polar starting material to elute first, followed by the more polar product.
Workflow for Method Development:
Caption: Workflow for purification via column chromatography.
Detailed Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of Ethyl Acetate (EtOAc) in Hexanes is a good starting point.
-
Initial Screening (TLC): Test solvent systems like 20%, 30%, and 50% EtOAc/Hexanes. The ideal system should give the starting material an Rf of ~0.5-0.6 and the product an Rf of ~0.2-0.3.
-
-
Procedure:
-
Dry-load the crude material onto a small amount of silica gel.
-
Run the column, starting with a lower polarity eluent (e.g., 20% EtOAc/Hexanes) to elute the non-polar impurities and starting material.
-
Gradually increase the polarity (e.g., to 40-50% EtOAc/Hexanes) to elute your target compound.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Q3: I'm trying to recrystallize my product, but it either "oils out" or doesn't crystallize at all. What should I do?
"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of solid crystals. A failure to crystallize suggests the solution is not supersaturated or that inhibitors are present.
Expert Recommendation:
Systematic solvent screening is essential. For a compound like N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, a range of polar and non-polar solvents should be tested.
Troubleshooting Crystallization Issues:
| Issue | Causality | Solution |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute/impurity mixture. The compound is too soluble. | 1. Switch to a lower-boiling point solvent. 2. Use a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., acetone, ethyl acetate) and slowly add a "poor" solvent (e.g., hexanes, water) at an elevated temperature until turbidity persists. Then, clarify by adding a drop of the good solvent and cool.[8] |
| No Crystals Form | The solution is too dilute (not supersaturated), or nucleation is inhibited. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[8] 2. Seeding: Add a single, pure crystal of the product to the cooled solution to act as a template.[8] 3. Concentrate the Solution: Gently heat the solution to evaporate some solvent, then allow it to cool again. |
| Poor Recovery | The compound has significant solubility in the cold solvent. | 1. Cool further: Use an ice-water bath or even a freezer to minimize solubility and maximize crystal yield. 2. Change Solvent: Find a solvent in which the compound is less soluble at low temperatures. |
Recommended Solvents for Screening:
-
Single Solvents: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene.
-
Mixed-Solvent Systems: Ethyl Acetate/Hexanes, Acetone/Water, Ethanol/Water.
Q4: I'm concerned about the stability of the iminoformamide group on silica gel. Is this a valid concern?
Yes, this is a valid consideration. While the iminoformamide is generally stable, highly acidic or basic conditions can potentially lead to hydrolysis, especially if water is present in the solvent or on the silica gel. The cyano group can also be sensitive to hydrolysis under harsh conditions.[9]
Expert Recommendation:
For sensitive compounds, a neutral or deactivated stationary phase can be beneficial.
Decision Tree for Chromatography:
Caption: Decision process for selecting a stationary phase.
Mitigation Strategies:
-
Use Neutral Alumina: Basic or neutral alumina can be a good alternative to silica gel for compounds that are sensitive to acid.
-
Deactivate Silica Gel: Pre-treating the silica gel or adding a small amount of a base like triethylamine (~0.5-1%) to your eluent can neutralize active acidic sites on the silica surface, preventing degradation.[7] This is a common practice for purifying compounds with sensitive functional groups.
References
-
Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide - PrepChem.com. [Link]
-
N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE|39263-34-8 - Changzhou YongXu. [Link]
-
N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE | 39263-34-8 - Autech Industry Co.,Limited. [Link]
-
N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide - PubChem, NIH. [Link]
-
N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLFORMIMIDAMIDE, (E)- - precisionFDA. [Link]
-
Struggling with the purification of a nitroaldol product - Reddit r/OrganicChemistry. [Link]
-
Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]
-
Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate? - Chemistry Stack Exchange. [Link]
-
Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses. [Link]
Sources
- 2. scbt.com [scbt.com]
- 3. N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | C10H10N4O2 | CID 10900084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nâ-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE|39263-34-8--Changzhou YongXu [czyxchem.com]
- 5. N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE | 39263-34-8 [amp.chemicalbook.com]
- 6. clearsynth.com [clearsynth.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide" dealing with solubility issues
Welcome to the technical support guide for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CAS 39263-34-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. As an important intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like Tucatinib, handling this yellow crystalline solid effectively is crucial for experimental success.[][2] This guide is structured to address practical issues in a direct question-and-answer format, explaining the scientific reasoning behind each recommendation.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial hurdles faced when working with N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
Question 1: I am starting a new experiment. What is the recommended solvent for dissolving N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide?
Answer: Based on the polar aprotic nature of the compound and empirical evidence from structurally related molecules, the primary recommended solvents are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) .[3] These solvents are highly effective at dissolving a wide range of organic compounds, particularly those with polar functional groups like the nitrile and nitro groups present in this molecule.
-
Expertise & Experience: The high dipole moment of DMSO and DMF enables them to effectively solvate polar molecules. Their high boiling points also make them suitable for reactions requiring heat.[3][4] While quantitative solubility data is not readily published for this specific intermediate, the downstream active pharmaceutical ingredient, Tucatinib, is known to be soluble in DMSO and DMF.[5] This provides a strong rationale for using these solvents as a starting point.
Question 2: My compound is not dissolving in the recommended solvent (DMSO or DMF) at room temperature. What should I do?
Answer: If you observe poor solubility at ambient temperature, do not immediately discard the solvent choice. The dissolution process can be kinetically limited. Follow these steps sequentially:
-
Gentle Heating: Warm the solution gently. A water bath set to 40-50°C is a safe starting point. The increased kinetic energy will enhance the rate of dissolution.
-
Vortexing or Stirring: Ensure the mixture is being adequately agitated. Use a vortex mixer for small volumes or a magnetic stirrer for larger volumes to increase the interaction between the solvent and the solid particles.
-
Sonication: If heating and stirring are insufficient, use an ultrasonic bath. Sonication uses high-frequency sound waves to create micro-agitations, which can effectively break up solid aggregates and promote dissolution.
Question 3: Can I prepare an aqueous solution of this compound for my biological assay? It is not dissolving in my buffer.
Answer: Direct dissolution in aqueous buffers is highly unlikely due to the compound's organic nature. To prepare a working aqueous solution, a co-solvent strategy is required.
-
Trustworthiness (Self-Validating Protocol): The following protocol is standard practice for preparing aqueous solutions of sparingly soluble compounds in drug discovery and is based on the method used for Tucatinib.[5]
Protocol for Preparing a Buffered Aqueous Solution:
-
Prepare a concentrated stock solution by first dissolving the N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in 100% DMSO.
-
Once fully dissolved, perform a stepwise (serial) dilution of this stock solution into your aqueous buffer of choice (e.g., PBS).
-
Crucial Step: Add the DMSO stock to the buffer while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating out of solution.
-
Caution: The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological systems. Always run a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
-
Question 4: I see a yellow precipitate forming after adding my DMSO stock to my aqueous buffer. What is happening and how can I fix it?
Answer: The formation of a precipitate indicates that you have exceeded the solubility limit of the compound in the final mixed-solvent system. The compound is crashing out of solution.
-
Causality: The polarity of the solvent system has been increased too rapidly, or the final concentration of the compound is too high for the given percentage of the organic co-solvent (DMSO).
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to aim for a lower final concentration of the compound in your aqueous solution.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution.
-
Re-evaluate the Dilution Method: Ensure you are adding the DMSO stock to the buffer and not the other way around, and that mixing is vigorous during the addition.
-
Part 2: Advanced Troubleshooting & Purification
This section provides guidance for more complex solubility issues and for researchers needing to purify the material.
Question 5: I have tried DMSO and DMF without success, or I need to use a different solvent for my reaction. How do I perform a systematic solvent screen?
Answer: When primary solvents fail, a systematic approach is necessary to find a suitable alternative. The principle is to test a range of solvents with varying polarities.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Aliquot a small, consistent amount of your compound (e.g., 1-2 mg) into several small glass vials.
-
Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 100 µL).
-
Observation at Room Temperature: Observe and record whether the compound dissolves at room temperature with agitation.
-
Heating: If not soluble at room temperature, gently heat the vials (e.g., to 50-60°C) and observe again.
-
Cooling: For solvents that dissolve the compound upon heating, allow them to cool to room temperature and then place them in an ice bath. Observe if crystals form, which is a key indicator for a good recrystallization solvent.
Data Presentation: Solvent Screening Guide
| Solvent Class | Example Solvents | Expected Solubility Behavior | Application Notes |
| Polar Aprotic | DMSO, DMF | High | Recommended primary choice for stock solutions. |
| Acetonitrile | Moderate to High | Good alternative for reactions where DMSO/DMF are unsuitable. | |
| Acetone | Moderate | May be effective, especially with heating. Its volatility is a consideration. | |
| Polar Protic | Methanol, Ethanol | Low to Moderate | May require heating. Can be useful as part of a mixed-solvent system for recrystallization. |
| Non-Polar | Toluene, Hexanes | Very Low / Insoluble | Unlikely to be effective for dissolution but may be useful as anti-solvents in recrystallization. |
Question 6: My compound is impure. How can I purify N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide by recrystallization?
Answer: Recrystallization is an excellent technique for purifying solid compounds. The goal is to find a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold.
-
Authoritative Grounding: The principles of recrystallization are fundamental in organic chemistry.[6] Finding the right solvent system is key to obtaining high-purity crystals.
Workflow: Recrystallization Protocol Development
Step-by-Step Recrystallization Protocol (Example using Ethanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add water (the anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The melting point of the purified compound should be sharp, around 146-148°C.[][7]
Part 3: Safety & Handling
Question 7: Are there any specific safety precautions I should take when handling this compound?
Answer: Yes. While a specific, detailed safety data sheet (SDS) for this intermediate is not widely available, it is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[7] Standard laboratory safety practices for handling chemical reagents should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the solid powder in a chemical fume hood to avoid inhalation.
-
Handling Solvents: Be aware of the hazards associated with the solvents being used. DMF and DMSO are excellent solvents but can facilitate the absorption of other chemicals through the skin.[3] Always handle with care.
References
-
National Center for Biotechnology Information. (n.d.). N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. PubChem Compound Database. Retrieved from [Link]
-
LookChem. (n.d.). Cas 39263-34-8, N'-(2-CYANO-4-NITROPHENYL). Retrieved from [Link]
-
Changzhou YongXu Chemical Co., Ltd. (n.d.). N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE|39263-34-8. Retrieved from [Link]
-
Diva-Portal.org. (2014). Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessment. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reactions with N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
Sources
- 1. Synthesis routes of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. clearsynth.com [clearsynth.com]
- 6. chemscene.com [chemscene.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Amino-5-nitrobenzonitrile 95 17420-30-3 [sigmaaldrich.com]
- 9. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. N′-(2-Cyano-4-nitrophenyl)-N,N-dimethylformamidine [cymitquimica.com]
- 12. lookchem.com [lookchem.com]
"N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide" stability in different reaction solvents
Welcome to the technical support center for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of this reagent in your experiments.
Overview of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, with the CAS number 39263-34-8, is a yellow solid organic compound.[] Its chemical structure features a formamidine group attached to a highly electron-deficient aryl ring, substituted with both a cyano and a nitro group. These electron-withdrawing groups significantly influence the reactivity and stability of the amidine functionality, making it susceptible to certain reaction conditions. This guide will help you navigate the potential challenges related to its stability in various reaction solvents.
Frequently Asked Questions (FAQs) on Stability
This section addresses common questions regarding the stability of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in different solvent systems.
1. What is the general stability of this compound?
While specific stability data for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is not extensively published, based on the general chemistry of amidines, its stability is highly dependent on the reaction conditions, particularly the presence of water, acids, bases, and nucleophiles. The electron-withdrawing cyano and nitro groups on the phenyl ring make the amidine carbon more electrophilic and thus more susceptible to nucleophilic attack.
2. How stable is the compound in aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile)?
-
N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc): These are common solvents for reactions involving this reagent. However, it's crucial to use anhydrous grades of these solvents. DMF and DMAc can contain trace amounts of dimethylamine and water, which can react with the compound over time, especially at elevated temperatures.[2][3][4] DMF itself can decompose at high temperatures (above 100 °C) to produce dimethylamine and carbon monoxide, which could potentially lead to side reactions.[5]
-
Dimethyl Sulfoxide (DMSO): Anhydrous DMSO is generally a suitable solvent. However, care should be taken to avoid acidic or basic impurities.
-
Acetonitrile (MeCN): Anhydrous acetonitrile is a good choice for many reactions as it is relatively inert.
3. What is the stability in protic solvents (e.g., water, alcohols)?
Protic solvents, especially in the presence of acid or base, can lead to the degradation of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide through solvolysis (hydrolysis or alcoholysis).
-
Water: The compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolysis of N,N'-dimethylformamidine has been shown to be pH-dependent.[3] The electron-withdrawing groups on the phenyl ring of the title compound likely accelerate this process. The primary hydrolysis product would be N-(2-cyano-4-nitrophenyl)formamide and dimethylamine.
-
Alcohols (e.g., Methanol, Ethanol): Alcohols can act as nucleophiles, leading to alcoholysis, especially at elevated temperatures or in the presence of catalysts. This would result in the formation of an imidate and dimethylamine.
4. Can I use non-polar aprotic solvents (e.g., Toluene, Hexane, Dichloromethane)?
The solubility of this polar compound in non-polar solvents is expected to be low. If solubility is not an issue, these solvents are generally considered inert towards the amidine functionality, provided they are anhydrous and free of acidic or basic impurities.
5. How does temperature affect the stability of the compound in solution?
As a general rule, increasing the reaction temperature will accelerate the rate of decomposition in susceptible solvents. For prolonged reactions at elevated temperatures, it is crucial to use a stable, anhydrous, and inert solvent. Thermal decomposition of the solid compound is reported to occur at high temperatures, with a melting point of 146-148 °C and a predicted boiling point of 387.7 °C.[6]
Troubleshooting Guide
Encountering unexpected results? This section provides guidance on common issues that may be related to the stability of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
| Problem | Potential Cause Related to Stability | Suggested Solution |
| Low or no product yield | Decomposition of the starting material in the reaction solvent. | - Ensure the use of anhydrous solvents. - If using a protic solvent, consider switching to an aprotic alternative. - Run the reaction at a lower temperature if possible. - Add the compound to the reaction mixture at the last possible moment. |
| Formation of unexpected side products | The compound may be reacting with the solvent or impurities. In DMF, formylation of nucleophilic substrates is a known side reaction.[7] Hydrolysis can lead to the formation of N-(2-cyano-4-nitrophenyl)formamide. | - Analyze side products to identify the degradation pathway. - Use a more inert solvent such as acetonitrile or THF. - Purify solvents to remove water, acidic, or basic impurities. |
| Inconsistent reaction outcomes | Variability in the purity and water content of the reaction solvent. | - Use a consistent source and grade of solvent for all experiments. - Consider using freshly distilled or commercially available anhydrous solvents. - Store the compound and solvents under inert atmosphere (e.g., nitrogen or argon). |
| Reaction mixture changes color unexpectedly | Decomposition of the nitro-aromatic compound can sometimes lead to colored byproducts. | - Monitor the reaction closely by a suitable analytical technique (e.g., TLC, LC-MS) to track the consumption of starting material and formation of products and byproducts. |
Stability Summary in Common Solvents
The following table provides a general guideline for the stability of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in common laboratory solvents.
| Solvent | Solvent Type | Expected Stability | Recommendations for Use |
| DMF, DMAc | Aprotic, Polar | Moderate | Use anhydrous grade. Avoid prolonged heating. Be aware of potential side reactions.[2][3][4] |
| DMSO | Aprotic, Polar | Good | Use anhydrous grade. Ensure absence of acidic or basic impurities. |
| Acetonitrile | Aprotic, Polar | Good | Recommended for most applications. Use anhydrous grade. |
| THF, Dioxane | Aprotic, Ethereal | Good | Good alternatives to polar aprotic solvents. Ensure they are anhydrous and peroxide-free. |
| Toluene, Hexane | Aprotic, Non-Polar | Excellent (if soluble) | Limited by solubility. Excellent for inert reaction conditions. |
| Water | Protic | Poor | Avoid, especially at non-neutral pH.[3] |
| Methanol, Ethanol | Protic | Poor to Moderate | Avoid if possible, especially at elevated temperatures, due to risk of alcoholysis. |
| Dichloromethane | Aprotic, Halogenated | Good | Ensure it is free of acidic impurities. |
Visualizing Degradation: The Hydrolysis Pathway
A primary concern when handling N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is its susceptibility to hydrolysis. The following diagram illustrates the generally accepted mechanism for the hydrolysis of N-arylformamidines.
Sources
- 2. mdpi.com [mdpi.com]
- 3. Recent Uses of N, N-Dimethylformamide and N, N-Dimethylacetamide as Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents [mdpi.com]
- 5. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 6. N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE CAS#: 39263-34-8 [m.chemicalbook.com]
- 7. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
"N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide" troubleshooting failed reactions
Technical Support Center: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
A Guide for Synthetic and Medicinal Chemists
Welcome to the technical support center for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CAS 39263-34-8). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that can arise during the synthesis and subsequent use of this valuable intermediate. This molecule is a key building block, particularly in the synthesis of kinase inhibitors and other complex heterocyclic scaffolds.[1][2] Success hinges on understanding the reactivity of the formamidine group and managing the influence of the electron-withdrawing nitro and cyano substituents.
This guide is structured into two primary parts: troubleshooting the synthesis of the formamidine itself, and diagnosing failures in its most common subsequent reaction—heterocyclic ring formation.
Part 1: Troubleshooting the Synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
The standard synthesis involves the condensation of 2-amino-5-nitrobenzonitrile with an N,N-dimethylformamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3] While seemingly straightforward, this reaction is sensitive to reagent quality and reaction conditions.
Core Synthesis Protocol & Workflow
The reaction proceeds via nucleophilic attack of the primary aromatic amine onto the activated formyl group of DMF-DMA, followed by the elimination of two equivalents of methanol.
Detailed Experimental Protocol
Based on a validated procedure for an analogous compound, the following protocol can be used as a starting point.[3]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-amino-5-nitrobenzonitrile (1.0 eq.) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq.).
-
Heating: Heat the mixture to reflux for 1.5 to 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Crystallization: Upon completion, cool the reaction mixture to room temperature. The product often begins to crystallize. To maximize recovery, refrigerate the mixture overnight.
-
Isolation: Filter the resulting yellow crystals and wash them with a cold, non-polar solvent like diethyl ether to remove residual DMF-DMA.
-
Drying: Dry the purified crystals under vacuum. The expected yield is typically high (>90%).[3]
Synthesis Troubleshooting Q&A
Question 1: My reaction shows very low conversion by TLC, even after extended reflux. What's the likely cause?
Answer: This is a classic symptom of reagent deactivation or suboptimal conditions. Here's how to diagnose the issue:
-
Cause A: Hydrolyzed DMF-DMA. DMF-DMA is highly sensitive to moisture. If it has been improperly stored or is from an old bottle, it may have hydrolyzed, rendering it ineffective.
-
Expert Insight: The active species is the acetal itself. Water consumes it, forming N,N-dimethylformamide and methanol. Always use a fresh bottle or a properly sealed and stored reagent. Consider purchasing smaller quantities to ensure freshness.[4]
-
-
Cause B: Insufficient Temperature. While the reaction is generally robust, the starting 2-amino-5-nitrobenzonitrile has reduced nucleophilicity due to the two strong electron-withdrawing groups (-CN, -NO₂). Ensure your reaction is genuinely at reflux.
-
Cause C: Quality of Starting Amine. While less common, ensure your 2-amino-5-nitrobenzonitrile is pure. Impurities could interfere with the reaction.
Question 2: The reaction worked, but I got a low yield after work-up, or the product oiled out instead of crystallizing.
Answer: This points to issues during the isolation phase, often related to solubility or impurities.
-
Cause A: Presence of Water. If any water was introduced during the reaction or work-up, it can cause partial hydrolysis of the formamidine product back to the starting amine and N,N-dimethylformamide.[5][6] This is a reversible equilibrium that can be driven backward by water.
-
Expert Insight: The formamidine C=N bond is electrophilic and susceptible to nucleophilic attack by water.[5] Ensure all glassware is scrupulously dry. The wash solvent (diethyl ether) must also be anhydrous.
-
-
Cause B: Incorrect Wash Solvent. Using a solvent in which the product has some solubility (e.g., ethanol, ethyl acetate) will lead to yield loss. Diethyl ether or cold hexanes are preferred.
-
Cause C: Impurities Preventing Crystallization. If the starting materials were impure, or if side reactions occurred, the resulting impurities can inhibit crystal lattice formation.
-
Troubleshooting Step: If the product oils out, try scratching the inside of the flask with a glass rod at the oil-solvent interface. If that fails, attempt to redissolve the oil in a minimal amount of a hot solvent (like ethanol) and allow it to cool slowly for recrystallization.
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Question 3: My final product's NMR spectrum is clean, but it degrades over time in storage. How can I improve its stability?
Answer: N'-(Aryl)-N,N-dimethyliminoformamides are known to be sensitive to hydrolysis.[6] The electron-deficient nature of the aromatic ring in your compound makes the imine carbon particularly electrophilic and thus more susceptible.
-
Storage Best Practice: Store the solid product in a tightly sealed container, preferably in a desiccator, under an inert atmosphere (nitrogen or argon) and protected from light. Refrigeration is also recommended to slow any potential decomposition pathways. The key is to rigorously exclude atmospheric moisture.
Part 2: Troubleshooting Cyclization to 4-Nitro-1H-indazoles
A primary application of this intermediate is its reaction with hydrazine (or hydrazine hydrate) to form 7-amino-4-nitro-1H-indazole, a key heterocyclic core. The reaction involves nucleophilic attack by hydrazine, cyclization, and elimination of dimethylamine.
Cyclization Troubleshooting Q&A
Question 1: My cyclization reaction is not proceeding. The formamidine starting material is recovered unchanged.
Answer: This failure points to a lack of reactivity from the nucleophile or insufficient activation energy.
-
Cause A: Hydrazine Quality. Hydrazine is commonly sold as hydrazine hydrate, a stable aqueous solution. If the reagent is old, its concentration may have changed. Furthermore, hydrazine can be oxidized by air.
-
Expert Insight: Use a fresh bottle of hydrazine hydrate. For sensitive reactions, it's sometimes necessary to use anhydrous hydrazine, though this is highly toxic and reactive and should only be handled with extreme care and appropriate engineering controls.
-
-
Cause B: Inappropriate Solvent/Temperature. The reaction often requires heat to overcome the activation energy for both the initial attack and the subsequent cyclization/elimination steps. Solvents like ethanol or acetic acid are common.[7] Acetic acid can act as both a solvent and a catalyst by protonating the formamidine, making it more electrophilic.
-
Troubleshooting Step: If the reaction is stalled in a neutral solvent like ethanol, try switching to glacial acetic acid or adding a catalytic amount of acid. Increase the temperature to reflux.
-
Question 2: The reaction consumes the starting material, but TLC shows a complex mixture of products, not the clean indazole spot.
Answer: This indicates that side reactions are competing with or dominating the desired cyclization pathway.
-
Cause A: Impure Starting Material. If your N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide was not pure and contained the starting amine (2-amino-5-nitrobenzonitrile), this amine will not cyclize and will remain as a major impurity.
-
Solution: Confirm the purity of your formamidine intermediate by ¹H NMR and melting point before proceeding.[]
-
-
Cause B: Competing Reduction of the Nitro Group. Hydrazine is a reducing agent. Under harsh conditions (e.g., prolonged heating at high temperatures), it can potentially reduce the nitro group on the aromatic ring, leading to a variety of undesired byproducts.
-
Solution: Attempt the reaction at a lower temperature for a longer period. Monitor carefully by TLC and stop the reaction as soon as the starting material is consumed to minimize over-reaction or decomposition.
-
-
Cause C: Formation of Hydrazones. If there are any carbonyl impurities in your solvents or reagents, hydrazine will readily react to form hydrazones, consuming the reagent and complicating the mixture.
-
Solution: Ensure the use of high-purity, clean solvents.
-
Summary of Key Reaction Parameters
| Parameter | Synthesis of Formamidine | Cyclization to Indazole | Rationale & Key Considerations |
| Key Reagent | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Hydrazine or Hydrazine Hydrate | Reagent quality is paramount. DMF-DMA must be anhydrous; hydrazine concentration must be known. |
| Solvent | DMF-DMA (reagent as solvent) | Ethanol, Glacial Acetic Acid | Acetic acid can serve as a catalyst for the cyclization step. |
| Temperature | Reflux | Room Temp to Reflux | Synthesis requires heat to drive off methanol. Cyclization may need heat but is prone to side reactions at high temperatures. |
| Atmosphere | Inert (N₂ or Ar) recommended | Inert (N₂ or Ar) recommended | Protects moisture-sensitive reagents and prevents oxidation of hydrazine. |
| Key Pitfall | Hydrolysis of reagent or product | Side reactions (e.g., nitro reduction) | Water is the primary enemy in the first step. Over-heating is the enemy in the second. |
References
- Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2- oxo-1, 2-dihydro-pyrimidinyl)formamidine. (n.d.). Google Scholar.
-
Purification of N,N-Dimethylformamide (DMF). (n.d.). LookChem. [Link]
-
Chemistry of N,N′-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. (2015). ResearchGate. [Link]
-
2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. (1967). Acta Chemica Scandinavica. [Link]
-
formamidine acetate. (n.d.). Organic Syntheses. [Link]
-
Computation-guided exploration of the reaction parameter space of N,N-dimethylformamide hydrolysis. (2023). Digital Discovery. [Link]
- Dimethyl formamide purification. (1960).
-
Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide. (n.d.). PrepChem.com. [Link]
-
Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. (1986). European Journal of Biochemistry. [Link]
-
N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE. (n.d.). LookChem. [Link]
-
Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). Molecules. [Link]
-
Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. (2021). RSC Advances. [Link]
-
Hydrolysis and Complexation of N,N-Dimethylformamide in New Nanostructurated Titanium Oxide Hybrid Organic-Inorganic Sols and Gel. (2005). ResearchGate. [Link]
-
(S)-N,N-DIMETHYL-N'-(1-tert-BUTOXY-3-METHYL-2-BUTYL)FORMAMIDINE. (n.d.). Organic Syntheses. [Link]
-
Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (2018). SpringerLink. [Link]
-
Cyclisation reaction through hydrazine. (2018). Chemistry Stack Exchange. [Link]
-
Dimethylformamide. (n.d.). PubChem. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2- oxo-1, 2-dihydro-pyrimidinyl)formamidine: Water-assisted mechanism and cluster-continuum model - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Monitoring the Synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
Welcome to the technical support guide for monitoring the synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide . This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to effectively track reaction progress. Our focus is on providing robust, field-tested insights and troubleshooting strategies to ensure the scientific integrity and success of your experiments.
Section 1: Analyte Profile & Chromatographic Considerations
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a key intermediate in various synthetic pathways, including the synthesis of the targeted therapy drug Tucatinib.[] Its chemical structure dictates its chromatographic behavior, which is essential to understand for effective reaction monitoring.
| Property | Details |
| IUPAC Name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide[][2] |
| CAS Number | 39263-34-8[2] |
| Molecular Formula | C₁₀H₁₀N₄O₂[3] |
| Molecular Weight | 218.21 g/mol [2][3] |
| Appearance | Yellow Solid[] |
| Key Functional Groups | Aromatic nitro (-NO₂), Cyano (-C≡N), Dimethyliminoformamide |
Chromatographic Implications:
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Polarity: The presence of the nitro and cyano groups imparts significant polarity to the molecule. This means it will interact strongly with polar stationary phases like silica gel, requiring a relatively polar mobile phase for elution.
-
UV Activity: The conjugated aromatic system and the nitro group act as strong chromophores, making the compound highly active under ultraviolet (UV) light. This is a major advantage for visualization on TLC plates and for quantitative detection by HPLC using a UV detector.
Section 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid, indispensable tool for qualitative monitoring of reaction progress. It allows for a quick visual assessment of the consumption of starting materials and the formation of the product.
Frequently Asked Questions (FAQs) - TLC
Q: What is a good starting solvent system (mobile phase) for this analysis? A: A good starting point for compounds of moderate polarity is a mixture of a non-polar and a polar solvent. For this specific molecule, begin with a 3:1 Hexane:Ethyl Acetate (v/v) mixture.[4][5] If the spots remain at the baseline, the polarity of the mobile phase needs to be increased by adding more ethyl acetate or a stronger solvent like methanol in dichloromethane.[6][7]
Q: How do I visualize the spots on the TLC plate? A: Due to its structure, the primary and easiest method is visualization under a UV lamp at 254 nm .[8] The compound will appear as a dark spot against the fluorescent green background of the TLC plate. For confirmation or if UV is unavailable, a potassium permanganate (KMnO₄) stain can be used, which visualizes most oxidizable organic compounds as yellow-brown spots on a purple background.[8]
Q: How do I calculate the Retention Factor (Rf) and what does it tell me? A: The Rf value is a ratio calculated by dividing the distance the compound's spot traveled from the baseline by the distance the solvent front traveled from the baseline.[9][10]
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Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A lower Rf value indicates a more polar compound, as it has a stronger affinity for the polar silica gel stationary phase and moves less with the mobile phase.[11] An ideal Rf value for good separation and analysis is between 0.3 and 0.6.[5]
Q: How can I definitively confirm the reaction is complete using TLC? A: The most reliable method is using a co-spot . On the TLC plate, you should have three lanes:
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SM Lane: A spot of the starting material.
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RXN Lane: A spot of the current reaction mixture.
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Co-spot Lane: A single spot where you first apply the starting material, and then apply the reaction mixture directly on top of it.
If the reaction is complete, the RXN lane will show only the product spot, and the co-spot lane will show two distinct spots (one for the starting material and one for the product). If the reaction is incomplete, the co-spot lane will often look like a "snowman" or a single elongated spot if the Rf values are close, indicating the presence of both components.[4]
TLC Troubleshooting Guide
Q: My spots are streaking vertically instead of forming tight circles. What's wrong? A: Streaking is a common issue with several potential causes:
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Sample Overload: The most frequent cause. The sample applied to the plate is too concentrated.[12][13] Solution: Dilute your reaction sample significantly (e.g., 10-fold) in a suitable solvent like ethyl acetate or acetone before spotting.
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Highly Polar Compound: The inherent polarity of your compound or byproducts can cause interactions that lead to streaking. Solution: Try adding a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase to suppress ionization and improve spot shape.
-
Incomplete Drying: If the spotting solvent is not fully evaporated before placing the plate in the developing chamber, it can interfere with the separation. Ensure the spot is completely dry.
Q: My product spot is stuck on the baseline (Rf ≈ 0). How can I get it to move? A: This indicates your mobile phase is not polar enough to elute the compound from the silica gel.[14] Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 3:1 to 1:1). If that is insufficient, switch to a more polar system, such as 5% methanol in dichloromethane.[6]
Q: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). What should I do? A: This is the opposite problem: your mobile phase is too polar. The compounds are spending too much time in the mobile phase and not interacting with the stationary phase. Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane (e.g., from 3:1 to 7:1).
Standard Protocol for TLC Monitoring
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Prepare the Chamber: Add the chosen mobile phase to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and close the lid.[11] Allow it to equilibrate for 5-10 minutes.
-
Prepare the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material, reaction mixture, and a co-spot.
-
Spot the Plate: Use a capillary tube to apply a small, concentrated spot of each sample onto the corresponding mark on the baseline.[4] Ensure the spots are small and do not diffuse widely.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[13] Close the lid and allow the solvent to ascend the plate via capillary action.
-
Analyze: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[11] Allow the plate to dry completely.
-
Visualize: View the dried plate under a UV 254 nm lamp and circle the visible spots with a pencil. Calculate the Rf values for all spots.
Section 3: Reaction Monitoring by HPLC
For quantitative analysis, HPLC is the method of choice. It provides precise data on the concentration of reactants, products, and impurities, allowing for detailed kinetic studies and accurate determination of reaction endpoints.[15][16][17]
Frequently Asked Questions (FAQs) - HPLC
Q: What is a good starting HPLC method for monitoring this reaction? A: A reversed-phase HPLC method using a C18 column is the standard for this type of molecule. A generic broad gradient method is highly effective for initial reaction monitoring because it can typically separate all components in a single run.[18] See the table below for a recommended starting point.
Q: How should I prepare my reaction sample for HPLC analysis? A: Proper sample preparation is critical to protect the HPLC column and ensure accurate results.
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Quench: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture and immediately quench it in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.
-
Dilute: The quenched sample is likely too concentrated. Perform a serial dilution (e.g., 10- to 100-fold) with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) until the peak of interest is on scale.
-
Filter: Filter the final diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column or instrument tubing.
Q: How do I use HPLC data to determine reaction completion? A: Monitor the peak area of your starting material and your product over time. The reaction is considered complete when the peak area corresponding to the starting material is no longer detectable (or reaches a stable minimum) and the peak area of the product ceases to increase.
Recommended Starting Chromatographic Conditions
| Parameter | TLC | HPLC (Reversed-Phase) |
| Stationary Phase | Silica Gel 60 F₂₅₄ | C18, 2.7-5 µm particle size (e.g., 50 x 4.6 mm) |
| Mobile Phase | Start with 3:1 Hexane:Ethyl Acetate | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Mode | Isocratic | Gradient |
| Gradient Program | N/A | 5% B to 95% B over 10 minutes |
| Flow Rate | N/A | 1.0 mL/min |
| Detection | UV Lamp (254 nm) | UV Detector at 254 nm |
| Injection Volume | N/A | 5-10 µL |
HPLC Troubleshooting Guide
Q: My main product peak is tailing significantly. What are the causes and solutions? A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.[19]
-
Silanol Interactions: Free silanol groups on the silica surface can interact with polar functional groups on your molecule. Solution: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the silanols and reduce these interactions. Using a high-purity, end-capped C18 column also minimizes this effect.
-
Column Contamination/Void: A blocked frit or a void at the head of the column can disrupt the flow path.[20] Solution: Try back-flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column is highly recommended to protect the analytical column.[21]
-
Extra-Column Effects: Excessive tubing length or volume between the injector and detector can cause band broadening. Solution: Use shorter, narrower-bore tubing where possible.[20]
Q: I'm seeing split or doubled peaks for what should be a single compound. What does this mean? A: This can be a sign of several issues:
-
Column Void/Blocked Frit: A physical disruption at the column inlet is a common cause, causing the sample band to split as it enters the column.[22]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), it can cause peak distortion. Solution: Whenever possible, dissolve the final sample in the initial mobile phase.[22]
-
Co-elution: It's possible you have two very similar compounds that are almost, but not quite, separating. Solution: Adjust the method (e.g., use a shallower gradient or change the organic modifier to methanol) to try and improve resolution.
Q: My retention times are drifting from one injection to the next. Why? A: Inconsistent retention times point to a lack of system stability.
-
Insufficient Equilibration: The column was not properly equilibrated with the starting mobile phase conditions before injection. Solution: Ensure your method includes an equilibration step of at least 5-10 column volumes after each gradient run.
-
Mobile Phase Issues: The mobile phase was prepared incorrectly, is changing composition (e.g., evaporation of the organic component), or is not being mixed properly by the pump. Solution: Prepare fresh mobile phase daily and ensure the pump is functioning correctly.[20]
-
Temperature Fluctuations: Column temperature affects retention time. Solution: Use a column oven to maintain a constant, stable temperature.[20]
References
-
Khan Academy. (n.d.). Calculating retention factors for TLC (video). [Link]
-
Oreate AI Blog. (2026). How to Calculate Rf TLC. [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]
-
Labmate Online. (2025). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
ACS Publications. (2010). Mobile Tool for HPLC Reaction Monitoring. Organic Process Research & Development. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Chromatography Online. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]
-
National Center for Biotechnology Information. (n.d.). N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. PubChem. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
precisionFDA. (n.d.). (E)-N′-(2-Cyano-4-nitrophenyl)-N,N-dimethylformimidamide. [Link]
-
U.S. Environmental Protection Agency. (n.d.). TLC OF NITROAROMATIC COMPOUNDS. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Organic Chemistry. (n.d.). TLC stains. [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
That Chemist. (2022). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
ACS Publications. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
ResearchGate. (n.d.). (PDF) Mobile tool for HPLC reaction monitoring. [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?[Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide. [Link]
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"N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide" managing reaction temperature and time
A Guide to Managing Reaction Temperature and Time for Optimal Yield and Purity
Welcome to the technical support center for the synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical parameters of reaction temperature and time. As Senior Application Scientists, we aim to equip you with the necessary knowledge to navigate the nuances of this synthesis, ensuring reproducible and high-quality results.
Introduction to the Synthesis
The synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a crucial step in the development of various pharmaceuticals and agrochemicals.[1] The primary route to this compound involves the reaction of 2-amino-5-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMFDMA). While the reaction appears straightforward, the electronic nature of the starting aniline presents unique challenges that necessitate precise control over reaction temperature and time to achieve optimal outcomes.
The starting material, 2-amino-5-nitrobenzonitrile, is an electron-deficient aniline. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) groups, significantly reduces the nucleophilicity of the amino group.[2] This decreased reactivity means that more forcing conditions, such as higher temperatures and potentially longer reaction times, are often required to drive the reaction to completion. However, these conditions can also lead to the formation of impurities and degradation of the product if not carefully managed.
This guide will provide a detailed exploration of how to effectively manage these parameters to maximize your yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, with a focus on issues related to reaction temperature and time.
| Issue | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Low to No Product Formation | 1. Insufficient Reaction Temperature: The reduced nucleophilicity of the electron-deficient 2-amino-5-nitrobenzonitrile requires significant thermal energy to overcome the activation barrier for the reaction with DMFDMA. | Solution: Ensure the reaction is heated to reflux, which, if using DMFDMA as the solvent, will be around its boiling point of 102-103 °C. Operating at lower temperatures will drastically slow down the reaction rate, leading to incomplete conversion. |
| 2. Insufficient Reaction Time: Even at reflux, the reaction may require a specific duration to reach completion due to the low reactivity of the starting aniline. | Solution: A common protocol suggests a reflux time of 1.5 hours.[3] If you are experiencing low conversion, consider extending the reaction time to 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time. | |
| Low Product Yield with Significant Unreacted Starting Material | 1. Sub-optimal Temperature: The reaction temperature may not be high enough to ensure complete conversion of the starting material within the given timeframe. | Solution: Gradually increase the reaction temperature to ensure a steady reflux. If using a solvent other than DMFDMA, ensure its boiling point is high enough to facilitate the reaction. |
| 2. Premature Termination of the Reaction: Stopping the reaction before it has reached completion will naturally result in a lower yield. | Solution: Use TLC to monitor the disappearance of the 2-amino-5-nitrobenzonitrile spot. Only stop the reaction once the starting material is no longer visible or its concentration is minimal. | |
| Formation of a Dark-Colored, Tarry Reaction Mixture | 1. Excessive Reaction Temperature: While a high temperature is necessary, an excessively high temperature (e.g., significantly above the boiling point of the solvent in a sealed vessel) can lead to thermal decomposition of the starting materials, product, or solvent. | Solution: Maintain a controlled reflux. Use a reflux condenser to prevent the loss of solvent and ensure a stable reaction temperature. Avoid "superheating" the reaction mixture. |
| 2. Prolonged Reaction Time at High Temperature: Extended heating, even at the correct reflux temperature, can promote the formation of polymeric or degradation byproducts. | Solution: Once the reaction has reached completion as determined by TLC, promptly cool the reaction mixture. Do not leave the reaction at reflux for an extended period after the starting material has been consumed. | |
| Product is Difficult to Purify (Multiple Spots on TLC) | 1. Formation of Side Products: This can be due to a variety of factors including incorrect temperature, the presence of moisture, or impurities in the starting materials. | Solution: Ensure your reagents and solvent are anhydrous. Moisture can lead to the hydrolysis of the DMFDMA reagent and the formamidine product. Maintain the optimal reflux temperature to minimize the formation of temperature-induced byproducts. |
| 2. Hydrolysis of the Product: The iminoformamide product can be susceptible to hydrolysis, especially in the presence of acid or base and water, which can occur during workup. | Solution: Perform the workup under neutral or slightly basic conditions and minimize the exposure of the product to aqueous environments. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
Q1: What is the optimal reaction temperature and how is it best maintained?
A1: The optimal reaction temperature is typically the reflux temperature of the reaction mixture. When using N,N-dimethylformamide dimethyl acetal (DMFDMA) as both a reactant and a solvent, this corresponds to its boiling point of approximately 102-103 °C. This elevated temperature is necessary to overcome the low nucleophilicity of the electron-deficient 2-amino-5-nitrobenzonitrile. The most effective way to maintain this temperature is by using a standard reflux setup with a heating mantle and a condenser. This ensures a constant temperature and prevents the loss of volatile components.
Q2: How critical is the reaction time of 1.5 hours? What happens if I deviate from this?
A2: The 1.5-hour reaction time is a good starting point based on published procedures.[3] However, the optimal time can vary depending on the scale of your reaction and the efficiency of your heating and stirring.
-
Shorter reaction time: A significantly shorter time may result in incomplete conversion of the starting material, leading to a lower yield of the desired product.
-
Longer reaction time: While a slightly longer time may ensure complete conversion, excessively long heating can lead to the formation of byproducts and potentially the degradation of the product, resulting in a darker reaction mixture and a lower isolated yield of pure product.
It is highly recommended to monitor the reaction progress by TLC to determine the point of maximum product formation and minimal byproduct formation.
Q3: Can I run the reaction at a lower temperature for a longer time?
A3: While this is a common strategy for some reactions, it is generally not recommended for the synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide. The low reactivity of the starting aniline requires a certain activation energy that may not be sufficiently provided at lower temperatures, even over extended periods. The reaction may stall or proceed at an impractically slow rate, increasing the likelihood of side reactions over time.
Q4: What are the potential side reactions I should be aware of?
A4: While specific side reactions for this exact synthesis are not extensively documented in readily available literature, based on the reactivity of the involved functional groups, potential side reactions could include:
-
Hydrolysis: The DMFDMA reagent is sensitive to moisture and can hydrolyze. The iminoformamide product can also hydrolyze back to the starting aniline and N,N-dimethylformamide, especially during aqueous workup.
-
Reactions involving the nitro and cyano groups: While generally stable under these conditions, it is theoretically possible for these groups to undergo reactions at very high temperatures or in the presence of certain impurities, although this is less common.
-
Polymerization/Decomposition: At excessively high temperatures or with prolonged heating, complex side reactions leading to the formation of polymeric or tarry materials can occur.
Q5: How does the excess of DMFDMA affect the reaction?
A5: In many syntheses of this type, DMFDMA is used in excess to act as both a reactant and a solvent. Using an excess of DMFDMA can help to drive the reaction to completion, especially with a poorly reactive aniline. However, a very large excess is generally unnecessary and can make product isolation more difficult. A common protocol uses a 3-fold molar excess of DMFDMA relative to the aniline.[3]
Q6: My product is a yellow solid, but sometimes I get a brownish or darker product. Why?
A6: The pure N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is typically a yellow crystalline solid. A darker coloration often indicates the presence of impurities, which can arise from:
-
Overheating or prolonged reaction time: This can lead to the formation of colored byproducts.
-
Impurities in the starting materials: Ensure the 2-amino-5-nitrobenzonitrile is of high purity.
-
Oxidation: Some aromatic compounds can be sensitive to air and light, leading to the formation of colored impurities over time.
If you obtain a dark-colored product, recrystallization is often an effective method for purification.
Experimental Protocols & Visualizations
General Experimental Protocol
The following is a general protocol for the synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, based on literature procedures.[3]
Materials:
-
2-amino-5-nitrobenzonitrile
-
N,N-dimethylformamide dimethyl acetal (DMFDMA)
-
Anhydrous solvent (e.g., toluene or xylene, optional)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-nitrobenzonitrile (1.0 eq) in N,N-dimethylformamide dimethyl acetal (3.0 eq). If desired, an anhydrous solvent like toluene or xylene can be used.
-
Heat the mixture to reflux (approximately 102-103 °C if using neat DMFDMA) with vigorous stirring.
-
Maintain the reflux for 1.5 to 2 hours. Monitor the reaction progress by TLC (a suitable mobile phase would be a mixture of hexane and ethyl acetate).
-
Once the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.
-
For isolation, the product may crystallize upon cooling. If so, collect the crystals by filtration. If not, the solvent can be removed under reduced pressure.
-
Wash the collected solid with cold diethyl ether to remove any residual DMFDMA and other soluble impurities.
-
Dry the product under vacuum to obtain N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide as a yellow solid.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
LookChem. N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE. [Link]
- Saad, S. M., Haider, S. M., Perveen, S., Khan, K. M., & Yousuf, S. (2013). 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(1), o75.
- Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 206-213.
-
PubChem. N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. [Link]
-
PrepChem. Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide. [Link]
-
Saad, S. M., et al. (2013). 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o75. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Guanylation Reagents: A Comparative Analysis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide and Other Key Players
For researchers, medicinal chemists, and professionals in drug development, the synthesis of guanidines is a critical process, given the prevalence of the guanidinium group in biologically active molecules. The choice of a guanylation reagent is a pivotal decision that can significantly impact reaction efficiency, substrate scope, and the overall success of a synthetic strategy. This guide provides an in-depth, objective comparison of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide and other widely used guanylation reagents, supported by available experimental data and mechanistic insights.
Introduction: The Significance of the Guanidinium Moiety
The guanidinium group, characterized by its strong basicity (pKa ≈ 13.5), is typically protonated under physiological conditions. This positive charge enables it to participate in a variety of non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition in biological systems. Consequently, the guanidine functional group is a key pharmacophore in numerous natural products and synthetic drugs.[1]
The selection of an appropriate guanylation reagent is dictated by several factors, including the nucleophilicity of the amine substrate, the presence of other functional groups, steric hindrance, and desired reaction conditions. This guide will delve into the characteristics of several prominent guanylation reagents, with a special focus on comparing them to N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide: An Emerging Player
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a relatively specialized guanylation reagent. Its primary documented application is as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Tucatinib.[2] While extensive comparative data with other guanylation reagents is not widely available in peer-reviewed literature, its structure provides valuable clues about its reactivity and potential applications.
The electrophilicity of the central carbon atom in the iminoformamide moiety is enhanced by the electron-withdrawing effects of the 2-cyano and 4-nitro substituents on the phenyl ring. This suggests that it is a moderately reactive reagent suitable for the guanylation of primary and secondary amines. The dimethylformamidine group acts as a leaving group upon nucleophilic attack by an amine.
Projected Profile:
-
Reactivity: Moderately electrophilic, likely suitable for a range of primary and secondary amines. Its reactivity towards weakly nucleophilic amines, such as anilines, may require more forcing conditions compared to more potent reagents.
-
Advantages: The synthesis of this reagent is well-documented.[3] As an intermediate for a commercial drug, its scalability and availability from specialized suppliers are potential advantages for specific industrial applications.[4]
-
Limitations: The lack of broad comparative studies in the scientific literature makes it a less predictable choice for general discovery chemistry compared to well-established reagents.
Established Guanylation Reagents: A Comparative Overview
To provide a comprehensive understanding, we will now compare N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide with several classes of commonly employed guanylation reagents.
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
Goodman's reagent is a highly effective and versatile electrophilic guanylating agent.[5] The triflyl group is an excellent leaving group, rendering the guanidine carbon highly susceptible to nucleophilic attack.
-
Mechanism: The reaction proceeds via nucleophilic attack of the amine on the central carbon of the reagent, followed by the departure of the triflate anion. The resulting guanidinylated product is protected with two Boc groups, which can be subsequently removed under acidic conditions.
-
Substrate Scope and Performance: Goodman's reagent exhibits a broad substrate scope, efficiently guanidinylating primary and secondary aliphatic amines, as well as less reactive anilines, often in high yields (>90%).[6] It is particularly useful for the guanylation of sterically hindered amines.
-
Experimental Protocol (General):
-
Dissolve the amine (1.0 equiv.) and N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv.) in a suitable aprotic solvent (e.g., CH₂Cl₂ or THF).
-
Add a non-nucleophilic base such as triethylamine (1.1 equiv.).
-
Stir the reaction mixture at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Thiourea Derivatives with Activating Agents (e.g., Mukaiyama's Reagent)
The use of N,N'-diprotected thioureas, in conjunction with an activating agent, is a classical and widely used method for guanidine synthesis.[1] Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) is a common activator, converting the thiourea into a more electrophilic carbodiimide intermediate in situ.
-
Mechanism: Mukaiyama's reagent activates the thiourea, facilitating the elimination of a sulfur byproduct and forming a highly reactive carbodiimide. This intermediate is then attacked by the amine to yield the protected guanidine.
-
Substrate Scope and Performance: This method is effective for a wide range of primary and secondary amines. The choice of solvent can be crucial; for hindered or less reactive amines, using a non-polar solvent like dichloromethane can improve yields.[1] This method is also amenable to solid-phase peptide synthesis.[7]
-
Experimental Protocol (General):
-
To a solution of the N,N'-di-Boc-thiourea (1.1 equiv.) and the amine (1.0 equiv.) in a suitable solvent (e.g., DMF or CH₂Cl₂), add Mukaiyama's reagent (1.2 equiv.) and a tertiary amine base (e.g., triethylamine, 2.0 equiv.).
-
Stir the mixture at room temperature for 2-24 hours.
-
Perform a standard aqueous workup and purification.
-
HBTU and HATU
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used as peptide coupling reagents, but they can also act as guanylating agents, particularly as a side reaction.[8][9]
-
Mechanism of Guanylation: The amine can directly attack the tetramethyluronium moiety of HBTU or HATU, leading to the formation of a tetramethylguanidinium derivative of the amine. This is often an undesired side reaction in peptide synthesis. However, this reactivity can be harnessed for the synthesis of pentasubstituted guanidines.
-
Comparative Performance: HATU is generally a more potent guanylating agent than HBTU, leading to faster reactions and often higher yields.[8] The choice of base is critical, with triethylamine being effective for many substrates.
-
Considerations: While effective for producing highly substituted guanidines, the potential for this side reaction must be carefully managed when these reagents are used for their primary purpose of amide bond formation.
1,1'-Carbonyldiimidazole (CDI)
CDI is a versatile reagent used for the activation of carboxylic acids and can also be employed for the synthesis of ureas and, in some cases, guanidines. It is a safer alternative to phosgene.
-
Mechanism: CDI reacts with an amine to form an imidazolyl-carbamate intermediate. A second amine can then displace the imidazole to form a urea. For guanidine synthesis, the initial amine would need to be a guanidine itself, or a more complex multi-step procedure would be required. Direct guanylation of amines with CDI is not a standard procedure.
-
Primary Application: CDI is more commonly used for the synthesis of ureas and in the activation of carboxylic acids for amide and ester formation. Its application in direct guanylation is limited.
Performance Data Summary
| Reagent Class | Typical Substrates | General Yields | Key Advantages | Key Limitations |
| N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide | Primary & Secondary Amines (projected) | Not widely reported | Scalability for specific applications | Lack of general comparative data |
| N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | Primary, Secondary, and Aryl Amines | Excellent (>90%)[6] | High reactivity, broad scope | Higher cost |
| Thiourea/Mukaiyama's Reagent | Primary & Secondary Amines | Good to Excellent | Cost-effective, amenable to solid-phase | Requires an activating agent |
| HBTU/HATU | Primary & Secondary Amines (for pentasubstituted guanidines) | Good to Excellent[8] | Efficient for specific guanidine types | Primarily a peptide coupling reagent, guanylation is often a side reaction |
| CDI | Not a direct guanylation reagent | N/A for direct guanylation | Safe phosgene alternative | Limited utility for direct guanylation |
Experimental Workflows and Mechanistic Diagrams
General Workflow for Guanylation
Caption: A generalized experimental workflow for a typical guanylation reaction.
Mechanistic Comparison of Key Reagents
Sources
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to Peptide Coupling Reagents: HBTU vs. The Uncharted Territory of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
For the modern peptide chemist, the selection of a coupling reagent is a critical decision that dictates the efficiency, purity, and overall success of a synthetic strategy. For decades, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) has stood as a cornerstone of both solid-phase and solution-phase peptide synthesis, prized for its high reactivity and commendable ability to suppress racemization. This guide delves into the established prowess of HBTU and ventures to compare it with a lesser-known entity: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
However, a comprehensive, direct comparison is currently hampered by the limited available scientific literature on the application of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide as a peptide coupling reagent. While this compound is commercially available and noted as an intermediate in organic synthesis, its specific use and performance data in the context of peptide bond formation remain largely undocumented in peer-reviewed studies.
This guide will therefore provide a detailed overview of HBTU, including its mechanism of action and established protocols, while also presenting the known chemical characteristics of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide to lay the groundwork for potential future investigations.
The Gold Standard: HBTU
HBTU is an aminium-based coupling reagent renowned for its ability to facilitate rapid and efficient amide bond formation.[1] Its popularity in peptide synthesis stems from its capacity to achieve high coupling yields while minimizing the loss of stereochemical integrity, a crucial factor in the synthesis of biologically active peptides.[1]
Mechanism of Action
The efficacy of HBTU lies in its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The generally accepted mechanism involves the following steps:
-
Deprotonation: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.[1]
-
Active Ester Formation: The carboxylate anion attacks the electrophilic carbon of HBTU, leading to the formation of a highly reactive O-acylisourea intermediate. This rapidly rearranges to a more stable HOBt (1-hydroxybenzotriazole) active ester.[1]
-
Nucleophilic Attack: The amino group of the incoming amino acid attacks the carbonyl carbon of the HOBt active ester.
-
Amide Bond Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired peptide bond and releases HOBt and tetramethylurea as byproducts.[1]
Caption: Activation of a carboxylic acid by HBTU to form an active ester, followed by nucleophilic attack by an amine to form a peptide bond.
Performance and Considerations
HBTU is known for its high coupling efficiency, often leading to near-quantitative reactions, which is particularly advantageous in the synthesis of long or difficult peptide sequences.[2] While effective at suppressing racemization, the addition of HOBt can further minimize this side reaction.[3][4]
Common side reactions associated with HBTU include the guanidinylation of the N-terminal amine, which can lead to chain termination.[5] Additionally, dehydration of asparagine and glutamine side chains can occur during activation.[5]
The Enigma: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
In stark contrast to the well-documented HBTU, N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide remains an enigmatic compound within the realm of peptide synthesis.
Chemical Properties
| Property | Value |
| CAS Number | 39263-34-8 |
| Molecular Formula | C₁₀H₁₀N₄O₂ |
| Molecular Weight | 218.21 g/mol |
| Appearance | Yellow Solid |
| Melting Point | 146-148 °C |
Data sourced from various chemical suppliers.[6][7]
This compound is often listed as "Tucatinib intermediate," suggesting its primary use in the synthesis of this pharmaceutical. Its structure, featuring a cyano and a nitro group, indicates a molecule with electron-withdrawing properties, which could potentially play a role in activating a carboxyl group for amide bond formation. The dimethyliminoformamide moiety is a feature it shares with some other activating agents.
Potential as a Coupling Reagent: A Hypothesis
The core function of a peptide coupling reagent is to generate a reactive species from a carboxylic acid that is readily attacked by an amine. The electron-withdrawing nature of the 2-cyano-4-nitrophenyl group in N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide could, in theory, facilitate the formation of an activated intermediate.
Caption: A hypothetical activation and coupling pathway using N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
However, without experimental data, this remains purely speculative. Key questions regarding its performance persist:
-
Efficiency: How does its coupling efficiency compare to HBTU across a range of amino acids, including sterically hindered residues?
-
Racemization: What is the extent of racemization during activation and coupling, and are additives required for its suppression?
-
Side Reactions: What are the common side reactions and byproducts associated with its use?
-
Solubility and Stability: What are its solubility profiles in common peptide synthesis solvents, and how stable is it under typical reaction conditions?
Experimental Protocol: A Standard HBTU Coupling in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for a standard HBTU-mediated coupling on a resin for SPPS.
Caption: A typical workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS) using HBTU.
Materials:
-
Fmoc-protected amino acid
-
HBTU
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Resin with N-terminally deprotected peptide
Procedure:
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents, optional) in DMF. Add DIPEA (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 times).
-
Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. A blue/purple color indicates an incomplete reaction, and the coupling step should be repeated. A yellow/colorless result signifies a complete reaction.
-
Deprotection: Once the coupling is complete, proceed with the removal of the Fmoc protecting group using a solution of piperidine in DMF.
Conclusion: A Call for Further Research
HBTU remains a reliable and highly effective coupling reagent for a wide array of peptide synthesis applications. Its mechanism is well-understood, and protocols for its use are firmly established.
References
- Vertex AI Search, The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Wikipedia, HBTU.
- ResearchGate, Recent Development of Peptide Coupling Reagents in Organic Synthesis.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- International Journal of Pharmaceutical Sciences Review and Research, APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
- Benchchem, Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis.
- YouTube, HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- Benchchem, Application Notes and Protocols for HBTU Coupling Reactions.
- Bachem, Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides, Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ACS Publications, Peptide Coupling Reagents, More than a Letter Soup.
- Oman CHEMICAL, HBTU FOR PEPTIDE SYNTHESIS.
- Benchchem, HBTU Coupling Reactions: A Technical Support Center.
- Suzhou Highfine Biotech, Exploring the Diverse Functions of HBTU in Peptide Synthesis.
- Aapptec Peptides, Coupling Reagents.
- ResearchGate, (PDF) Procedures to Improve Difficult Couplings.
- BOC Sciences, CAS 39263-34-8 N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
- ResearchGate, Study of Efficiency of Coupling Peptides with Gold Nanoparticles.
- ACS Publications, Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR | Organic Process Research & Development.
- PNAS, Peptide synthesis using unprotected peptides through orthogonal coupling methods.
- ChemRxiv, Stirring Peptide Synthesis to a New Level of Efficiency.
- CLEARSYNTH, (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide.
- PrepChem.com, Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide.
- Changzhou YongXu, N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE|39263-34-8.
- NIH, N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide - PubChem.
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- 6. Buy 1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide [smolecule.com]
- 7. N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE CAS#: 39263-34-8 [chemicalbook.com]
Navigating Tucatinib Synthesis: A Comparative Guide to Alternatives for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Tucatinib, a potent HER2 inhibitor, involves the crucial construction of its 4-aminoquinazoline core. A key intermediate in this process is N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, which serves as an activated precursor for the quinazoline ring system. While effective, reliance on a single intermediate presents opportunities for process optimization, cost reduction, and exploration of greener synthetic routes. This guide provides an in-depth comparison of viable alternatives to N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in the synthesis of Tucatinib, supported by mechanistic insights and experimental data.
The Established Pathway: Understanding the Role of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
In a widely adopted synthetic strategy for Tucatinib, the journey to the pivotal 4,6-disubstituted quinazoline intermediate commences with 2-amino-5-nitrobenzonitrile. This starting material is activated by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide. This formamidine intermediate is then reacted with the aniline fragment, 4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, to construct the quinazoline ring, likely proceeding through a Dimroth rearrangement mechanism.
This two-step process, while reliable, involves the isolation of the formamidine intermediate, which can impact overall process efficiency and cost.
Promising Alternatives for a More Streamlined Synthesis
Several alternative strategies can be employed to construct the 4-aminoquinazoline core of Tucatinib, potentially offering advantages in terms of step economy, reagent cost, and scalability. These alternatives can be broadly categorized into one-pot procedures from 2-aminobenzonitriles using different C1 synthons, and routes starting from alternative precursors.
One-Pot Quinazoline Synthesis from 2-Aminobenzonitrile
A significant improvement over the isolation of the formamidine intermediate is the implementation of a one-pot reaction. In this approach, 2-amino-5-nitrobenzonitrile, a suitable C1 synthon, and the key aniline fragment are reacted in a single vessel to directly yield the desired quinazoline intermediate.
-
Orthoesters (e.g., Triethyl Orthoformate): Orthoesters are versatile reagents that can serve as a source of a single carbon atom for the formation of the quinazoline ring. The reaction is typically acid-catalyzed and proceeds by initial formation of an imidate intermediate from the 2-aminobenzonitrile, which then undergoes cyclization with the aniline.
-
Formamide: While more commonly used with anthranilic acid derivatives, formamide can also be a source of the C2 and N3 atoms of the quinazoline ring under certain conditions.
The primary advantage of these one-pot methods is the reduction in unit operations, leading to shorter overall synthesis times and potentially higher throughput.
Alternative Starting Materials for the Quinazoline Core
Exploring different starting materials can open up new synthetic avenues that bypass the need for 2-amino-5-nitrobenzonitrile altogether.
-
2-Aminobenzamides: The corresponding 2-amino-5-nitrobenzamide can be cyclized with various reagents, such as formic acid or orthoesters, to form the corresponding quinazolinone. Subsequent conversion of the 4-oxo group to the desired 4-amino functionality would be required.
-
Anthranilic Acids: The Niementowski quinazoline synthesis, which utilizes anthranilic acids and amides, is a classic method for preparing quinazolinones.[4] While this would also necessitate a subsequent amination step, it offers a well-established and often cost-effective route to the quinazoline core.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is a multifactorial decision that balances yield, cost, safety, and scalability. Below is a comparative overview of the established method and its most promising alternatives.
| Method | Starting Material | Key Reagent(s) | Advantages | Potential Disadvantages |
| Established Route | 2-Amino-5-nitrobenzonitrile | DMF-DMA | High yielding, well-established | Requires isolation of intermediate, potential for higher cost |
| One-Pot (Orthoesters) | 2-Amino-5-nitrobenzonitrile | Triethyl Orthoformate, Acid catalyst | Improved step economy, potentially lower cost | May require optimization of reaction conditions for high yields |
| Alternative Precursor (2-Aminobenzamide) | 2-Amino-5-nitrobenzamide | Formic acid or Orthoesters | Utilizes a different starting material | Requires an additional step to convert the quinazolinone to the 4-aminoquinazoline |
| Alternative Precursor (Anthranilic Acid) | 2-Amino-5-nitrobenzoic acid | Formamide | Potentially the most cost-effective starting material | Multi-step process to reach the desired 4-aminoquinazoline |
Experimental Protocols
Established Synthesis via N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
Step 1: Synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
-
To a solution of 2-amino-5-nitrobenzonitrile in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and isolate the product by filtration or crystallization.
Step 2: Synthesis of the 4-Aminoquinazoline Intermediate
-
To a solution of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in a suitable solvent (e.g., isopropanol), add 4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline and an acid catalyst (e.g., acetic acid).
-
Heat the reaction mixture at reflux until the reaction is complete.
-
Cool the reaction mixture and isolate the desired quinazoline product by filtration and purification.
Alternative One-Pot Synthesis using Triethyl Orthoformate
-
To a solution of 2-amino-5-nitrobenzonitrile and 4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline in a suitable solvent (e.g., ethanol), add triethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture at reflux for an extended period, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and isolate the product by precipitation and filtration, followed by purification.
Mechanistic Pathways and Workflow Diagrams
Diagram 1: Established Synthesis of Tucatinib Quinazoline Core
Caption: Established two-step synthesis of the Tucatinib quinazoline intermediate.
Diagram 2: Alternative One-Pot Synthesis
Caption: Streamlined one-pot synthesis of the Tucatinib quinazoline intermediate.
Conclusion and Future Perspectives
The synthesis of Tucatinib offers fertile ground for process optimization and the application of green chemistry principles. While the established route through N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is robust, alternative one-pot procedures using reagents like triethyl orthoformate present compelling advantages in terms of step economy and potential cost savings. Further research into the scalability and optimization of these one-pot methods is warranted. Additionally, exploring novel catalytic systems, including biocatalysis, could lead to even more efficient and environmentally benign syntheses of this critical pharmaceutical agent. The choice of the optimal synthetic route will ultimately depend on a careful evaluation of economic, environmental, and regulatory considerations.
References
- Niementowski, S. Synthesen von Chinolinderivaten. Ber. Dtsch. Chem. Ges.1894, 27 (2), 1394–1403. (This is a foundational reference for quinoline synthesis, analogous to the quinazoline synthesis discussed.)
- Additional relevant references on modern quinazoline synthesis would be populated here based on further specific liter
Sources
A Comparative Guide to Thiol Cyanylation: Evaluating Solid-Phase and Solution-Phase Methodologies for Peptide Modification
Introduction: The Critical Role of Thiol Modification in Peptide and Protein Chemistry
In the landscape of drug discovery and chemical biology, the precise modification of peptides and proteins is paramount for elucidating biological function and engineering novel therapeutics. Among the canonical amino acids, cysteine, with its nucleophilic thiol side chain, offers a unique handle for selective chemical ligation. The conversion of this thiol group to a thiocyanate (S-cyanylation) is a powerful transformation that serves as a linchpin for various applications, including protein footprinting, disulfide bond mapping, and the creation of unique peptide conjugates.
This guide provides an in-depth comparison of solid-phase and solution-phase strategies for the cyanylation of thiols in peptides. We will introduce N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide , a reagent with high potential for this transformation, and contextualize its application by drawing comparisons with the well-established cyanylating agent, 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) . Through a blend of theoretical principles, practical workflows, and comparative data, this document aims to equip researchers with the knowledge to select the optimal methodology for their specific research needs.
Featured Reagent: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (MW: 218.21 g/mol ) is a crystalline solid synthesized from the reaction of 2-amino-5-nitrobenzonitrile with dimethylformamide dimethyl acetal.[1] While its documented primary application is as a key intermediate in the synthesis of the tyrosine kinase inhibitor Tucatinib,[2][3] its chemical architecture—possessing a reactive iminoformamide group attached to an electron-deficient aromatic ring—strongly suggests its utility as an effective cyanylating agent.
The proposed mechanism of action involves the nucleophilic attack of a thiolate anion on the iminoformamide, leading to the transfer of the cyanide group and the release of the stable 2-amino-5-nitrobenzonitrile byproduct. The electron-withdrawing nitro and cyano groups on the phenyl ring are expected to enhance the electrophilicity of the cyanylating moiety, facilitating a rapid and efficient reaction.
Although specific studies detailing its efficacy in peptide cyanylation are not yet prevalent in the literature, its structural attributes make it a compelling candidate for both solid-phase and solution-phase applications. This guide will, therefore, use the principles of its anticipated reactivity to discuss its potential within the established frameworks of peptide modification.
The Two Arenas: Solid-Phase vs. Solution-Phase Synthesis
The choice between performing a chemical modification on a resin-bound peptide (solid-phase) or on a free peptide in solution is a critical decision in the workflow of peptide chemistry. Each approach presents a distinct set of advantages and challenges that can significantly impact the efficiency, purity, and scalability of the process.
Solid-Phase Synthesis (SPS): A World of Immobilized Efficiency
Solid-phase peptide synthesis (SPPS) has revolutionized the field by immobilizing the growing peptide chain on a solid support (resin). This simplifies the synthetic process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to a simple filtration and washing process.[4]
Advantages of Solid-Phase Cyanylation:
-
Simplified Purification: Excess reagents and byproducts are easily washed away, eliminating the need for complex chromatographic purification of the modified peptide.
-
High Reaction Efficiency: The ability to use a large excess of the cyanylating agent can drive the reaction to completion, even with sterically hindered cysteine residues.
-
Amenability to Automation: The repetitive nature of washing and reagent addition steps makes solid-phase synthesis ideally suited for automated synthesizers.
Disadvantages of Solid-Phase Cyanylation:
-
Matrix Effects: The solid support can sometimes hinder the reaction by causing peptide aggregation or limiting reagent access to the reaction site.
-
Monitoring Challenges: Real-time monitoring of the reaction progress on the solid support is often difficult.
-
Reagent Compatibility: The cyanylating reagent must be stable to the conditions used for peptide cleavage from the resin if the modification is performed prior to cleavage.
Solution-Phase Synthesis: Flexibility in a Homogeneous Environment
In solution-phase synthesis, all reactants are dissolved in a common solvent, providing a homogeneous reaction environment. This approach offers greater flexibility in terms of reaction conditions and monitoring.
Advantages of Solution-Phase Cyanylation:
-
Direct Monitoring: Reaction progress can be easily monitored using standard analytical techniques such as HPLC and LC-MS.
-
Scalability: For large-scale synthesis, solution-phase reactions can be more cost-effective and easier to scale up compared to solid-phase methods.
-
No Matrix Interference: The absence of a solid support eliminates potential issues with peptide aggregation and steric hindrance related to the resin.
Disadvantages of Solution-Phase Cyanylation:
-
Complex Purification: The modified peptide must be purified from excess reagents, byproducts, and any unreacted starting material, often requiring multi-step chromatographic procedures.
-
Stoichiometric Control: Precise control of reagent stoichiometry is often necessary to avoid side reactions and simplify purification.
-
Solubility Issues: Peptides, especially longer sequences, may have limited solubility in common organic solvents, posing a challenge for solution-phase reactions.
Comparative Analysis: Key Performance Indicators
To provide a clear comparison, the following table outlines the expected performance of thiol cyanylation in both solid-phase and solution-phase environments. The data for the alternative reagent, CDAP, is included to provide a baseline for anticipated outcomes.
| Parameter | Solid-Phase Cyanylation | Solution-Phase Cyanylation | Supporting Insights |
| Reagent Excess | Typically 5-10 equivalents | Typically 1.1-2 equivalents | The use of large excess in SPS drives the reaction to completion but increases cost. |
| Reaction Time | Generally longer due to diffusion limitations (1-4 hours) | Often faster in a homogeneous environment (30-60 minutes) | Reaction times are highly dependent on the specific peptide sequence and reaction conditions. |
| Yield (Post-Purification) | High, often >90% due to efficient washing | Variable, typically 70-90%, dependent on purification efficiency | The primary loss of yield in solution-phase is during the purification steps. |
| Purity (Crude) | High, with minimal side products from the cyanylation step | Lower, containing excess reagent and byproducts | The crude product from SPS is significantly cleaner, simplifying final purification. |
| Scalability | Can be challenging and expensive for large quantities | More readily scalable for industrial production | Solution-phase processes are generally preferred for large-scale manufacturing. |
| Monitoring | Indirect (e.g., cleavage of a small sample for analysis) | Direct (e.g., HPLC, LC-MS) | The ability to monitor directly allows for better optimization of reaction conditions. |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for performing thiol cyanylation on a model peptide containing a cysteine residue, both on-resin and in solution.
Solid-Phase Cyanylation of a Resin-Bound Peptide
This protocol assumes the peptide has been synthesized on a rink amide resin using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Peptide-bound resin (e.g., H-Gly-Cys-Phe-NH-Resin)
-
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Protocol:
-
Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.
-
Deprotection: If the N-terminus is Fmoc-protected, deprotect with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Cyanylation Reaction:
-
Dissolve N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (5 equivalents relative to resin loading) in DMF.
-
Add DIPEA (5 equivalents) to the solution.
-
Add the reagent solution to the resin and shake at room temperature for 2 hours.
-
-
Washing: Wash the resin with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2 hours to cleave the peptide and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Solution-Phase Cyanylation of a Purified Peptide
This protocol assumes you have a purified, lyophilized peptide with a free cysteine residue.
Materials:
-
Lyophilized peptide (e.g., H-Gly-Cys-Phe-NH₂)
-
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
-
Aqueous buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Acetonitrile (ACN)
Protocol:
-
Peptide Dissolution: Dissolve the lyophilized peptide in the aqueous buffer to a final concentration of 1-2 mg/mL.
-
Reagent Preparation: Prepare a stock solution of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (1.5 equivalents relative to the peptide) in ACN.
-
Cyanylation Reaction:
-
Add the reagent solution to the stirring peptide solution.
-
Allow the reaction to proceed at room temperature for 45 minutes.
-
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Purification: Upon completion, directly purify the reaction mixture by reverse-phase HPLC to isolate the cyanylated peptide.
Visualization of Workflows and Mechanisms
To further clarify the processes and chemical transformations, the following diagrams are provided.
Alternative Reagents: A Comparative Overview
While N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide holds promise, several other reagents are well-established for thiol cyanylation.
| Reagent | Key Features | Advantages | Disadvantages |
| 1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) | Water-soluble, crystalline solid. | High reactivity, good yields, fewer side reactions compared to CNBr. | Can be moisture-sensitive. |
| Cyanogen Bromide (CNBr) | A traditional cyanylating agent. | Inexpensive and readily available. | Highly toxic, volatile, and requires stringent safety precautions. |
| N-Cyanobenzotriazole (CBT) | Stable, crystalline solid. | Good reactivity and selectivity for thiols. | Can be less reactive than CDAP in some cases. |
Conclusion and Future Outlook
The choice between solid-phase and solution-phase cyanylation of peptides is a nuanced decision that depends on the specific goals of the research, the scale of the synthesis, and the available resources. Solid-phase methods offer unparalleled ease of purification and are ideal for the rapid synthesis of numerous peptide analogues. In contrast, solution-phase cyanylation provides greater flexibility for reaction monitoring and is more amenable to large-scale production.
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide represents a promising, yet underexplored, reagent for this critical transformation. Its synthesis from readily available starting materials and its anticipated high reactivity make it an attractive candidate for further investigation. Future studies should focus on directly evaluating its performance in both solid-phase and solution-phase peptide cyanylation to quantify its efficacy in terms of reaction kinetics, yield, and purity compared to established reagents like CDAP. Such data will be invaluable for researchers seeking to expand their toolkit for the precise and efficient modification of peptides and proteins.
References
-
Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. [Link]
-
Saad, S. M., Haider, S. M., Perveen, S., Khan, K. M., & Yousuf, S. (2013). 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(1), o75. [Link]
-
Lees, A., Nelson, B. L., & Mond, J. J. (1996). Activation of soluble polysaccharides with 1-cyano-4-dimethylaminopyridinium tetrafluoroborate for use in protein-polysaccharide conjugate vaccines and immunological reagents. Vaccine, 14(3), 190-198. [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
-
Han, Y., et al. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Peptide Research, 49(2), 128-135. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Technical Deep Dive: Synthesis and Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3). [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis and Purity Validation of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
Introduction: The Critical Role of a Key Intermediate
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, a compound of significant interest in contemporary pharmaceutical development, serves as a crucial intermediate in the synthesis of targeted therapies. Notably, it is a key building block in the production of Tucatinib, a highly selective tyrosine kinase inhibitor.[1][2] The efficiency of the overall synthetic route and the purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the quality of this intermediate. Therefore, a robust and well-validated process for its synthesis and purification is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of two prevalent synthetic methodologies for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, offering a critical evaluation of their respective yields and the analytical techniques required to validate purity. The protocols described herein are designed to be self-validating, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Comparative Analysis of Synthesis Methodologies
The synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide primarily revolves around the formation of a formamidine linkage with 2-amino-5-nitrobenzonitrile (also known as 5-nitroanthranilonitrile). The choice of the formylating agent is the key differentiating factor between the common synthetic routes. Here, we compare a traditional approach using N,N-dimethylformamide (DMF) with a milder, more modern alternative employing N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Methodology 1: Classical Approach using N,N-Dimethylformamide (DMF) and a Dehydrating Agent
This method relies on the reaction of 2-amino-5-nitrobenzonitrile with an excess of DMF, which acts as both a reagent and a solvent, in the presence of a dehydrating agent to drive the reaction towards the formamidine product.
Reaction Scheme:
The causal logic behind this approach is the direct formylation of the primary amine by DMF. However, the formation of water as a byproduct necessitates its removal to prevent the reverse reaction, hence the use of a dehydrating agent or azeotropic distillation with a suitable solvent like chloroform. While effective, this method can require harsh conditions and may present challenges in purification.
Methodology 2: Milder Synthesis with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This contemporary approach utilizes DMF-DMA as the formylating agent. DMF-DMA is a more reactive electrophile than DMF itself, allowing the reaction to proceed under milder conditions without the formation of water as a byproduct.[3][4]
Reaction Scheme:
The primary advantage of this methodology is the avoidance of harsh dehydrating agents and high temperatures. The reaction proceeds cleanly, often with shorter reaction times and simpler work-up procedures. The byproducts, two equivalents of methanol, are easily removed. This method is particularly advantageous for substrates that may be sensitive to the more acidic and higher temperature conditions of the classical Vilsmeier-Haack type reactions.[5]
Quantitative Performance Comparison
| Parameter | Methodology 1 (DMF/Chloroform) | Methodology 2 (DMF-DMA/Methanol) | Rationale & Justification |
| Reported Yield | ~96% | High (quantitative conversion often cited for similar reactions) | The DMF/Chloroform method has a documented high yield. While a specific yield for the DMF-DMA synthesis of this exact molecule is not readily available in comparative literature, the reaction of anilines with DMF-DMA is well-established to be highly efficient. |
| Reaction Conditions | Reflux at 170°C | Room temperature to mild heating | The higher reactivity of DMF-DMA allows for significantly milder reaction conditions, which can prevent side reactions and degradation of the product.[5] |
| Byproducts | Water | Methanol | The formation of methanol as a byproduct in the DMF-DMA method simplifies the work-up, as it is a volatile and non-hydrolytic solvent. |
| Reagent Cost & Handling | DMF is inexpensive; Chloroform is a regulated solvent. | DMF-DMA is more expensive than DMF but offers process advantages. | The higher cost of DMF-DMA may be offset by reduced energy consumption, simpler purification, and potentially higher purity of the crude product. |
| Scalability | Established for large-scale production. | Readily scalable due to mild conditions and simple work-up. | Both methods are amenable to industrial scale-up, but the milder conditions of the DMF-DMA method may offer safety and operational advantages. |
Comprehensive Purity Validation: A Self-Validating System
Ensuring the purity of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is critical for its use in subsequent pharmaceutical synthesis. A robust analytical validation protocol should be established in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[5][6][7] The United States Pharmacopeia (USP) General Chapter <621> provides further guidance on the principles of chromatography.[8][9][10]
Our self-validating system for purity assessment incorporates three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the cornerstone of purity determination, allowing for the separation and quantification of the main component and any process-related impurities or degradation products.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 320 nm (A diode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Validation: The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness as per ICH Q2(R1) guidelines.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation of the target compound and is a powerful tool for identifying and characterizing impurities.
Expected Chemical Shifts (¹H and ¹³C NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.5 ppm (s, 1H, -N=CH-N)
-
δ ~8.3 ppm (d, 1H, Ar-H)
-
δ ~8.1 ppm (dd, 1H, Ar-H)
-
δ ~7.5 ppm (d, 1H, Ar-H)
-
δ ~3.1 ppm (s, 6H, -N(CH₃)₂)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~160 ppm (-N=CH-N)
-
δ ~150 ppm (Ar-C)
-
δ ~145 ppm (Ar-C)
-
δ ~135 ppm (Ar-C)
-
δ ~130 ppm (Ar-C)
-
δ ~120 ppm (Ar-C)
-
δ ~118 ppm (-CN)
-
δ ~40 ppm (-N(CH₃)₂)
-
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to confirm the structure and identify any impurities.
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard can be used to determine the absolute purity.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electron Ionization (EI) is a common technique for this type of molecule.
Expected Fragmentation Pattern (EI-MS)
The fragmentation of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide under EI-MS is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂) and cleavage of the formamidine side chain.
-
Molecular Ion [M]⁺: m/z = 218
-
Key Fragments:
-
m/z = 172 ([M - NO₂]⁺)
-
m/z = 144 ([M - NO₂ - C₂H₄]⁺)
-
m/z = 70 ([CH=N(CH₃)₂]⁺)
-
Experimental Protocol: MS Analysis
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: Direct insertion probe or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization Energy: 70 eV.
-
Data Analysis: Compare the obtained mass spectrum with the expected fragmentation pattern to confirm the identity of the compound.
Visualizing the Workflow
Synthesis Workflow
Caption: A comprehensive and self-validating workflow for purity assessment.
Conclusion and Recommendations
Both discussed methodologies can produce N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in high yields. The choice between the classical DMF/chloroform method and the more modern DMF-DMA approach will depend on project-specific factors such as cost, available equipment, and the sensitivity of the starting material.
For process development and scale-up, the DMF-DMA method is highly recommended due to its milder reaction conditions, simpler work-up, and improved safety profile. While the initial reagent cost is higher, the overall process efficiency and reduced downstream processing may lead to cost savings in the long run.
Regardless of the synthetic route chosen, a rigorous purity validation protocol, as outlined in this guide, is non-negotiable. The orthogonal application of HPLC, NMR, and MS, grounded in the principles of ICH and USP guidelines, ensures the high quality and consistency of this critical pharmaceutical intermediate, thereby de-risking downstream processes and contributing to the successful development of novel therapeutics.
References
-
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide. Intended for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally related compounds, supported by experimental and predicted data. Our focus is on the causality behind experimental choices, ensuring a self-validating system of protocols and interpretation.
Introduction
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a small organic molecule of interest in medicinal chemistry, notably as an impurity or intermediate in the synthesis of targeted therapies like Tucatinib.[1][2] Its precise structural elucidation is paramount for quality control and regulatory compliance. This guide will delve into the orthogonal techniques of NMR and MS to provide a detailed structural fingerprint of this compound. We will also compare its spectral features to those of 2-amino-5-nitrobenzonitrile, a potential synthetic precursor, and N,N-dimethylformamide, which shares a key functional moiety.
Chemical Structures at a Glance
Figure 1: Chemical structures of the target compound and its alternatives for comparison.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide. These predictions are based on established increments and computational models, providing a reliable reference for experimental verification.[3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.50 | d | 1H | H-3 | Deshielded by the adjacent nitro group and the imine nitrogen. |
| ~8.35 | dd | 1H | H-5 | Influenced by the ortho nitro group and meta cyano group. |
| ~7.90 | d | 1H | H-6 | Coupled to H-5. |
| ~7.80 | s | 1H | N=CH | Formyl proton, typically in this region. |
| ~3.15 | s | 6H | N(CH₃)₂ | Two equivalent methyl groups on the nitrogen atom. |
Comparative ¹H NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |
| 2-amino-5-nitrobenzonitrile | 7.99 | d | 1H | H-6 | [4] |
| 7.85 | dd | 1H | H-4 | [4] | |
| 6.85 | d | 1H | H-3 | [4] | |
| 5.50 (broad s) | 2H | -NH₂ | [4] | ||
| N,N-dimethylformamide | 8.02 | s | 1H | CHO | [1][5] |
| 2.97 | s | 3H | N-CH₃ (trans) | [1][5] | |
| 2.88 | s | 3H | N-CH₃ (cis) | [1][5] |
Expertise & Experience: The predicted downfield shifts for the aromatic protons in the target compound are a direct consequence of the strong electron-withdrawing nature of the nitro and cyano groups. The presence of a single, sharp peak integrating to 6H for the dimethylamino group suggests free rotation around the C-N bond at room temperature, a feature that can be further investigated by variable temperature NMR studies.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides a complementary view of the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | N=CH | Imine carbon. |
| ~150 | C-2 | Carbon bearing the imino group. |
| ~145 | C-4 | Carbon attached to the nitro group. |
| ~135 | C-5 | Aromatic CH. |
| ~125 | C-6 | Aromatic CH. |
| ~120 | C-3 | Aromatic CH. |
| ~118 | C≡N | Nitrile carbon. |
| ~110 | C-1 | Carbon bearing the cyano group. |
| ~40 | N(CH₃)₂ | Methyl carbons. |
Comparative ¹³C NMR Data
| Compound | Chemical Shift (δ, ppm) | Assignment | Source |
| 2-amino-5-nitrobenzonitrile | 151.1 | C-2 | [4] |
| 140.2 | C-5 | [4] | |
| 131.9 | C-4 | [4] | |
| 120.3 | C-6 | [4] | |
| 118.0 | C-1 | [4] | |
| 117.2 | C≡N | [4] | |
| 100.1 | C-3 | [4] | |
| N,N-dimethylformamide | 162.5 | C=O | [1][6] |
| 36.2 | N-CH₃ (trans) | [1][6] | |
| 31.1 | N-CH₃ (cis) | [1][6] |
Trustworthiness: The combination of ¹H and ¹³C NMR data provides a high degree of confidence in the structural assignment. The number of signals in each spectrum corresponds to the number of chemically non-equivalent protons and carbons, respectively. Further confirmation can be achieved through 2D NMR experiments such as HSQC and HMBC, which reveal direct and long-range H-C correlations.
Experimental Protocol: NMR Spectroscopy
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.
Predicted Mass Spectrometry Data
For N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (C₁₀H₁₀N₄O₂), the expected exact mass is 218.0804 g/mol .[] Electrospray ionization (ESI) in positive ion mode is the preferred method for this analysis, as the imine nitrogen can be readily protonated.
Expected Ion: [M+H]⁺ = 219.0877
Predicted Fragmentation Pathway
Figure 3: Predicted ESI-MS/MS fragmentation pathway.
Authoritative Grounding: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group.[8] The dimethyliminoformamide moiety can undergo cleavage to produce characteristic fragment ions.
Comparative Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ or [M-H]⁻ | Key Fragments (m/z) | Source |
| 2-amino-5-nitrobenzonitrile | ESI (-) | 162.0309 | 132, 116 | [4] |
| N,N-dimethylformamide | ESI (+) | 74.0606 | - | [9] |
Experimental Protocol: ESI Mass Spectrometry
Figure 4: General workflow for ESI-MS analysis.
Conclusion
The comprehensive characterization of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide through NMR and mass spectrometry provides a robust analytical package for its unambiguous identification. The predicted spectral data, when compared with the experimental data of structurally related compounds, offers a clear and logical framework for interpretation. The detailed protocols provided herein serve as a self-validating system for researchers to replicate and verify these findings, ensuring the highest level of scientific integrity in the development of pharmaceutical compounds.
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A Comparative Guide to Quinazoline Synthesis: Kinetic and Mechanistic Insights into the Role of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
For researchers, scientists, and drug development professionals, the efficient synthesis of core heterocyclic scaffolds is a cornerstone of innovation. The quinazoline ring system, a privileged structure in medicinal chemistry, is central to numerous therapeutic agents, including the HER2 inhibitor Tucatinib. This guide provides an in-depth comparative analysis of synthetic strategies for constructing the quinazoline core, with a specific focus on the kinetics and mechanistic role of the key intermediate, N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide. We will dissect the reaction pathway involving this intermediate and contrast it with alternative synthetic routes, offering field-proven insights to inform your experimental design.
The Quinazoline Nucleus: A Scaffold of Therapeutic Importance
The quinazoline skeleton is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. Its prevalence in biologically active compounds stems from its ability to act as a versatile scaffold for presenting functional groups in a defined three-dimensional space, enabling interactions with a wide range of biological targets. Tucatinib, a highly selective tyrosine kinase inhibitor, exemplifies the therapeutic significance of the quinazoline core.
The "Formamidine Intermediate" Strategy in Tucatinib Synthesis: A Kinetic Perspective
A common and scalable route to the quinazoline core of Tucatinib commences with 2-amino-5-nitrobenzonitrile. This pathway proceeds through the formation of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CN-N-DMF) as a crucial, isolable intermediate. Contrary to being a cyanating agent, CN-N-DMF acts as an activated precursor for the subsequent cyclization to form the quinazoline ring.
Part 1: Formation of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CN-N-DMF)
The initial step involves the reaction of 2-amino-5-nitrobenzonitrile with a formamide equivalent, typically dimethylformamide dimethyl acetal (DMF-DMA).
Reaction: 2-amino-5-nitrobenzonitrile + Dimethylformamide dimethyl acetal (DMF-DMA) → N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
This reaction is a condensation reaction where the primary amino group of the benzonitrile derivative attacks the electrophilic carbon of DMF-DMA, followed by the elimination of two molecules of methanol.
Kinetics and Causality:
-
Rate-Determining Step: The initial nucleophilic attack of the weakly basic aniline nitrogen onto the DMF-DMA is the likely rate-determining step. The reaction rate is sensitive to the nucleophilicity of the amine and the electrophilicity of the formamide acetal.
-
Solvent Effects: The reaction is typically carried out in a non-protic solvent to prevent competing reactions with the highly reactive DMF-DMA.
-
Temperature: Moderate heating is often employed to drive the reaction to completion by facilitating the elimination of methanol.
Part 2: Cyclization to the Quinazoline Core
The formed CN-N-DMF is then reacted with an appropriate aniline derivative, in the case of Tucatinib synthesis, 4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, to construct the quinazoline ring.[1]
Reaction: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide + Aniline derivative → Substituted Quinazoline
This transformation is a cyclocondensation reaction. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the iminoformamide carbon, followed by an intramolecular cyclization with the elimination of dimethylamine.
Kinetics and Causality:
-
Reaction Order: The reaction is expected to follow second-order kinetics, being first order in both the formamidine intermediate and the aniline.
-
Catalysis: The reaction is often carried out in the presence of an acid catalyst, such as acetic acid, which protonates the iminoformamide nitrogen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the aniline.[3]
-
Leaving Group: The dimethylamino group is a good leaving group upon protonation, which drives the final aromatization step to the stable quinazoline ring system.
Figure 1: Reaction pathway for quinazoline synthesis via the formamidine intermediate.
Alternative Synthetic Routes to the Quinazoline Core: A Comparative Analysis
While the formamidine intermediate strategy is robust, several other methods exist for the synthesis of quinazolines. Below, we compare this route with two prominent alternatives.
| Parameter | Formamidine Intermediate Route | Microwave-Assisted Synthesis | Copper-Catalyzed One-Pot Synthesis |
| Starting Materials | 2-Aminobenzonitriles, DMF-DMA, Anilines | 2-Aminobenzonitriles, Aldehydes, Ammonium salts | 2-Aminobenzonitriles, Aldehydes, Alcohols |
| Reaction Time | Several hours to days (multi-step) | Minutes to a few hours | Several hours |
| Typical Yields | Good to excellent (often >80% per step) | Moderate to good | Moderate to good |
| Scalability | Readily scalable | Can be challenging for large-scale production | Scalable with optimization |
| Reaction Conditions | Moderate heating, often requires acid catalysis | High temperatures and pressures (microwave irradiation) | Requires a copper catalyst and specific ligands |
| Substrate Scope | Broad, tolerant of various functional groups | Generally good, but can be limited by substrate stability under microwave conditions | Dependent on the catalyst system, can be sensitive to certain functional groups |
| Safety Considerations | Use of DMF-DMA requires anhydrous conditions. | Specialized microwave equipment required. | Use of a heavy metal catalyst. |
Alternative 1: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. In the context of quinazoline synthesis, a mixture of a 2-aminobenzonitrile derivative, an aldehyde, and an ammonium salt can be irradiated with microwaves to afford the quinazoline product in a short time.[3]
Kinetic Advantage: The primary advantage is the significant reduction in reaction time due to efficient and rapid heating by microwave irradiation.
Limitations: Scalability can be a concern, and the high temperatures may not be suitable for thermally sensitive substrates.
Alternative 2: Copper-Catalyzed One-Pot Synthesis
One-pot syntheses are highly desirable for their operational simplicity and improved efficiency. Copper-catalyzed methods for quinazoline synthesis from 2-aminobenzonitriles, aldehydes, and alcohols have been developed.[4] These reactions often proceed through a series of catalytic cycles involving the formation of an imine and subsequent cyclization.
Mechanistic Insight: The copper catalyst plays a crucial role in activating the substrates and facilitating the C-N bond formations.
Practicality: This method offers the convenience of a one-pot procedure but requires careful optimization of the catalyst, ligands, and reaction conditions to achieve high yields.
Figure 2: Decision workflow for selecting a quinazoline synthesis strategy.
Experimental Protocols
Protocol 1: Synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide and Subsequent Quinazoline Formation
Part A: Synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
-
To a solution of 2-amino-5-nitrobenzonitrile (1.0 eq) in anhydrous toluene, add dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration and wash with cold toluene.
-
Dry the solid under vacuum to obtain N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide as a crystalline solid.
Part B: Synthesis of the Substituted Quinazoline
-
To a solution of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (1.0 eq) in glacial acetic acid, add the aniline derivative (1.1 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of a Substituted Quinazoline
-
In a microwave reaction vessel, combine the 2-aminobenzonitrile derivative (1.0 eq), the aldehyde (1.2 eq), and ammonium acetate (2.0 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired quinazoline product.
Conclusion
The synthesis of the quinazoline core via the N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide intermediate represents a reliable and scalable method, particularly relevant in the context of pharmaceutical manufacturing. While alternative methods such as microwave-assisted and copper-catalyzed syntheses offer advantages in terms of reaction speed and one-pot efficiency, the formamidine route provides a robust and well-established pathway with broad substrate compatibility. The choice of synthetic strategy will ultimately depend on the specific requirements of the target molecule, the desired scale of production, and the available laboratory resources. A thorough understanding of the kinetics and mechanisms of each route is paramount for successful and efficient synthesis.
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"N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide" cost-benefit analysis of synthesis routes
An In-depth Technical Guide and Cost-Benefit Analysis for the Synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
For researchers, scientists, and drug development professionals, the strategic selection of a synthetic route is a critical decision that balances efficiency, cost, and safety. N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, a key intermediate in the synthesis of pharmaceuticals like Tucatinib, presents a clear case for such an analysis.[1][2] This guide provides an in-depth, objective comparison of the primary synthesis routes to this valuable compound, supported by experimental data and cost analysis to inform a rational selection for laboratory and process chemistry.
The synthesis of the target molecule is achieved through the formylation of the primary amino group of 2-amino-5-nitrobenzonitrile. The central decision in this synthesis is the choice of the formylating agent, which dictates the reaction conditions, work-up procedure, and overall cost-effectiveness. This guide will compare two prominent methods: the use of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and the classic Vilsmeier-Haack reaction using a reagent derived from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Route 1: Direct Formylation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This route is characterized by its mild conditions, high efficiency, and simple execution, making it a preferred method in many research and development settings.
Mechanism and Rationale
DMF-DMA is a gentle formylating agent that does not require activation by a strong Lewis acid.[3] The reaction proceeds via nucleophilic attack of the primary amine of 2-amino-5-nitrobenzonitrile on the electrophilic carbon of DMF-DMA. This is followed by the elimination of two equivalents of methanol, driven by the formation of the stable amidine product. The lack of harsh acids or corrosive reagents makes this method highly compatible with sensitive functional groups and generally leads to cleaner reaction profiles with fewer byproducts.
Experimental Protocol
A detailed protocol for this synthesis has been established, demonstrating high yield and purity.[4][5]
-
Reaction Setup: Suspend 2-amino-5-nitrobenzonitrile (1.0 eq) in N,N-dimethylformamide dimethyl acetal (3.0 eq).
-
Heating: Heat the mixture to reflux for approximately 1.5 to 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion of the reaction, cool the mixture to room temperature.
-
Isolation: Refrigerate the mixture overnight to facilitate the crystallization of the yellow product.
-
Purification: Filter the crystals and wash thoroughly with a cold solvent such as diethyl ether to remove any residual reagents.
-
Drying: Dry the purified product under vacuum. A typical yield for this reaction is around 94%.[4]
Cost-Benefit Analysis: DMF-DMA Route
-
Benefits:
-
High Yield & Purity: Published procedures report yields as high as 94%, with the product often crystallizing directly from the reaction mixture in high purity.[4]
-
Mild Conditions: The reaction is run under simple reflux without the need for strong acids or bases, protecting the nitro and cyano functionalities.
-
Simple Work-up: The procedure avoids aqueous work-up and extraction, relying on simple filtration and washing. This reduces solvent waste and processing time.
-
Safety: Avoids the use of highly corrosive and water-sensitive reagents like POCl₃.
-
-
Costs:
-
Reagent Price: DMF-DMA is a specialty reagent and is significantly more expensive than the basic chemicals used in the Vilsmeier-Haack approach.
-
Solvent/Reagent Excess: The protocol uses DMF-DMA as both the reagent and the solvent, requiring a stoichiometric excess.
-
Route 2: Vilsmeier-Haack Formylation (DMF/POCl₃)
The Vilsmeier-Haack reaction is a powerful and widely used method for formylation. While potent, it involves harsher conditions and a more complex work-up compared to the DMF-DMA route.
Mechanism and Rationale
This reaction first involves the formation of the highly electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and phosphorus oxychloride. The primary amine of 2-amino-5-nitrobenzonitrile then attacks this potent electrophile. Subsequent elimination of HCl and hydrolysis of the intermediate during work-up yields the final formamidine product. The high reactivity of the Vilsmeier reagent allows for the formylation of even weakly nucleophilic amines, but this potency can also lead to side reactions with sensitive substrates.[3]
Experimental Protocol (Generalized)
While a specific protocol for this exact transformation is not detailed in the provided sources, a general procedure based on standard Vilsmeier-Haack conditions can be proposed.
-
Reagent Formation: In a flask cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (1.1 eq) to anhydrous N,N-dimethylformamide (used as solvent and reagent). Stir for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-amino-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining the low temperature.
-
Reaction: Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) to drive the reaction to completion, monitoring by TLC.
-
Quenching: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) until the product precipitates. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography or recrystallization.
Cost-Benefit Analysis: Vilsmeier-Haack Route
-
Benefits:
-
Low Reagent Cost: DMF and POCl₃ are commodity chemicals and are significantly cheaper than DMF-DMA, making this route more economical on a large scale.
-
High Reactivity: The Vilsmeier reagent is highly potent, ensuring the reaction goes to completion.
-
-
Costs:
-
Harsh Conditions: The reaction generates HCl in situ and requires strongly acidic conditions, which can be problematic for sensitive substrates.
-
Complex Work-up: The procedure requires a careful aqueous quench and neutralization, followed by extraction. This is more labor-intensive and generates more aqueous and organic waste.
-
Safety Hazards: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. It requires careful handling and specialized equipment.
-
Potential for Lower Yield/Purity: The harsh conditions and complex work-up can lead to the formation of byproducts, potentially lowering the isolated yield and requiring more extensive purification.
-
Comparative Summary
| Feature | Route 1: DMF-DMA | Route 2: Vilsmeier-Haack (DMF/POCl₃) |
| Primary Reagent | N,N-Dimethylformamide dimethyl acetal | Phosphorus oxychloride (POCl₃) & DMF |
| Reagent Cost | High | Low |
| Reaction Conditions | Mild (Reflux) | Harsh (Strongly acidic, exothermic) |
| Yield | Very High (typically >90%)[4] | Moderate to High (Variable) |
| Work-up Procedure | Simple (Filtration/Washing) | Complex (Quenching, Neutralization, Extraction) |
| Safety & Handling | Relatively safe, standard precautions | Hazardous (POCl₃ is highly corrosive and water-reactive) |
| Waste Generation | Low (Methanol byproduct) | High (Aqueous acidic/basic waste, organic solvents) |
| Substrate Compatibility | Excellent, especially for acid-sensitive molecules[3] | Good, but may cause side reactions with sensitive groups |
Sourcing of Key Starting Material: 2-Amino-5-nitrobenzonitrile
The overall cost of the final product is heavily influenced by the price of the starting material, 2-amino-5-nitrobenzonitrile. Commercially, it is available from various suppliers, with prices ranging from approximately $0.34 to $0.66 per gram at the time of this guide.[6][7] For large-scale synthesis, it may be cost-effective to produce this material in-house. A notable patented method involves the dehydration of 5-nitroanthranilic acid amide using a dehydrating agent like phosphorus oxychloride, with reported yields up to 88%.[8]
Visualizing the Synthetic Pathways
The overall synthesis can be visualized as a single transformation with two distinct reagent choices, each leading to a different set of process considerations.
Caption: Decision flowchart for selecting the optimal synthesis route.
Conclusion and Recommendation
The synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide offers a classic process chemistry trade-off between reagent cost and operational efficiency/safety.
-
The DMF-DMA route is highly recommended for research, process development, and small-to-medium scale synthesis where yield, purity, and ease of operation are paramount. Its simple, non-aqueous work-up and mild conditions justify the higher reagent cost through savings in labor, purification time, and solvent waste.
-
The Vilsmeier-Haack route remains a viable option for large-scale manufacturing where the material cost is the primary driver. However, the significant safety hazards associated with phosphorus oxychloride and the more complex, waste-generating work-up must be carefully managed in a suitable process environment.
For most applications in a research and drug development setting, the superior performance, safety profile, and simplicity of the DMF-DMA method present a more compelling value proposition, despite the higher initial cost of the reagent.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Thermo Fisher Scientific. (n.d.). 2-Amino-5-nitrobenzonitrile, 95% 500 g.
- Sigma-Aldrich. (n.d.). N,N-Dimethylformamide dimethyl acetal technical grade, 94%.
- Chemsavers, Inc. (n.d.). N,N-Dimethylformamide dimethyl acetal, 97% 100g.
- Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
- Sigma-Aldrich. (n.d.). 2-Amino-5-nitrobenzonitrile 95%.
- Fisher Scientific. (n.d.). N,N-Dimethylformamide dimethyl acetal, ca. 97% 25 g.
- Thermo Fisher Scientific. (n.d.). N,N-Dimethylformamide dimethyl acetal, 94% 25 g.
- CymitQuimica. (n.d.). N′-(2-Cyano-4-nitrophenyl)-N,N-dimethylformamidine.
- BenchChem. (2025). A Comparative Guide: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) vs. DMF/POCl₃ in Vilsmeier-Haack Formylation.
- CookeChem. (n.d.). 2-Amino-5-nitrobenzonitrile , 97% , 17420-30-3.
- TCI Chemicals. (n.d.). N,N-Dimethylformamide Dimethyl Acetal.
- Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
- Taylor, E. C., & Knopf, R. J. (1960). The Dimerization of 2-Amino-5-nitrobenzonitrile. Journal of the American Chemical Society, 82(23), 6058-6063.
- BOC Sciences. (n.d.). N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
- ChemScene. (n.d.). 17420-30-3 | 2-Amino-5-nitrobenzonitrile.
- CLEARSYNTH. (n.d.). (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide.
- Fisher Scientific. (n.d.). 2-Amino-5-nitrobenzonitrile 98.0+%, TCI America 25 g.
- Santa Cruz Biotechnology. (n.d.). N′-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, CAS 39263-34-8.
- PrepChem.com. (n.d.). Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide.
- ResearchGate. (n.d.). Applications of DMF as a Reagent in Organic Synthesis.
- Echemi. (n.d.). n'-(2-cyano-4-nitrophenyl)-n,n-dimethyliminoformamide.
- LookChem. (n.d.). Cas 39263-34-8,N'-(2-CYANO-4-NITROPHENYL).
- MDPI. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939.
- Wordpress. (2026). Molecular Solvents – Replacements for DMF, DMAC, NMP.
- Saad, S. M., et al. (2013). 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(1), o75.
- ChemSynthesis. (2025). 2-amino-5-nitrobenzonitrile.
- Sigma-Aldrich. (n.d.). N,N-Dimethylformamide dimethyl acetal for GC derivatization, LiChropur.
- BenchChem. (2025). Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide.
- Google Patents. (n.d.). CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal.
- ResearchGate. (2013). (PDF) 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile.
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A Comparative Guide to the Synthesis of the Quinazoline Core of Tucatinib: Benchmarking N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic pathways for a critical quinazoline intermediate in the manufacture of Tucatinib, a targeted therapy for HER2-positive breast cancer. We will focus on the role and performance of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide and benchmark the synthetic route involving this compound against viable alternatives. The objective is to offer an in-depth analysis of reaction yields, process efficiency, and scalability considerations for each approach.
Introduction: The Strategic Importance of the Quinazoline Moiety
Tucatinib's efficacy as a highly selective HER2 tyrosine kinase inhibitor is intrinsically linked to its molecular structure, which is built upon a quinazoline scaffold. The synthesis of this core structure is a critical phase in the overall manufacturing process, directly impacting yield, purity, and cost of the final active pharmaceutical ingredient (API). One of the established intermediates for this purpose is N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (herein referred to as the formamidine intermediate ).
This guide will dissect the synthetic route proceeding through this formamidine intermediate and compare it with an alternative strategy that employs a different set of intermediates to achieve the same quinazoline core.
The Formamidine Pathway: A Step-by-Step Analysis
The synthesis of the quinazoline core of Tucatinib via the formamidine intermediate is a multi-step process that begins with 2-amino-5-nitrobenzonitrile. This pathway is notable for its use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to install the dimethylformamidine group, which acts as a precursor for one of the rings in the quinazoline system.
Experimental Protocol: Synthesis via the Formamidine Intermediate
-
Formation of the Formamidine Intermediate:
-
Reaction: 2-Amino-5-nitrobenzonitrile is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Rationale: This step protects the amino group and introduces the necessary carbon atom for the subsequent cyclization into the quinazoline ring. The dimethylamino group is a good leaving group in the later cyclization step.
-
Reported Yield: 87-88%[1].
-
-
Reduction of the Nitro Group:
-
Reaction: The nitro group of the formamidine intermediate is reduced to an amine, typically through catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst under a hydrogen atmosphere).
-
Rationale: This reduction yields a vicinal amino-cyano-phenyl intermediate, which is primed for cyclization. The reduction is performed while preserving the nitrile group[2].
-
Reported Yield: Good yield (quantitative data not specified in the provided text, but implied to be high)[1].
-
-
Subsequent Steps to Tucatinib:
Workflow Diagram: The Formamidine Pathway
Caption: Synthetic workflow for Tucatinib via the formamidine intermediate.
Alternative Synthetic Strategies: Bypassing the Formamidine Intermediate
To improve overall efficiency and potentially avoid certain reagents, alternative synthetic routes have been developed. One notable alternative involves the direct cyclization of a thiourea derivative, which circumvents the need for the formamidine intermediate.
The Thiourea Pathway: A Comparative Analysis
This route also begins with an aniline precursor but employs a thiourea-based intermediate for the quinazoline ring formation.
Experimental Protocol: Synthesis via the Thiourea Intermediate
-
Formation of Thiourea Intermediate:
-
Reaction: An aniline precursor is reacted with 1,1'-thiocarbonyldiimidazole (TCDI) and 2-amino-2-methyl-1-propanol (AMP).
-
Rationale: This sequence builds a thiourea moiety onto the aniline. The thiourea is a versatile functional group that can readily participate in cyclization reactions to form heterocyclic systems like quinazolines.
-
Reported Yield: A study reported an improved yield of 81% for this step, a significant increase from an earlier report of 34%[3].
-
-
Cyclization to form the Quinazoline Ring:
-
Final Step to Tucatinib:
-
Reaction: The resulting intermediate is treated with sodium hydroxide and p-toluenesulfonyl chloride (p-TsCl) to complete the synthesis of Tucatinib.
-
Reported Yield: 77-96%[3].
-
Workflow Diagram: The Thiourea Pathway
Caption: Alternative synthetic workflow for Tucatinib via a thiourea intermediate.
Comparative Performance and Scalability
The choice of synthetic route in pharmaceutical manufacturing is a multifactorial decision. Below is a comparative summary of the two pathways.
| Parameter | Formamidine Pathway | Thiourea Pathway | Analysis |
| Key Intermediate | N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide | Thiourea derivative | The formamidine is straightforward to synthesize in high yield. The thiourea intermediate synthesis has been optimized to achieve high yields as well. |
| Overall Yield | A 9-step synthesis reported an overall yield of 16.7%[3]. Another route reported a 17% overall yield[1]. | An overall yield of 18.2% has been reported for a route utilizing the thiourea intermediate[3]. | The overall yields are comparable, though slight advantages may be found in specific optimized routes. |
| Reagents & Conditions | Uses DMF-DMA and catalytic hydrogenation. | Employs TCDI, AMP, and p-TsCl. Some earlier versions of this route required cryogenic temperatures (-10°C)[1]. | The thiourea pathway has been optimized to run at higher temperatures (5-60°C), improving its practicality for large-scale production[3]. |
| Scalability | Generally considered a viable route for scale-up. | Newer iterations of this pathway are described as "practical," "cost-effective," and "feasible for scale-up operations"[3]. | Both routes have been developed with scalability in mind. However, the avoidance of cryogenic conditions in the optimized thiourea route is a significant advantage for industrial applications. |
| Purification | Standard purification methods are employed. | Some routes require multiple column chromatography steps for purification[3]. | The need for extensive chromatography can be a drawback for any route at an industrial scale, so processes that minimize this are preferred. |
Conclusion for the Practicing Scientist
Both the formamidine and thiourea pathways represent viable synthetic routes to the quinazoline core of Tucatinib.
-
The Formamidine Pathway , utilizing N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, is a well-established route with high-yielding initial steps. It provides a reliable method for accessing the necessary quinazoline precursor.
-
The Thiourea Pathway has undergone significant optimization, with recent improvements boosting its yields and operational temperatures to be more amenable to large-scale manufacturing[3]. The ability to avoid cryogenic conditions is a notable advantage.
The selection of a particular route will ultimately depend on a laboratory's or manufacturing facility's specific capabilities, cost analysis of raw materials, and desired throughput. The "practical alternate synthesis" described via the thiourea intermediate appears to present a compelling option for efficient, scalable production of Tucatinib[3].
References
-
The synthesis of tucatinib. (2022). Hecheng Huaxue. Available at: [Link]
-
A Practical Alternate Synthesis of Tucatinib. (2021). Taylor & Francis Online. Available at: [Link]
-
New Synthetic Route to Tucatinib. (2019). Synfacts. Available at: [Link]
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A Comparative Guide to HPLC and LC-MS Analysis for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
Introduction: The Analytical Imperative for a Key Intermediate
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a crucial intermediate in synthetic organic chemistry, notably as a precursor in the synthesis of pharmaceuticals like Tucatinib.[][2] Its molecular structure, featuring a nitrophenyl ring, a cyano group, and a dimethyliminoformamide moiety, presents a unique analytical challenge.[3] The purity and stability of this intermediate are paramount, as any impurities can carry through the synthetic process, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive analysis of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative framework to guide researchers and drug development professionals in selecting the optimal method for their specific application, from routine quality control to in-depth impurity profiling.
Analyte Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | [][3] |
| Molecular Formula | C₁₀H₁₀N₄O₂ | [][4] |
| Molecular Weight | 218.21 g/mol | [3][5] |
| Appearance | Yellow Solid | [] |
| Melting Point | 146-148 °C |[] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
Reversed-phase HPLC (RP-HPLC) is the predominant method for assay determination and purity analysis of small-molecule intermediates in the pharmaceutical industry.[6] The technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase, making it ideal for a molecule with the intermediate polarity of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.[6]
Principle of Separation and Detection
In RP-HPLC, the analyte is dissolved in a mobile phase and pumped through a column packed with a non-polar material, typically octadecylsilane (C18). A polar mobile phase is used, and by systematically increasing its non-polar organic content (gradient elution), compounds are eluted in order of increasing hydrophobicity. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic nitrophenyl structure of the analyte is a strong chromophore, allowing for sensitive detection.[6] The use of a Diode Array Detector (DAD) is highly recommended as it provides spectral data for each peak, which is invaluable for assessing peak purity and aiding in the identification of impurities.[7]
Experimental Protocol: A Stability-Indicating HPLC Method
This protocol is designed to be "stability-indicating," meaning it can resolve the main analyte from potential process impurities and degradation products, a critical requirement for pharmaceutical development.[6][7][8]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent resolving power and is a standard, robust choice for small molecules.[7][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and is compatible with potential future transfer to an LC-MS method.[9] |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient ensures elution of both polar and non-polar impurities and provides high peak capacity.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Enhances reproducibility of retention times by controlling viscosity and separation kinetics. |
| Detection | DAD, 254 nm (for quantification), Scan 200-400 nm | 254 nm provides a strong signal for the aromatic system. Scanning allows for peak purity assessment and detection of impurities with different absorption maxima. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide standard or sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute 1:10 with a 50:50 mixture of water and acetonitrile to a final concentration of 100 µg/mL. The final diluent should be similar in composition to the initial mobile phase to ensure good peak shape.
-
Filter through a 0.45 µm syringe filter prior to injection.
HPLC Workflow Diagram
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
Welcome to a comprehensive guide on the responsible and safe management of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide waste. As a key intermediate in pharmaceutical and agrochemical research, its unique chemical structure demands a rigorous, science-first approach to disposal.[1] This document moves beyond mere procedure to explain the chemical reasoning behind each recommendation, empowering you to maintain the highest standards of laboratory safety and environmental stewardship.
Our core principle is that a well-understood protocol is a self-validating one. By understanding the "why" behind each step, you can confidently and safely manage this and other similarly hazardous research chemicals.
The Foundational Step: A Hazard Profile Analysis
Proper disposal begins with a deep understanding of the molecule's inherent risks. N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CAS: 39263-34-8) is a solid, often yellow, crystalline compound.[1][] Its hazard profile is not defined by a single property but by the synergistic risks of its constituent functional groups: the cyano group and the nitrophenyl group .
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers.
Table 1: GHS Hazard Classification [3]
| Hazard Class | Hazard Statement |
|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Deconstructing the Molecular Hazards
-
The Cyano Group (-C≡N): This functional group is the primary driver of acute toxicity. If improperly handled, nitriles can release highly toxic hydrogen cyanide (HCN) gas, particularly when heated or exposed to acidic conditions.[4] The cyanide ion is a potent metabolic poison that acts by inhibiting critical metalloenzymes, most notably cytochrome c oxidase in the respiratory electron transport chain, leading to cellular asphyxia.[5]
-
The Nitrophenyl Group (-C₆H₄NO₂): Aromatic nitro compounds are noted for their environmental persistence and toxicity.[6] Acute exposure to nitrophenols can lead to a range of systemic effects, including liver and kidney damage.[7] Of critical importance during disposal, the thermal decomposition of nitro compounds can release toxic nitrogen oxides (NOx), which are hazardous air pollutants. Therefore, simple incineration without appropriate off-gas scrubbing is not a viable disposal method.[8]
Core Directive: Waste Segregation and Containment
Given the compound's reactivity profile, the following segregation and containment protocols are mandatory to prevent accidental chemical reactions within the waste stream.
-
Isolate from Acids: This is the most critical segregation step. Never mix waste containing this compound with acidic waste streams. Carbon dioxide from the air is acidic enough to liberate HCN from some cyanide solutions, and stronger acids will cause a rapid, dangerous evolution of HCN gas.[9]
-
Isolate from Oxidizing Agents: Keep waste separate from strong oxidizers (e.g., nitrates, perchlorates, chlorine bleaches) to prevent potentially violent exothermic reactions.[10]
-
Use Designated, Labeled Containers:
-
All waste, including the primary compound and any contaminated materials (gloves, weighing papers, pipette tips), must be collected in a dedicated, properly sealed hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene).
-
Label the container clearly with the full chemical name: "N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide," the CAS number "39263-34-8," and all applicable GHS hazard pictograms.
-
Recommended Disposal Protocol: A Step-by-Step Guide
Direct chemical neutralization of this compound in a standard laboratory setting is not recommended due to the high risk of generating toxic byproducts. The authoritative and safest method for disposal is through a licensed environmental waste management service that can perform high-temperature hazardous waste incineration.
On-Site Waste Accumulation Protocol
-
Personal Protective Equipment (PPE): Before handling any waste, don standard PPE, including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but consult your institution's guidelines for extended handling), and safety glasses with side shields or chemical splash goggles.
-
Work in a Ventilated Area: All waste transfers must be performed inside a certified chemical fume hood to mitigate inhalation risks.[3]
-
Transfer Waste: Carefully place the solid N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide waste and any contaminated disposable materials directly into the pre-labeled hazardous waste container. Avoid any actions that could generate dust.
-
Seal and Store: Securely seal the container lid. Store the container in a designated satellite accumulation area that provides secondary containment and is away from incompatible materials.
-
Schedule Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the container to be collected by a licensed hazardous waste disposal contractor. This contractor must be equipped for high-temperature incineration with scrubbers to manage NOx emissions.[8]
Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the safe disposal of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
Caption: Logical workflow for the safe handling and disposal of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
Emergency Protocol: Spill Management
Accidents can happen. A prepared response is essential for safety.
-
Minor Spill (Contained in Fume Hood):
-
Alert others in the immediate area.
-
Wearing full PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[10]
-
DO NOT use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Avoid creating dust.
-
Decontaminate the surface with an appropriate cleaning agent (consult your EHS office for recommended solutions) and wipe clean. Place all cleaning materials into the waste container.
-
-
Major Spill (Outside of Primary Containment):
-
Evacuate the laboratory immediately. Alert all personnel to leave the area.
-
If safe to do so, close the laboratory doors to contain any potential vapors or dust.
-
Activate your facility's emergency alarm or call your internal emergency number.
-
Notify your EHS office and provide the location, the name of the chemical, and an estimate of the quantity spilled.
-
Do not re-enter the laboratory until cleared to do so by trained emergency responders.
-
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, protect our environment, and uphold the integrity of your research.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from carlroth.com. [Link]
-
National Center for Biotechnology Information. (n.d.). N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
LookChem. (n.d.). N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE. Retrieved from lookchem.com. [Link]
-
Al-Amoudi, A. S., et al. (2019). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. National Center for Biotechnology Information. Retrieved from ncbi.nlm.nih.gov. [Link]
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U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide. Retrieved from epa.gov. [Link]
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Mora, D., et al. (2017). Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation. National Center for Biotechnology Information. Retrieved from ncbi.nlm.nih.gov. [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from carlroth.com. [Link]
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Wang, J., et al. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI. Retrieved from mdpi.com. [Link]
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Li, Y., et al. (2022). Removal of P-Nitrophenol by Nano Zero Valent Iron-Cobalt and Activated Persulfate Supported onto Activated Carbon. MDPI. Retrieved from mdpi.com. [Link]
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Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from atsdr.cdc.gov. [Link]
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Reddit. (2023). 2-nitrophenol waste. r/chemistry. Retrieved from reddit.com. [Link]
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Personal protective equipment for handling N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
Essential Safety and Handling Guide for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CAS No. 39263-34-8).[1][2] Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact. The procedural recommendations outlined below are synthesized from the known hazards associated with this compound's chemical structure and data for analogous substances.
Hazard Identification and Risk Assessment
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[3]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
The chemical structure incorporates a cyano group, a nitroaromatic moiety, and a dimethylformamide-like functional group. Each of these components contributes to the overall toxicological profile, necessitating a multi-layered approach to safety that combines robust engineering controls with appropriate Personal Protective Equipment (PPE).
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the minimum required PPE for handling N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be worn at all times and conform to ANSI Z87.1 or equivalent standards. A face shield is required over the goggles when there is any risk of splashing.[4][5][6] This combination protects against splashes and potential projectiles. |
| Hand Protection | Double Chemical-Resistant Gloves | Due to the presence of the cyano group, double gloving is mandatory.[7] An inner nitrile glove should be worn, with a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber). Gloves must be inspected for integrity before each use and changed immediately upon contamination.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is required to protect against skin contact and potential ignition sources.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of solids and solutions should be conducted within a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[4][8] Annual fit testing and medical evaluation are required for respirator use. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Shoes must fully cover the foot.[4][6] Porous materials like canvas are not suitable. |
Safe Handling and Operational Workflow
A stringent, step-by-step operational plan is essential for minimizing the risk of exposure and ensuring procedural consistency.
All work with N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide must be conducted in a designated area within a certified laboratory chemical fume hood.[7] This area should be clearly marked with signs indicating the chemical hazard.
The following diagram outlines the mandatory workflow for handling this compound, from preparation to disposal.
Caption: Safe Handling Workflow for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
-
Preparation:
-
Don all required PPE as detailed in the table above.
-
Ensure the chemical fume hood is operational and has a recent certification.
-
Prepare the designated work area by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents to minimize movement in and out of the hood.
-
-
Handling:
-
Cleanup:
-
Following the procedure, decontaminate all surfaces and equipment. For surfaces potentially contaminated with cyanide compounds, a pH 10 buffer solution followed by a freshly prepared 10% bleach solution can be effective.[7]
-
All contaminated materials, including gloves, bench paper, and wipes, must be disposed of as hazardous waste.
-
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is critical.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][12]
-
Skin Contact: Remove all contaminated clothing immediately.[7][9] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with an emergency eyewash for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Inside a Fume Hood: If a small spill occurs within the fume hood, use an appropriate absorbent material from a chemical spill kit to contain it. Clean the area using a pH 10 buffer solution followed by a 10% bleach solution.[7] All cleanup materials must be disposed of as hazardous waste.
-
Outside a Fume Hood: Evacuate the area immediately.[7] Prevent entry and notify your institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean up a large spill or a spill outside of a fume hood without specialized training and equipment.
Disposal Plan
All waste generated from the handling of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is considered hazardous waste.
-
Solid Waste: Contaminated PPE, weigh boats, and absorbent materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[9][10]
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide and ensure a safe laboratory environment.
References
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Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
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Personal Protective Equipment. US EPA. [Link]
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N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. PubChem, National Institutes of Health. [Link]
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Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety. [Link]
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Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]
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Cyanide PPE requirements Archives. UNIVERSAL Chemical Trading GmbH. [Link]
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What PPE is recommended for chemical hazards?. Creative Safety Supply. [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
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N,N-DIMETHYL FORMAMIDE GC. Loba Chemie. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
